molecular formula C33H54N7O19P3S B15552289 trans-2-dodecenedioyl-CoA

trans-2-dodecenedioyl-CoA

Katalognummer: B15552289
Molekulargewicht: 977.8 g/mol
InChI-Schlüssel: HDHLFIYFSWIQDJ-PZNLSDOMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Trans-2-dodecenedioyl-CoA is an acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of trans-2-dodecenedioic acid. It is functionally related to a traumatic acid. It is a conjugate acid of a this compound(5-).

Eigenschaften

Molekularformel

C33H54N7O19P3S

Molekulargewicht

977.8 g/mol

IUPAC-Name

(E)-12-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-12-oxododec-10-enoic acid

InChI

InChI=1S/C33H54N7O19P3S/c1-33(2,28(46)31(47)36-14-13-22(41)35-15-16-63-24(44)12-10-8-6-4-3-5-7-9-11-23(42)43)18-56-62(53,54)59-61(51,52)55-17-21-27(58-60(48,49)50)26(45)32(57-21)40-20-39-25-29(34)37-19-38-30(25)40/h10,12,19-21,26-28,32,45-46H,3-9,11,13-18H2,1-2H3,(H,35,41)(H,36,47)(H,42,43)(H,51,52)(H,53,54)(H2,34,37,38)(H2,48,49,50)/b12-10+/t21-,26-,27-,28+,32-/m1/s1

InChI-Schlüssel

HDHLFIYFSWIQDJ-PZNLSDOMSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

What is the metabolic fate of trans-2-dodecenedioyl-CoA?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Metabolic Fate of trans-2-Dodecenedioyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the presumed metabolic fate of this compound, an intermediate in dicarboxylic acid metabolism. Given the limited direct research on this specific molecule, this guide synthesizes information from the well-established principles of fatty acid and dicarboxylic acid oxidation.

Introduction and Background

This compound is a 12-carbon dicarboxylic acid activated with coenzyme A at one of its carboxyl groups, featuring a trans double bond between carbons 2 and 3. Dicarboxylic acids are typically formed in the endoplasmic reticulum via ω-oxidation of monocarboxylic fatty acids, a process that becomes significant when mitochondrial β-oxidation is overloaded or impaired.[1][2] These dicarboxylic acids are subsequently metabolized, primarily within peroxisomes, through a β-oxidation pathway.[1][3][4][5]

This compound is a key intermediate in this degradation pathway, analogous to the trans-2-enoyl-CoA intermediates seen in the β-oxidation of standard fatty acids.[6] Its metabolism involves a sequence of three core enzymatic reactions that shorten the carbon chain by two carbons, yielding acetyl-CoA and a shorter dicarboxylic acyl-CoA.

Proposed Metabolic Pathway

The degradation of this compound is proposed to proceed via the peroxisomal β-oxidation pathway. This pathway systematically breaks down the molecule from the CoA-activated end. The process involves three key enzymatic steps, after which the resulting shortened dicarboxyl-CoA re-enters the cycle.

The overall transformation for one cycle is: Dodecanedioyl-CoA → Sebacoyl-CoA (C10) + Acetyl-CoA

The step-by-step enzymatic conversions are as follows:

  • Hydration: this compound is hydrated across the double bond by Enoyl-CoA Hydratase to form 3-Hydroxy-dodecanedioyl-CoA. In the context of peroxisomal dicarboxylic acid metabolism, this reaction is likely catalyzed by the L-bifunctional protein (EHHADH).[3][7][8]

  • Dehydrogenation: The hydroxyl group of 3-Hydroxy-dodecanedioyl-CoA is then oxidized to a keto group by 3-Hydroxyacyl-CoA Dehydrogenase , yielding 3-Keto-dodecanedioyl-CoA. This enzymatic activity is also a function of the L-bifunctional protein (EHHADH) in peroxisomes.[3][7]

  • Thiolysis: Finally, 3-Keto-dodecanedioyl-CoA undergoes thiolytic cleavage, catalyzed by a Thiolase (e.g., ACAA1 or SCPx).[3][7] This reaction requires a molecule of free Coenzyme A (CoASH) and releases a two-carbon unit as Acetyl-CoA and the remaining 10-carbon dicarboxylic acyl-CoA, Sebacoyl-CoA .

Sebacoyl-CoA can then undergo further rounds of β-oxidation until the dicarboxylic acid is completely degraded to shorter-chain dicarboxylic acids (like succinyl-CoA and adipyl-CoA) and acetyl-CoA.

Pathway Visualization

Metabolic_Pathway cluster_peroxisome Peroxisomal β-Oxidation T2DDC This compound (C12-di-CoA) HDC 3-Hydroxy-dodecanedioyl-CoA T2DDC->HDC Enoyl-CoA Hydratase (L-Bifunctional Protein) + H₂O KDC 3-Keto-dodecanedioyl-CoA HDC->KDC 3-Hydroxyacyl-CoA Dehydrogenase (L-Bifunctional Protein) NAD⁺ → NADH SC Sebacoyl-CoA (C10-di-CoA) KDC->SC Thiolase + CoASH AC Acetyl-CoA KDC->AC Further β-Oxidation Further β-Oxidation SC->Further β-Oxidation

Figure 1: Proposed metabolic pathway for this compound.

Quantitative Data

Substrate (L-3-Hydroxyacyl-CoA)Chain LengthApparent Km (µM)Vmax (µmol/min/mg)
Butyryl-CoAC412.5133
Hexanoyl-CoAC65.0179
Octanoyl-CoAC83.6172
Decanoyl-CoAC103.3125
Dodecanoyl-CoAC123.383
Tetradecanoyl-CoAC143.350
Hexadecanoyl-CoAC163.325
Table 1: Kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase with various substrates. Data adapted from Fong, J. C., & Schulz, H. (1977).[9]

Experimental Protocols

The following are detailed methodologies for assaying the key enzymes involved in the metabolism of this compound. These protocols are generalized and may require optimization for specific experimental conditions or enzyme sources (e.g., purified protein vs. cell lysate).

Enoyl-CoA Hydratase Activity Assay

This spectrophotometric assay measures the decrease in absorbance at 262 nm, which corresponds to the hydration of the trans-2 double bond of the enoyl-CoA substrate.[10]

  • Principle: The conjugated double bond system in trans-2-enoyl-CoA has a characteristic absorbance peak. Hydration of this bond eliminates the conjugation, leading to a decrease in absorbance.

  • Reagents:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • Substrate: 100 µM this compound in Assay Buffer.

    • Enzyme Source: Purified enzyme or cell lysate containing enoyl-CoA hydratase activity.

  • Procedure:

    • Pipette 980 µL of Assay Buffer into a quartz cuvette.

    • Add 10 µL of the enzyme source and mix by inversion.

    • Equilibrate the cuvette to the desired temperature (e.g., 37°C) in a thermostatted spectrophotometer.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Immediately monitor the decrease in absorbance at 262 nm for 5 minutes.

    • The rate of reaction is calculated using the molar extinction coefficient (ε) for the specific substrate.

Enoyl_CoA_Hydratase_Assay cluster_workflow Assay Workflow A Prepare Reaction Mix (Buffer + Enzyme) B Equilibrate (e.g., 37°C) A->B C Add Substrate (this compound) B->C D Monitor Absorbance Decrease (262 nm) C->D

Figure 2: Workflow for Enoyl-CoA Hydratase Assay.
3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This assay measures the substrate-dependent reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.[9]

  • Principle: The oxidation of the 3-hydroxyacyl-CoA substrate is coupled to the reduction of NAD⁺. The formation of NADH is directly proportional to enzyme activity.

  • Reagents:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.3.

    • NAD⁺ Solution: 10 mM NAD⁺ in Assay Buffer.

    • Substrate: 1 mM 3-hydroxy-dodecanedioyl-CoA in Assay Buffer.

    • Enzyme Source: Purified enzyme or cell lysate.

  • Procedure:

    • In a cuvette, combine 900 µL of Assay Buffer, 50 µL of NAD⁺ Solution, and 20 µL of the enzyme source.

    • Mix and incubate at 37°C for 3-5 minutes to establish a baseline.

    • Start the reaction by adding 30 µL of the substrate solution.

    • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

    • Calculate the rate of NADH formation using its molar extinction coefficient (ε = 6220 M⁻¹cm⁻¹).

Thiolase Activity Assay (Coupled Assay)

This is a coupled enzyme assay that measures the formation of acetyl-CoA from the thiolytic cleavage of a 3-ketoacyl-CoA substrate.[11]

  • Principle: The acetyl-CoA produced by thiolase is used by citrate (B86180) synthase to condense with oxaloacetate, forming citrate. The consumption of oxaloacetate shifts the equilibrium of the malate (B86768) dehydrogenase reaction, leading to the oxidation of malate and the reduction of NAD⁺ to NADH. The rate of NADH formation is monitored at 340 nm.

  • Reagents:

    • Assay Buffer: 175 mM Tris-HCl, pH 8.5, containing 2.0 mM dithioerythritol (B556865) (DTE).

    • Reaction Mix:

      • 2.6 mM Malate

      • 0.14 mM NAD⁺

      • 0.12 mM Coenzyme A (CoASH)

      • ~60 nkat Malate Dehydrogenase

      • ~20 nkat Citrate Synthase

    • Substrate: 20 µM 3-keto-dodecanedioyl-CoA.

    • Enzyme Source: Purified thiolase or cell lysate.

  • Procedure:

    • Combine the Assay Buffer and the Reaction Mix in a cuvette.

    • Add the enzyme source and equilibrate to 37°C.

    • Initiate the reaction by adding the 3-keto-dodecanedioyl-CoA substrate.

    • Monitor the increase in absorbance at 340 nm.

    • The rate of the thiolase reaction is proportional to the rate of NADH formation. Note that in this coupled system, the degradation of one molecule of the 3-ketoacyl-CoA substrate leads to the formation of one molecule of NADH.

Thiolase_Coupled_Assay cluster_reactions Coupled Reaction Scheme Keto 3-Keto-dodecanedioyl-CoA + CoASH AcCoA Acetyl-CoA Keto->AcCoA Thiolase (Target Enzyme) Citrate Citrate AcCoA->Citrate Citrate Synthase Malate Malate + NAD⁺ OAA Oxaloacetate + NADH Malate->OAA Malate Dehydrogenase OAA->Citrate

Figure 3: Logical flow of the coupled thiolase assay.

Conclusion

The metabolic fate of this compound is intrinsically linked to the peroxisomal β-oxidation pathway for dicarboxylic acids. Although direct experimental evidence for this specific substrate is scarce, a robust metabolic pathway can be proposed based on the well-characterized enzymatic steps of fatty acid degradation. As an intermediate, it undergoes hydration, dehydrogenation, and thiolysis to yield acetyl-CoA and a chain-shortened dicarboxylic acid. Further research, utilizing the experimental protocols outlined in this guide, is necessary to determine the precise enzyme kinetics and regulatory mechanisms governing its metabolism. Such studies will be crucial for a complete understanding of dicarboxylic acid metabolism and its role in cellular physiology and disease.

References

The Peroxisomal Genesis of trans-2-Dodecenedioyl-CoA: A Technical Guide to its Mammalian Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological synthesis of trans-2-dodecenedioyl-CoA in mammals. This metabolite is a key intermediate in the peroxisomal β-oxidation of dicarboxylic acids, a crucial pathway for lipid homeostasis. This document details the enzymatic reactions, subcellular localization, and kinetic parameters associated with its formation. Furthermore, it offers comprehensive experimental protocols for the measurement of the primary enzyme responsible for its synthesis, acyl-CoA oxidase, and presents signaling and workflow diagrams to visually articulate the underlying biochemical processes.

Introduction

This compound is an unsaturated dicarboxylyl-CoA that plays a pivotal role as an intermediate in the catabolism of long-chain dicarboxylic acids within mammalian cells. The synthesis of this molecule is intrinsically linked to the peroxisomal β-oxidation pathway, a metabolic process that complements mitochondrial β-oxidation, particularly for substrates that are poorly handled by mitochondria, such as very-long-chain fatty acids and dicarboxylic acids.[1] The formation of this compound is the initial dehydrogenation step in the breakdown of dodecanedioyl-CoA and is catalyzed by the flavoenzyme acyl-CoA oxidase (ACOX).[2] Understanding the biosynthesis of this compound is critical for elucidating the regulation of lipid metabolism and for the development of therapeutic strategies for metabolic disorders characterized by dysfunctional fatty acid oxidation.

The Biosynthetic Pathway of this compound

The journey to this compound begins with the generation of its precursor, dodecanedioic acid. This dicarboxylic acid is primarily formed in the endoplasmic reticulum via the ω-oxidation of lauric acid (a C12 monocarboxylic fatty acid).[3] This process involves a series of enzymatic reactions initiated by cytochrome P450 enzymes.[3]

Once formed, dodecanedioic acid is transported into the peroxisome. Inside the peroxisomal matrix, it is activated to its coenzyme A thioester, dodecanedioyl-CoA, by a peroxisomal acyl-CoA synthetase.[1] This activated form then enters the peroxisomal β-oxidation spiral.

The synthesis of this compound is the first and rate-limiting step of this pathway.[4][5] It is catalyzed by peroxisomal acyl-CoA oxidase (ACOX1), which facilitates the dehydrogenation of dodecanedioyl-CoA, introducing a double bond between the α and β carbons.[4] This reaction utilizes flavin adenine (B156593) dinucleotide (FAD) as a cofactor and produces hydrogen peroxide (H₂O₂) as a byproduct.[4]

The overall reaction is as follows:

Dodecanedioyl-CoA + FAD → this compound + FADH₂ FADH₂ + O₂ → FAD + H₂O₂

The subsequent steps in the peroxisomal β-oxidation of this compound involve the actions of a multifunctional enzyme (possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities) and a peroxisomal thiolase, leading to the chain-shortening of the dicarboxylic acid.

Peroxisomal Beta-Oxidation of Dodecanedioic Acid cluster_peroxisome Peroxisome Dodecanedioyl-CoA Dodecanedioyl-CoA This compound This compound Dodecanedioyl-CoA->this compound Acyl-CoA Oxidase (ACOX1) FAD -> FADH₂ O₂ -> H₂O₂ 3-Hydroxydodecanedioyl-CoA 3-Hydroxydodecanedioyl-CoA This compound->3-Hydroxydodecanedioyl-CoA Multifunctional Enzyme (Enoyl-CoA Hydratase) 3-Ketododecanedioyl-CoA 3-Ketododecanedioyl-CoA 3-Hydroxydodecanedioyl-CoA->3-Ketododecanedioyl-CoA Multifunctional Enzyme (3-Hydroxyacyl-CoA Dehydrogenase) NAD⁺ -> NADH + H⁺ Decanedioyl-CoA Decanedioyl-CoA 3-Ketododecanedioyl-CoA->Decanedioyl-CoA Peroxisomal Thiolase CoA-SH Acetyl-CoA Acetyl-CoA 3-Ketododecanedioyl-CoA->Acetyl-CoA Peroxisomal Thiolase CoA-SH Dodecanedioic Acid (from ER) Dodecanedioic Acid (from ER) Dodecanedioic Acid (from ER)->Dodecanedioyl-CoA Acyl-CoA Synthetase ATP -> AMP + PPi CoA-SH Experimental_Workflow_ACOX_Activity cluster_prep Sample and Reagent Preparation Sample Tissue/Cell Homogenate or Purified Enzyme Reaction_Mix Combine Sample and Detection Reagents in Reaction Vessel Sample->Reaction_Mix Substrate Dodecanedioyl-CoA Solution Initiate_Reaction Add Substrate to Initiate Reaction Substrate->Initiate_Reaction Detection_Reagents Assay Buffer + Detection System (Chromogen/Fluorogen/Luminol + HRP) + FAD Detection_Reagents->Reaction_Mix Reaction_Mix->Initiate_Reaction Measurement Measure Signal Change Over Time (Absorbance/Fluorescence/Luminescence) Initiate_Reaction->Measurement Data_Analysis Calculate Enzyme Activity Measurement->Data_Analysis

References

The Peroxisomal Fate of trans-2-Dodecenedioyl-CoA: An In-Depth Technical Guide to its Role in β-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal β-oxidation is a critical metabolic pathway for the degradation of a variety of fatty acids that are poorly handled by mitochondria, including very long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids (DCAs). The breakdown of long-chain dicarboxylic acids is exclusively a peroxisomal process. This guide focuses on a key intermediate in the peroxisomal β-oxidation of dodecanedioic acid: trans-2-dodecenedioyl-CoA . Understanding the enzymatic processing of this metabolite is crucial for elucidating the regulation of lipid metabolism and for the development of therapeutic strategies for metabolic disorders characterized by dicarboxylic aciduria.

Dodecanedioic acid, a 12-carbon dicarboxylic acid, undergoes ω-oxidation from lauric acid in the endoplasmic reticulum before being transported into the peroxisome for chain shortening via β-oxidation. This process generates shorter-chain dicarboxylic acids that can eventually enter mitochondrial metabolism. This technical guide will provide a detailed overview of the synthesis, degradation, and potential regulatory roles of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Peroxisomal β-Oxidation of Dodecanedioyl-CoA: The Central Role of this compound

The initial step in the peroxisomal β-oxidation of dodecanedioyl-CoA is its formation from dodecanedioyl-CoA, catalyzed by a peroxisomal acyl-CoA oxidase. The subsequent steps involve hydration, dehydrogenation, and thiolytic cleavage, orchestrated by a series of specialized peroxisomal enzymes.

Key Enzymes and Pathway

The degradation of straight-chain dicarboxylyl-CoAs, such as dodecanedioyl-CoA, is carried out by a specific set of peroxisomal enzymes:

  • Acyl-CoA Oxidase 1 (ACOX1): This flavoenzyme catalyzes the first and rate-limiting step, introducing a double bond at the C2-C3 position of dodecanedioyl-CoA to form this compound. This reaction consumes molecular oxygen and produces hydrogen peroxide (H₂O₂).[1]

  • Multifunctional Enzyme 1 (MFE-1 or L-bifunctional protein, L-PBE): This enzyme possesses both enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities. It hydrates the double bond of this compound to form 3-hydroxydodecanedioyl-CoA and subsequently oxidizes it to 3-ketododecanedioyl-CoA.[2][3]

  • Multifunctional Enzyme 2 (MFE-2 or D-bifunctional protein, D-PBE): Similar to MFE-1, MFE-2 also has hydratase and dehydrogenase functionalities, but with different stereospecificity. It can also act on dicarboxylic acid intermediates.[2][4][5][6][7][8][9][10][11] Both L-PBE and D-PBE have been shown to be involved in the β-oxidation of long-chain dicarboxylic acids.[2]

  • Peroxisomal Thiolase (ACAA1) and Sterol Carrier Protein X (SCPx): The final step is the thiolytic cleavage of 3-ketododecanedioyl-CoA by a thiolase, which releases acetyl-CoA and a chain-shortened dicarboxylyl-CoA (decanedioyl-CoA). Both classic peroxisomal 3-ketoacyl-CoA thiolase and SCPx are implicated in this step for straight-chain substrates.[2][12][13][14]

The resulting decanedioyl-CoA can then undergo further rounds of β-oxidation.

Quantitative Data

Precise kinetic data for the enzymatic reactions involving this compound are limited. However, studies on analogous long-chain dicarboxylic acid substrates provide valuable insights into the enzymatic efficiencies. The following table summarizes available kinetic parameters for key enzymes in the peroxisomal β-oxidation of a C16 dicarboxylic acid analog, which is expected to have similar enzymatic handling to the C12 substrate.

EnzymeSubstrateApparent K_m_ (µM)Source
L-bifunctional protein (LBP/MFE-1)C16:1-Dicarboxylyl-CoA0.3[2]
D-bifunctional protein (DBP/MFE-2)C16:1-Dicarboxylyl-CoA0.9[2]

Note: The kinetic parameters for C16:1-dicarboxylyl-CoA provide an estimate of the enzyme affinities for long-chain dicarboxylic acid intermediates. Further research is required to determine the specific kinetic constants for this compound.

Signaling Pathways and Experimental Workflows

Peroxisomal β-Oxidation Pathway for Dodecanedioyl-CoA

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Dodecanedioyl-CoA Dodecanedioyl-CoA This compound This compound Dodecanedioyl-CoA->this compound ACOX1 (O2 -> H2O2) 3-Hydroxydodecanedioyl-CoA 3-Hydroxydodecanedioyl-CoA This compound->3-Hydroxydodecanedioyl-CoA MFE-1 / MFE-2 (Hydratase) 3-Ketododecanedioyl-CoA 3-Ketododecanedioyl-CoA 3-Hydroxydodecanedioyl-CoA->3-Ketododecanedioyl-CoA MFE-1 / MFE-2 (Dehydrogenase) Decanedioyl-CoA Decanedioyl-CoA 3-Ketododecanedioyl-CoA->Decanedioyl-CoA Thiolase (CoASH -> Acetyl-CoA) Acetyl-CoA Acetyl-CoA 3-Ketododecanedioyl-CoA->Acetyl-CoA Experimental_Workflow cluster_workflow Measurement of Peroxisomal β-Oxidation Start Start Synthesize_Substrate Synthesize Dodecanedioyl-CoA Start->Synthesize_Substrate Isolate_Peroxisomes Isolate Peroxisomes from Tissue/Cells Start->Isolate_Peroxisomes Incubate Incubate Peroxisomes with Dodecanedioyl-CoA and Cofactors Synthesize_Substrate->Incubate Isolate_Peroxisomes->Incubate Stop_Reaction Stop Reaction and Extract Metabolites Incubate->Stop_Reaction Analyze_Metabolites Analyze Metabolites by LC-MS/MS Stop_Reaction->Analyze_Metabolites Quantify Quantify Substrate Consumption and Product Formation Analyze_Metabolites->Quantify End End Quantify->End

References

The Emergence of trans-2-Dodecenedioyl-CoA in Cellular Lipid Networks: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-2-dodecenedioyl-CoA and the broader class of trans-2-enoyl-CoA molecules within the context of cellular lipid metabolism. While the specific discovery of this compound is not prominently documented in scientific literature, this document extrapolates from the well-established roles of similar acyl-CoA intermediates to present its likely functions and metabolic pathways. This guide details the analytical methodologies for the detection and quantification of acyl-CoAs, summarizes available quantitative data for related molecules, and presents key metabolic pathways and experimental workflows through detailed diagrams.

Introduction: The Central Role of Acyl-CoAs in Cellular Metabolism

Coenzyme A (CoA) and its thioester derivatives, acyl-CoAs, are central players in a vast array of metabolic processes. These molecules are indispensable for the synthesis and degradation of fatty acids, the citric acid cycle, and the metabolism of amino acids and ketone bodies. The high-energy thioester bond of acyl-CoAs makes them highly reactive, enabling them to serve as activated acyl group carriers in numerous enzymatic reactions. The discovery of CoA by Fritz Lipmann in the 1940s was a landmark in biochemistry, earning him the Nobel Prize in Physiology or Medicine in 1953 and paving the way for our understanding of intermediary metabolism.

The specific molecule, this compound, is a dicarboxylic acyl-CoA, suggesting its involvement in specialized metabolic pathways, potentially including omega-oxidation of fatty acids and the formation of dicarboxylic acids for excretion or further metabolism. Its trans-2-enoyl structure firmly places it as an intermediate in pathways involving the sequential addition or removal of two-carbon units, such as fatty acid synthesis and degradation.

Quantitative Data on Acyl-CoA Pools

Acyl-CoA SpeciesCell LineAbundance (pmol/10^6 cells)Subcellular LocalizationReference
Acetyl-CoAHepG215.8Mitochondria, Cytosol, Nucleus[1]
Malonyl-CoAHepG20.5Cytosol
Palmitoyl-CoA (C16:0)HCT116~1.2Mitochondria, ER, Peroxisomes[2]
Stearoyl-CoA (C18:0)HCT116~0.8Mitochondria, ER, Peroxisomes[2]
Oleoyl-CoA (C18:1)HCT116~1.5Mitochondria, ER, Peroxisomes[2]
Succinyl-CoAMultipleVariableMitochondria

Note: The abundance of specific acyl-CoAs can vary significantly depending on the cell type, metabolic state, and nutritional conditions.

Key Metabolic Pathways Involving trans-2-Enoyl-CoAs

trans-2-Enoyl-CoAs are key intermediates in two major fatty acid metabolic pathways: β-oxidation (degradation) and fatty acid elongation (synthesis).

Fatty Acid β-Oxidation

This catabolic process breaks down fatty acids to generate acetyl-CoA, FADH₂, and NADH. trans-2-Enoyl-CoA is the product of the first step, catalyzed by acyl-CoA dehydrogenase.

beta_oxidation cluster_products Acyl_CoA Acyl-CoA (Cn) trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) L_3_Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA trans_2_Enoyl_CoA->L_3_Hydroxyacyl_CoA Enoyl-CoA Hydratase (H2O) _3_Ketoacyl_CoA 3-Ketoacyl-CoA L_3_Hydroxyacyl_CoA->_3_Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) Acyl_CoA_n_2 Acyl-CoA (Cn-2) _3_Ketoacyl_CoA->Acyl_CoA_n_2 β-Ketothiolase (CoA-SH) Acetyl_CoA Acetyl-CoA _3_Ketoacyl_CoA->Acetyl_CoA

Fatty Acid β-Oxidation Pathway.
Fatty Acid Elongation

This anabolic process extends the length of fatty acid chains by two carbons per cycle. trans-2-Enoyl-CoA is an intermediate that is reduced to a saturated acyl-CoA by trans-2-enoyl-CoA reductase.

fatty_acid_elongation Acyl_CoA Acyl-CoA (Cn) _3_Ketoacyl_CoA 3-Ketoacyl-CoA Acyl_CoA->_3_Ketoacyl_CoA Ketoacyl-CoA Synthase (CO2, CoA-SH) Malonyl_CoA Malonyl-CoA Malonyl_CoA->_3_Ketoacyl_CoA _3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA _3_Ketoacyl_CoA->_3_Hydroxyacyl_CoA Ketoacyl-CoA Reductase (NADPH -> NADP+) trans_2_Enoyl_CoA trans-2-Enoyl-CoA _3_Hydroxyacyl_CoA->trans_2_Enoyl_CoA Hydroxyacyl-CoA Dehydratase (H2O) Acyl_CoA_n_2 Acyl-CoA (Cn+2) trans_2_Enoyl_CoA->Acyl_CoA_n_2 trans-2-Enoyl-CoA Reductase (NADPH -> NADP+)

Fatty Acid Elongation Cycle.

Experimental Protocols

The analysis of acyl-CoAs in biological samples presents several challenges due to their low abundance, instability, and the complexity of the biological matrix. The following sections detail the key steps in a typical workflow for acyl-CoA analysis.

Sample Preparation and Acyl-CoA Extraction

Proper sample handling is critical to prevent the degradation of acyl-CoAs. Rapid quenching of metabolic activity and efficient extraction are paramount.

extraction_workflow start Cell Culture or Tissue Sample quench Quench Metabolism (e.g., cold methanol) start->quench homogenize Homogenization/ Lysis quench->homogenize extract Liquid-Liquid or Solid-Phase Extraction homogenize->extract dry Dry Down Extract (e.g., under N2) extract->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

General Workflow for Acyl-CoA Extraction.

Protocol: Acyl-CoA Extraction from Cultured Cells

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism Quenching: Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cells.

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a solvent suitable for the subsequent analytical method (e.g., 50% methanol (B129727) in water).

Analytical Techniques for Acyl-CoA Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.

4.2.1. Liquid Chromatography (LC)

Reversed-phase chromatography is commonly used to separate acyl-CoAs based on their chain length and degree of unsaturation. A C18 column is typically employed with a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

4.2.2. Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acyl-CoAs. Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored. This provides high selectivity and sensitivity.

Table: Representative LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterSetting
LC Column C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 2% B to 98% B over 15 min
Flow Rate 0.3 mL/min
Ionization Mode Positive ESI
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺
Product Ion Characteristic fragment (e.g., loss of the acyl chain)

Signaling and Regulatory Roles of Acyl-CoAs

Beyond their metabolic functions, acyl-CoAs are emerging as important signaling molecules that can directly regulate the activity of proteins and influence gene expression. Long-chain acyl-CoAs have been shown to allosterically regulate enzymes involved in glucose and lipid metabolism. Furthermore, the availability of specific acyl-CoAs can impact post-translational modifications of proteins, such as acylation, which can alter protein function and localization.

signaling_roles Acyl_CoA Acyl-CoA Pool Metabolism Metabolic Enzymes (e.g., Glucokinase, ACC) Acyl_CoA->Metabolism Allosteric Regulation PTM Protein Acylation (e.g., Lysine Acylation) Acyl_CoA->PTM Substrate for Acyltransferases Transcription Transcription Factors (e.g., PPARs) Acyl_CoA->Transcription Ligand Binding Gene_Expression Gene Expression Transcription->Gene_Expression

Signaling Roles of Acyl-CoAs.

Conclusion and Future Directions

This compound and other trans-2-enoyl-CoAs are integral components of cellular lipid metabolism. While the specific discovery and functions of this compound require further investigation, its chemical structure points to a role in fatty acid synthesis, degradation, and potentially dicarboxylic acid metabolism. Advances in analytical techniques, particularly LC-MS/MS, have enabled the sensitive and specific quantification of a wide range of acyl-CoAs, providing valuable insights into their cellular dynamics.

Future research should focus on developing targeted analytical methods to detect and quantify dicarboxylic acyl-CoAs like this compound in various biological systems. Elucidating the specific enzymes that produce and metabolize this molecule will be crucial to understanding its physiological and pathological significance. Furthermore, exploring the potential signaling roles of dicarboxylic acyl-CoAs may uncover novel regulatory mechanisms in cellular metabolism and disease. This knowledge will be invaluable for researchers in basic science and for professionals in drug development targeting metabolic disorders.

References

Unveiling trans-2-dodecenedioyl-CoA: A Potential Biomarker in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic disorders, a burgeoning global health concern, necessitate the discovery of novel and specific biomarkers for early diagnosis, patient stratification, and therapeutic monitoring. In the realm of fatty acid oxidation (FAO) disorders, the accumulation of unusual acyl-CoA species offers a promising avenue for biomarker identification. This technical guide delves into the core of one such potential biomarker: trans-2-dodecenedioyl-CoA . While direct evidence is still emerging, its biochemical properties and theoretical metabolic context position it as a significant molecule of interest in conditions characterized by perturbed energy metabolism. This document provides a comprehensive overview of its metabolic origin, potential clinical relevance, analytical methodologies for its detection, and future research directions.

The Metabolic Crossroads: Formation and Significance of this compound

Inborn errors of mitochondrial β-oxidation, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, disrupt the primary pathway for fatty acid degradation. This disruption leads to an increased flux of fatty acids through alternative catabolic routes, most notably ω-oxidation.

The ω-oxidation pathway, primarily occurring in the endoplasmic reticulum, hydroxylates the terminal methyl group of a fatty acid, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. In the case of lauric acid (dodecanoic acid), this process yields dodecanedioic acid. This dicarboxylic acid can then be activated to its CoA ester, dodecanedioyl-CoA, and subsequently undergo β-oxidation from either end.

This compound emerges as a key intermediate in the peroxisomal and mitochondrial β-oxidation of dodecanedioyl-CoA. Its formation is catalyzed by an acyl-CoA dehydrogenase, creating a double bond in the trans configuration between the α and β carbons.

cluster_ER Endoplasmic Reticulum cluster_Mito_Peroxi Mitochondria / Peroxisome Lauric Acid Lauric Acid ω-Hydroxylauric Acid ω-Hydroxylauric Acid Lauric Acid->ω-Hydroxylauric Acid ω-hydroxylase (Cytochrome P450) Dodecanedioic Acid Dodecanedioic Acid ω-Hydroxylauric Acid->Dodecanedioic Acid Alcohol & Aldehyde Dehydrogenase Dodecanedioyl-CoA Dodecanedioyl-CoA Dodecanedioic Acid->Dodecanedioyl-CoA Acyl-CoA Synthetase This compound This compound Dodecanedioyl-CoA->this compound Acyl-CoA Dehydrogenase 3-Hydroxy-dodecanedioyl-CoA 3-Hydroxy-dodecanedioyl-CoA This compound->3-Hydroxy-dodecanedioyl-CoA Enoyl-CoA Hydratase 3-Keto-dodecanedioyl-CoA 3-Keto-dodecanedioyl-CoA 3-Hydroxy-dodecanedioyl-CoA->3-Keto-dodecanedioyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter-chain\ndicarboxylic acyl-CoA\n+ Acetyl-CoA Shorter-chain dicarboxylic acyl-CoA + Acetyl-CoA 3-Keto-dodecanedioyl-CoA->Shorter-chain\ndicarboxylic acyl-CoA\n+ Acetyl-CoA Thiolase

Figure 1: Metabolic pathway showing the formation of this compound.

The accumulation of this compound, or its downstream metabolites, in biological fluids could therefore serve as a specific indicator of underlying defects in the β-oxidation of medium-chain dicarboxylic acids, which in turn points towards a primary defect in fatty acid oxidation.

Quantitative Data Presentation

While specific quantitative data for this compound in metabolic disorders is not yet widely published, the following tables illustrate how such data could be presented to highlight its potential as a biomarker. The values presented are hypothetical and for illustrative purposes only.

Table 1: Urinary Levels of this compound (Hypothetical Data)

CohortnMean Urinary this compound (µmol/mmol creatinine)Standard Deviationp-value
Healthy Controls50< 0.1-< 0.001
MCAD Deficiency Patients305.82.1
Other FAO Disorders252.31.5

Table 2: Plasma Acylcarnitine Profile (Hypothetical Data)

Acylcarnitine SpeciesHealthy Controls (µM)MCAD Deficiency (µM)Fold Change
C8 (Octanoylcarnitine)0.1 - 0.55 - 2050 - 100
C10:1 (Decenoylcarnitine)< 0.11 - 5> 10 - 50
C12-DC (Dodecanedioylcarnitine) < 0.05 0.5 - 2.5 > 10 - 50

Note: Dodecanedioylcarnitine (C12-DC) would be the carnitine ester of dodecanedioic acid, a precursor to this compound.

Experimental Protocols

The detection and quantification of this compound requires sensitive and specific analytical methodologies. The following protocols outline the general steps for the analysis of dicarboxylic acids and acyl-CoA esters from biological samples.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Dicarboxylic Acids

This method is suitable for the analysis of the precursor, dodecanedioic acid.

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).

    • Acidify the urine to pH 1-2 with hydrochloric acid.

    • Extract the organic acids with two portions of 3 mL ethyl acetate.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) esters.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-650.

    • Identification: Based on retention time and comparison of the mass spectrum with a reference standard.

Urine Urine Acidification Acidification Urine->Acidification Add HCl Extraction Extraction Acidification->Extraction Ethyl Acetate Evaporation Evaporation Extraction->Evaporation Nitrogen Stream Derivatization Derivatization Evaporation->Derivatization BSTFA, 70°C GC_MS_Analysis GC_MS_Analysis Derivatization->GC_MS_Analysis Inject Data_Analysis Data_Analysis GC_MS_Analysis->Data_Analysis Identify & Quantify Cells Cells Lysis Lysis Cells->Lysis Methanol/Water Sonication Sonication Lysis->Sonication Centrifugation Centrifugation Sonication->Centrifugation Supernatant_Collection Supernatant_Collection Centrifugation->Supernatant_Collection LC_MS_MS_Analysis LC_MS_MS_Analysis Supernatant_Collection->LC_MS_MS_Analysis Inject Data_Analysis Data_Analysis LC_MS_MS_Analysis->Data_Analysis MRM Quantification

Enzymatic Formation of trans-2-Dodecenedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enzymatic formation of trans-2-dodecenedioyl-CoA, a key intermediate in the β-oxidation of dodecanedioic acid. Dodecanedioic acid, a C12 α,ω-dicarboxylic acid, undergoes metabolic degradation in both mitochondria and peroxisomes. This document provides a comprehensive overview of the catalytic enzymes, metabolic pathways, quantitative data, and detailed experimental protocols relevant to the formation of this compound.

Introduction to Dicarboxylic Acid Metabolism

Dicarboxylic acids (DCAs) are produced from monocarboxylic fatty acids via ω-oxidation, a process that occurs primarily in the liver and kidneys. This pathway serves as an alternative route for fatty acid catabolism, particularly when mitochondrial β-oxidation is impaired or overloaded.[1] The resulting DCAs are subsequently chain-shortened through β-oxidation, predominantly within peroxisomes, although mitochondrial β-oxidation also contributes.[2][3] The metabolism of DCAs is crucial for maintaining lipid homeostasis and can have therapeutic implications for various metabolic disorders.

The initial step in the β-oxidation of dodecanedioic acid involves its activation to dodecanedioyl-CoA. This activated molecule then serves as a substrate for the first dehydrogenation reaction, leading to the formation of this compound.

Enzymatic Synthesis of this compound

The formation of this compound from dodecanedioyl-CoA is the first committed step in the β-oxidation spiral of this dicarboxylic acid. This reaction is catalyzed by acyl-CoA dehydrogenases (ACADs) in the mitochondria and acyl-CoA oxidases (ACOX) in peroxisomes.

Mitochondrial Pathway: Acyl-CoA Dehydrogenases (ACADs)

In the mitochondria, the dehydrogenation of dodecanedioyl-CoA is primarily carried out by Medium-Chain Acyl-CoA Dehydrogenase (MCAD).[2] Studies have also shown that Long-Chain Acyl-CoA Dehydrogenase (LCAD) exhibits activity towards this substrate.[2] These flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes catalyze the introduction of a double bond between the α- and β-carbons of the acyl-CoA thioester.

Peroxisomal Pathway: Acyl-CoA Oxidases (ACOX)

In peroxisomes, the analogous first step of β-oxidation is catalyzed by acyl-CoA oxidases.[4] These enzymes also utilize FAD as a cofactor but transfer electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[4] ACOX1 is the primary acyl-CoA oxidase involved in the oxidation of straight-chain acyl-CoAs in peroxisomes.

Quantitative Data on Enzyme Activity

EnzymeSubstrateRelative Activity (%)Organism/Source
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Dodecanedioyl-CoA28% (compared to Octanoyl-CoA)Human (recombinant)[5]
Long-Chain Acyl-CoA Dehydrogenase (LCAD)Dodecanedioyl-CoA72% (compared to Palmitoyl-CoA)Human (recombinant)[5]
Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Dodecanedioyl-CoA4% (compared to Palmitoyl-CoA)Human (recombinant)[5]

Subsequent Metabolic Steps

Following its formation, this compound is a substrate for the second enzyme of the β-oxidation pathway, enoyl-CoA hydratase. This enzyme catalyzes the hydration of the trans-double bond to form 3-hydroxydodecenedioyl-CoA.[4][6] The β-oxidation spiral continues with subsequent dehydrogenation and thiolytic cleavage, shortening the dicarboxylic acid chain by two carbons in each cycle.

Experimental Protocols

Chemo-enzymatic Synthesis of Dodecanedioyl-CoA

The synthesis of dodecanedioyl-CoA is a prerequisite for in vitro enzymatic assays. A common method involves the activation of the free dicarboxylic acid.[3]

Materials:

Protocol (adapted from ECF method): [7]

  • Dissolve dodecanedioic acid in anhydrous THF.

  • Cool the solution to 4°C.

  • Add triethylamine and then ethylchloroformate, and stir the mixture at 4°C.

  • In a separate tube, dissolve Coenzyme A in cold sodium bicarbonate buffer.

  • Add the CoA solution to the activated dodecanedioic acid mixture.

  • Stir the reaction on ice.

  • The resulting dodecanedioyl-CoA can be purified by high-performance liquid chromatography (HPLC).

Acyl-CoA Dehydrogenase (MCAD) Activity Assay

The activity of MCAD with dodecanedioyl-CoA can be measured using the electron-transferring flavoprotein (ETF) fluorescence reduction assay.[2]

Materials:

  • Purified recombinant human MCAD

  • Purified recombinant porcine ETF

  • Dodecanedioyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.6, containing 0.1 mM EDTA)

  • Fluorometer

Protocol: [2]

  • Prepare a reaction mixture containing the assay buffer and recombinant ETF.

  • Place the mixture in a fluorometer cuvette and record the baseline fluorescence of ETF (Excitation: 380 nm, Emission: 495 nm).

  • Initiate the reaction by adding a known concentration of dodecanedioyl-CoA.

  • Immediately add the purified MCAD enzyme to the cuvette.

  • Monitor the decrease in ETF fluorescence over time as it is reduced by the FADH₂ generated by MCAD.

  • The rate of fluorescence decrease is proportional to the enzyme activity.

Enoyl-CoA Hydratase Activity Assay

The activity of enoyl-CoA hydratase can be determined by monitoring the decrease in absorbance at 263 nm, which corresponds to the hydration of the α,β-unsaturated thioester bond of this compound.

Materials:

  • Purified enoyl-CoA hydratase

  • This compound (substrate, can be generated in situ from dodecanedioyl-CoA using MCAD)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • UV/Vis Spectrophotometer

Protocol:

  • Prepare the substrate, this compound. This can be achieved by pre-incubating dodecanedioyl-CoA with MCAD and ETF to generate the enoyl-CoA species.

  • In a quartz cuvette, add the assay buffer and the this compound substrate.

  • Initiate the reaction by adding the purified enoyl-CoA hydratase.

  • Immediately monitor the decrease in absorbance at 263 nm.

  • The initial rate of absorbance change is used to calculate the enzyme activity.

Visualizations

Metabolic Pathway of Dodecanedioic Acid β-Oxidation

Dicarboxylic_Acid_Beta_Oxidation cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Dodecanedioic_Acid Dodecanedioic Acid Dodecanedioyl_CoA Dodecanedioyl-CoA Dodecanedioic_Acid->Dodecanedioyl_CoA ATP, CoA-SH trans_2_Dodecenedioyl_CoA This compound Dodecanedioyl_CoA->trans_2_Dodecenedioyl_CoA FAD -> FADH2 L_3_Hydroxydodecenedioyl_CoA L-3-Hydroxydodecenedioyl-CoA trans_2_Dodecenedioyl_CoA->L_3_Hydroxydodecenedioyl_CoA H2O _3_Ketododecenedioyl_CoA 3-Ketododecenedioyl-CoA L_3_Hydroxydodecenedioyl_CoA->_3_Ketododecenedioyl_CoA NAD+ -> NADH + H+ Decanedioyl_CoA Decanedioyl-CoA _3_Ketododecenedioyl_CoA->Decanedioyl_CoA CoA-SH Acetyl_CoA Acetyl-CoA _3_Ketododecenedioyl_CoA->Acetyl_CoA ACSL Acyl-CoA Synthetase ACAD Acyl-CoA Dehydrogenase (MCAD/LCAD) or Acyl-CoA Oxidase (ACOX) ECH Enoyl-CoA Hydratase HADH 3-Hydroxyacyl-CoA Dehydrogenase Thiolase β-Ketothiolase

Caption: β-Oxidation pathway of dodecanedioic acid.

Experimental Workflow for MCAD Activity Assay

MCAD_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer (100 mM HEPES, pH 7.6, 0.1 mM EDTA) Mix Mix Assay Buffer and ETF in Cuvette Prep_Buffer->Mix Prep_Substrate Prepare Dodecanedioyl-CoA Solution Add_Substrate Add Dodecanedioyl-CoA Prep_Substrate->Add_Substrate Prep_Enzymes Prepare MCAD and ETF Solutions Add_Enzyme Initiate with MCAD Prep_Enzymes->Add_Enzyme Baseline Record Baseline Fluorescence (Ex: 380 nm, Em: 495 nm) Mix->Baseline Baseline->Add_Substrate Add_Substrate->Add_Enzyme Measure Monitor Fluorescence Decrease Add_Enzyme->Measure Calculate_Rate Calculate Initial Rate of Fluorescence Change Measure->Calculate_Rate Determine_Activity Determine Enzyme Activity Calculate_Rate->Determine_Activity

Caption: Workflow for MCAD activity measurement.

References

Unraveling the Cellular Choreography: A Technical Guide to the Subcellular Localization of trans-2-Dodecenedioyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Peroxisomal Hub of Dicarboxylic Acid Metabolism for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the subcellular localization of trans-2-dodecenedioyl-CoA metabolism, a key intermediate in the breakdown of long-chain dicarboxylic acids. Understanding the precise cellular machinery responsible for this process is paramount for elucidating fundamental metabolic pathways and for the development of novel therapeutic strategies targeting metabolic disorders.

Executive Summary

The catabolism of this compound, and dicarboxylic acids in general, is predominantly compartmentalized within the peroxisome . This contrasts with the beta-oxidation of most monocarboxylic fatty acids, which primarily occurs in the mitochondria. The initial formation of dicarboxylic acids from monocarboxylic acids takes place in the endoplasmic reticulum via ω-oxidation. Subsequently, these dicarboxylic acids are transported into the peroxisome for chain shortening through a dedicated β-oxidation pathway. This guide will detail the enzymes, regulatory networks, and experimental methodologies crucial for studying this vital metabolic route.

The Peroxisome: The Principal Site of Dicarboxylic Acid Beta-Oxidation

Evidence from studies utilizing fibroblasts from patients with defects in either mitochondrial or peroxisomal fatty acid oxidation pathways has definitively established that the β-oxidation of long-chain dicarboxylic acids, such as hexadecanedioic acid (C16DCA), occurs in peroxisomes, not mitochondria.[1] The inability of mitochondria to efficiently oxidize dicarboxylyl-CoAs is largely attributed to the low reactivity of mitochondrial carnitine palmitoyltransferase and acyl-CoA dehydrogenases with these substrates.[2] In contrast, peroxisomal enzymes exhibit significant activity with dicarboxylyl-CoA esters.[2]

The metabolic journey begins in the endoplasmic reticulum, where monocarboxylic fatty acids undergo ω-oxidation to form dicarboxylic acids. These dicarboxylic acids are then activated to their CoA esters and transported into the peroxisome, likely via the ATP-binding cassette (ABC) transporter ABCD3 (also known as PMP70).[3] Inside the peroxisome, a series of enzymatic reactions systematically shortens the dicarboxylic acid chain.

Key Enzymatic Players in Peroxisomal Dicarboxylic Acid β-Oxidation

The peroxisomal β-oxidation of dicarboxylyl-CoAs, including this compound, is carried out by a dedicated set of enzymes:

  • Acyl-CoA Oxidase 1 (ACOX1): This is the first and rate-limiting enzyme in the pathway. It catalyzes the desaturation of the dicarboxylyl-CoA to a trans-2-enoyl-CoA, producing hydrogen peroxide (H₂O₂) in the process.[3]

  • L-Bifunctional Protein (EHHADH) and D-Bifunctional Protein (HSD17B4): These enzymes exhibit both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation spiral. For dicarboxylic acids, both EHHADH and HSD17B4 are involved.[1]

  • Peroxisomal Thiolases (ACAA1 and SCPx): The final step is the thiolytic cleavage of the 3-ketoacyl-CoA, releasing acetyl-CoA and a dicarboxylyl-CoA shortened by two carbons. Two thiolases, 3-ketoacyl-CoA thiolase A (ACAA1) and sterol carrier protein X (SCPx), are present in peroxisomes.[3]

Quantitative Data on Enzyme Activity

Precise kinetic data for the enzymes of peroxisomal β-oxidation with this compound as a substrate are limited in the literature. However, studies on related dicarboxylic acid substrates provide valuable insights into enzyme activity and specificity.

EnzymeSubstrateOrganism/SourceKm (µM)Vmax (nmol/min/mg)Specific ActivityReference
Acyl-CoA Oxidase (ACOX)Dodecanedioyl-CoA (mono-CoA ester)Rat Liver-Similar to Lauroyl-CoA-[4]
Acyl-CoA Oxidase (ACOX)Sebacic acid (C10) (mono-CoA ester)Rat Liver1.81.4 µmol/min/mg-[4]
Acyl-CoA Oxidase (ACOX)Suberic acid (C8) (mono-CoA ester)Rat Liver3.61.4 µmol/min/mg-[4]
Acyl-CoA Oxidase (ACOX)Adipic acid (C6) (mono-CoA ester)Rat Liver10.51.4 µmol/min/mg-[4]

Note: The Vmax values for dicarboxylic acid mono-CoA esters with Acyl-CoA Oxidase were found to be similar, but the maximum obtainable velocity decreases with shorter chain lengths due to increasing Km values and decreasing substrate inhibition constants.[4] Data for bifunctional proteins and thiolases with dicarboxylyl-CoA substrates are less defined in terms of specific Km and Vmax values.

Regulatory Signaling Pathways

The expression of genes encoding the enzymes for peroxisomal β-oxidation is tightly regulated by a network of transcription factors and coactivators, ensuring a coordinated response to metabolic demands.

PPARα: The Master Regulator

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a primary sensor of lipid levels. Upon activation by ligands, such as fatty acids and dicarboxylic acids, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding activates the transcription of genes encoding peroxisomal β-oxidation enzymes, including ACOX1, EHHADH, and HSD17B4.

PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids / Dicarboxylic Acids PPARa PPARα Fatty_Acids->PPARa binds PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex heterodimerizes with RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE PPARa_RXR_Complex->PPRE binds to Gene_Expression Increased Transcription of Peroxisomal β-Oxidation Genes (ACOX1, EHHADH, etc.) PPRE->Gene_Expression activates

PGC-1α: The Coactivator Powerhouse

Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is a transcriptional coactivator that plays a crucial role in regulating cellular energy metabolism. PGC-1α is induced by stimuli such as cold exposure and exercise. It doesn't bind to DNA directly but coactivates other transcription factors, including PPARα, to enhance the expression of genes involved in both mitochondrial biogenesis and peroxisomal proliferation and function. This establishes PGC-1α as a key coordinator of cellular oxidative metabolism.

PGC1a_Regulation Stimuli Cold, Exercise, etc. PGC1a PGC-1α Stimuli->PGC1a induces PPARa PPARα PGC1a->PPARa coactivates Other_TFs Other Transcription Factors (e.g., NRFs) PGC1a->Other_TFs coactivates Peroxisome_Biogenesis Peroxisome Biogenesis & β-Oxidation PPARa->Peroxisome_Biogenesis Mitochondrial_Biogenesis Mitochondrial Biogenesis & Respiration Other_TFs->Mitochondrial_Biogenesis

Experimental Protocols

Isolation of Peroxisomes and Mitochondria from Rat Liver

This protocol describes a method for the separation of peroxisomes and mitochondria from rat liver using differential and density gradient centrifugation.

Materials:

  • Homogenization Buffer: 0.25 M sucrose, 1 mM EDTA, 10 mM HEPES-KOH (pH 7.4).

  • Nycodenz or Percoll solutions for density gradient.

  • Dounce homogenizer.

  • Refrigerated centrifuge and ultracentrifuge.

Procedure:

  • Perfuse the rat liver with ice-cold saline to remove blood.

  • Mince the liver and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at 3,000 x g for 10 minutes to pellet the heavy mitochondrial fraction.

  • Centrifuge the resulting supernatant at 25,000 x g for 20 minutes to obtain a light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and lighter mitochondria.

  • Resuspend the L-fraction in homogenization buffer and layer it on top of a pre-formed Nycodenz or Percoll density gradient.

  • Centrifuge at 100,000 x g for 1-2 hours at 4°C.

  • Carefully collect the distinct bands corresponding to mitochondria and peroxisomes. Peroxisomes will form a denser band than mitochondria.

  • Wash the isolated organelles with homogenization buffer and resuspend for further analysis.

Organelle_Isolation_Workflow Start Rat Liver Tissue Homogenization Homogenization Start->Homogenization Centrifugation1 Centrifugation (1,000 x g, 10 min) Homogenization->Centrifugation1 Supernatant1 Post-nuclear Supernatant Centrifugation1->Supernatant1 Pellet1 Nuclei, Debris Centrifugation1->Pellet1 Centrifugation2 Centrifugation (3,000 x g, 10 min) Supernatant1->Centrifugation2 Supernatant2 Supernatant Centrifugation2->Supernatant2 Pellet2 Heavy Mitochondria Centrifugation2->Pellet2 Centrifugation3 Centrifugation (25,000 x g, 20 min) Supernatant2->Centrifugation3 Supernatant3 Cytosol Centrifugation3->Supernatant3 Pellet3 Light Mitochondrial Fraction (Peroxisome-enriched) Centrifugation3->Pellet3 Density_Gradient Density Gradient Centrifugation Pellet3->Density_Gradient Mitochondria Isolated Mitochondria Density_Gradient->Mitochondria Peroxisomes Isolated Peroxisomes Density_Gradient->Peroxisomes

Measurement of Peroxisomal β-Oxidation Activity

This protocol measures the rate of peroxisomal β-oxidation by monitoring the production of H₂O₂ or the reduction of NAD⁺ in the presence of a cyanide-containing buffer to inhibit mitochondrial respiration.

Materials:

  • Assay Buffer: Potassium phosphate (B84403) buffer (pH 7.4) containing KCN (to inhibit mitochondrial electron transport), NAD⁺, Coenzyme A, ATP, and a suitable detergent (e.g., digitonin) to permeabilize the peroxisomal membrane.

  • Substrate: Dodecenedioyl-CoA.

  • Spectrophotometer or fluorometer.

  • For H₂O₂ detection: Amplex Red and horseradish peroxidase.

Procedure:

  • Pre-incubate the isolated peroxisomes in the assay buffer.

  • Initiate the reaction by adding the dodecenedioyl-CoA substrate.

  • For NAD⁺ reduction: Monitor the increase in absorbance at 340 nm.

  • For H₂O₂ production: Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) due to the reaction of H₂O₂ with Amplex Red.

  • Calculate the rate of β-oxidation based on the change in absorbance or fluorescence over time and normalize to the protein concentration of the peroxisomal fraction.

Immunofluorescence Localization of Peroxisomal Enzymes

This protocol details the visualization of peroxisomal enzymes within cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, fibroblasts).

  • Phosphate-buffered saline (PBS).

  • Fixative: 4% paraformaldehyde in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: 5% bovine serum albumin (BSA) in PBS.

  • Primary antibody against the target peroxisomal enzyme (e.g., anti-ACOX1, anti-EHHADH).

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Grow cells on coverslips to an appropriate confluency.

  • Wash cells with PBS.

  • Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount the coverslips on slides with mounting medium.

  • Visualize the subcellular localization of the target enzyme using a fluorescence microscope. Peroxisomes will appear as distinct puncta in the cytoplasm.

Conclusion

The metabolism of this compound is a critical component of dicarboxylic acid catabolism, localized primarily within the peroxisome. This process is orchestrated by a specific set of β-oxidation enzymes and is under the transcriptional control of key metabolic regulators like PPARα and PGC-1α. The experimental protocols outlined in this guide provide a framework for the investigation of this pathway, which is essential for advancing our understanding of lipid metabolism and its implications in health and disease. Further research to elucidate the precise kinetic parameters of the involved enzymes with specific dicarboxylic acid substrates will be crucial for developing a more complete quantitative model of this important metabolic pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicarboxylic aciduria, the abnormal excretion of dicarboxylic acids in urine, serves as a critical diagnostic marker for a range of inherited metabolic disorders, primarily those affecting mitochondrial fatty acid β-oxidation. When the primary pathway for fatty acid degradation is impaired, an alternative pathway, microsomal ω-oxidation, becomes upregulated, leading to the synthesis of dicarboxylic acids. These dicarboxylic acids are subsequently metabolized via peroxisomal β-oxidation. This guide delves into the intricate relationship between a key intermediate in this process, trans-2-dodecenedioyl-CoA, and the pathophysiology of dicarboxylic aciduria. We will explore the underlying biochemical pathways, present quantitative data on metabolite accumulation, detail relevant experimental protocols, and provide visual representations of the metabolic and experimental workflows.

Introduction: The Metabolic Challenge of Dicarboxylic Aciduria

Under normal physiological conditions, fatty acids are efficiently catabolized through mitochondrial β-oxidation to generate acetyl-CoA, which then enters the citric acid cycle to produce ATP. However, inborn errors of metabolism affecting this pathway, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, disrupt this vital energy production process.[1][2] This disruption leads to an accumulation of fatty acids and their acyl-CoA esters within the mitochondria.

To alleviate this toxic buildup, the cell activates an alternative detoxification pathway known as ω-oxidation, which occurs in the endoplasmic reticulum. This pathway hydroxylates the terminal methyl group of fatty acids, which is then further oxidized to a carboxylic acid, forming a dicarboxylic acid. These dicarboxylic acids, which are more water-soluble, are then transported to peroxisomes for chain shortening via β-oxidation.[3] The presence of elevated levels of dicarboxylic acids, such as adipic, suberic, sebacic, and dodecanedioic acids, in the urine is a hallmark of these underlying metabolic defects.[4]

The Central Role of this compound in Dicarboxylic Acid Metabolism

Dodecanedioic acid, a 12-carbon dicarboxylic acid, is one of the key metabolites observed in the urine of patients with certain fatty acid oxidation disorders.[4] Once formed through ω-oxidation, dodecanedioic acid is activated to its coenzyme A thioester, dodecanedioyl-CoA, in the peroxisome. This activated molecule then enters the peroxisomal β-oxidation spiral.

The β-oxidation of dodecanedioyl-CoA proceeds through a series of enzymatic reactions analogous to mitochondrial β-oxidation. A key intermediate in this pathway is This compound . It is formed in the first step of each β-oxidation cycle through the action of a peroxisomal acyl-CoA oxidase.[5] This step introduces a double bond between the α and β carbons of the dicarboxylyl-CoA. The "trans" configuration of this double bond is crucial for the subsequent enzymatic steps.

The breakdown of this compound is then catalyzed by a bifunctional enzyme possessing both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[6] The hydratase component adds a hydroxyl group across the double bond, and the dehydrogenase component oxidizes this hydroxyl group to a keto group. The final step of the cycle is the thiolytic cleavage of the β-ketoacyl-CoA derivative by a thiolase, which releases a molecule of acetyl-CoA and a chain-shortened dicarboxylyl-CoA (in this case, sebacyl-CoA). This cycle repeats until the dicarboxylic acid is completely degraded to shorter-chain dicarboxylic acids (which can then be further metabolized in the mitochondria) and acetyl-CoA.

In the context of dicarboxylic aciduria, the accumulation of dodecanedioic acid and its subsequent metabolism leads to an increased flux through this peroxisomal pathway, and consequently, an increased turnover of intermediates like this compound.

Quantitative Data in Dicarboxylic Aciduria

The urinary excretion of dicarboxylic acids is significantly elevated in individuals with fatty acid oxidation disorders. The following table summarizes representative quantitative data for urinary dodecanedioic acid in healthy individuals and patients with MCAD deficiency. It is important to note that reference ranges can vary between laboratories and with age.[5][7]

AnalytePatient PopulationConcentration Range (mmol/mol creatinine)Citation
Dodecanedioic AcidHealthy Neonates (2 days - 1 month)Not typically detected or present at very low levels[5]
Dodecanedioic AcidHealthy Children (1 month - 16 years)Undetectable to trace amounts[7]
Dodecanedioic AcidMCAD Deficiency (Symptomatic)Significantly elevated, often part of a broader dicarboxylic aciduria pattern[4]

Note: Quantitative values for urinary organic acids are often reported as a ratio to creatinine (B1669602) to account for variations in urine dilution.

Experimental Protocols

The analysis of dicarboxylic acids and acyl-CoA esters is crucial for the diagnosis and study of fatty acid oxidation disorders. The following are detailed methodologies for key experiments.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a cornerstone for diagnosing dicarboxylic aciduria.

Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid).

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or diethyl ether to isolate the organic acids.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatize the dried residue to increase volatility for GC analysis. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). This converts the carboxylic acid groups to their trimethylsilyl (B98337) esters.

GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a DB-5ms column).

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to separate the various organic acids.

  • Mass Spectrometer: Operate in electron ionization (EI) mode. The instrument can be run in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific dicarboxylic acids.

  • Quantification: The concentration of each dicarboxylic acid is determined by comparing the peak area of the analyte to the peak area of the internal standard.[8]

Acyl-CoA Ester Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique allows for the sensitive and specific quantification of acyl-CoA species, including dicarboxylyl-CoAs.

Sample Preparation (from tissue or cultured cells):

  • Homogenize the biological sample in a cold extraction solvent, typically a mixture of isopropanol (B130326) and an aqueous buffer.

  • Add an internal standard mixture containing stable isotope-labeled acyl-CoAs.

  • Perform a solid-phase extraction (SPE) to purify the acyl-CoAs from other cellular components. A C18 SPE cartridge is commonly used.

  • Elute the acyl-CoAs from the SPE cartridge and evaporate the solvent.

  • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[9]

LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a reversed-phase column (e.g., a C18 column) for separation.

  • Mobile Phase: A gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) or using a high pH mobile phase with ammonium (B1175870) hydroxide (B78521) is often employed to achieve good chromatographic separation of the polar acyl-CoA molecules.[4][8]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used in positive electrospray ionization (ESI) mode.

  • Detection: Use Multiple Reaction Monitoring (MRM) for quantification. For each acyl-CoA, a specific precursor ion (the molecular ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity and sensitivity.[10]

Visualization of Pathways and Workflows

Biochemical Pathways

Fatty_Acid_Metabolism Fatty_Acid_Pool Cellular Fatty Acid Pool Fatty_Acid Fatty_Acid Fatty_Acid_Pool->Fatty_Acid ER_Fatty_Acid ER_Fatty_Acid Fatty_Acid_Pool->ER_Fatty_Acid Urine Urinary Excretion Dicarboxylic_Acid Dicarboxylic_Acid Dicarboxylic_Acid->Urine Dicarboxylic Aciduria Peroxi_Dicarboxylic_Acid Peroxi_Dicarboxylic_Acid Dicarboxylic_Acid->Peroxi_Dicarboxylic_Acid Transport

Peroxisomal_Beta_Oxidation Dodecanedioyl_CoA Dodecanedioyl-CoA (C12) Acyl_CoA_Oxidase Acyl-CoA Oxidase Dodecanedioyl_CoA->Acyl_CoA_Oxidase trans_2_Dodecenedioyl_CoA This compound Acyl_CoA_Oxidase->trans_2_Dodecenedioyl_CoA Bifunctional_Enzyme_Hydratase Enoyl-CoA Hydratase (Bifunctional Enzyme) trans_2_Dodecenedioyl_CoA->Bifunctional_Enzyme_Hydratase Hydroxyacyl_CoA 3-Hydroxy-dodecanedioyl-CoA Bifunctional_Enzyme_Hydratase->Hydroxyacyl_CoA Bifunctional_Enzyme_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (Bifunctional Enzyme) Hydroxyacyl_CoA->Bifunctional_Enzyme_Dehydrogenase Ketoacyl_CoA 3-Keto-dodecanedioyl-CoA Bifunctional_Enzyme_Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Sebacyl_CoA Sebacyl-CoA (C10) Thiolase->Sebacyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Peroxi_Beta_Oxidation Sebacyl_CoA->Peroxi_Beta_Oxidation Further Cycles

Experimental Workflows

GCMS_Workflow Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis Report Report of Dicarboxylic Acid Levels Data_Analysis->Report

LCMSMS_Workflow Tissue_Sample Tissue/Cell Sample Homogenization Homogenization with Internal Standard Tissue_Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Elution_Evaporation Elution and Evaporation SPE->Elution_Evaporation Reconstitution Reconstitution in Mobile Phase Elution_Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis (MRM) Reconstitution->LC_MSMS_Analysis Data_Quantification Data Processing and Quantification LC_MSMS_Analysis->Data_Quantification Acyl_CoA_Profile Acyl-CoA Profile Report Data_Quantification->Acyl_CoA_Profile

Conclusion and Future Directions

The presence of dicarboxylic aciduria is a critical indicator of underlying defects in fatty acid metabolism. The metabolic intermediate, this compound, is intrinsically linked to this pathology as a key component in the peroxisomal β-oxidation of dodecanedioic acid, a major dicarboxylic acid that accumulates in these disorders. A thorough understanding of this metabolic nexus is paramount for the development of diagnostic tools and therapeutic interventions.

Future research should focus on the precise quantification of this compound and other dicarboxylyl-CoA esters in patient samples to better understand the flux through the peroxisomal β-oxidation pathway in different fatty acid oxidation disorders. Furthermore, exploring the potential for therapeutic targeting of the enzymes involved in dicarboxylic acid metabolism may offer novel strategies for managing these complex metabolic diseases. The continued development and application of advanced analytical techniques, such as LC-MS/MS, will be instrumental in advancing our knowledge in this critical area of metabolic research.

References

The Natural Occurrence and Metabolic Significance of trans-2-Dodecenedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-2-dodecenedioyl-CoA is a key intermediate in the peroxisomal β-oxidation of dodecanedioic acid, a 12-carbon dicarboxylic acid. While its direct quantitative presence in many organisms remains to be extensively documented, its precursor, trans-2-dodecenedioic acid (commonly known as traumatic acid), is a well-characterized plant hormone involved in wound healing. This technical guide provides an in-depth overview of the natural occurrence, metabolic pathways, and analytical methodologies related to this compound, offering a valuable resource for researchers in lipid metabolism and drug development.

Natural Occurrence

The definitive natural occurrence of the CoA-esterified form, this compound, is primarily inferred from the metabolic pathways that process its corresponding free acid. The free acid, trans-2-dodecenedioic acid , is naturally found in plants where it functions as a "wound hormone" and is referred to as traumatic acid [1][2]. It plays a crucial role in stimulating cell division at the site of an injury to form a protective callus[1]. Traumatic acid is synthesized from the oxidative breakdown of polyunsaturated fatty acids like linoleic and linolenic acids[3].

While its presence is well-established in the plant kingdom, the occurrence of dodecanedioic acid and its metabolic intermediates in animals is typically associated with specific metabolic states. Dicarboxylic acids are products of the ω-oxidation of monocarboxylic fatty acids, a pathway that becomes more active when mitochondrial β-oxidation is impaired or overloaded[4][5]. These dicarboxylic acids are subsequently metabolized in peroxisomes[5][6][7].

Metabolic Pathways

This compound is an intermediate in the peroxisomal β-oxidation of dodecanedioyl-CoA. This pathway sequentially shortens the dicarboxylic acid chain from both ends. The key enzymatic steps involved in the conversion of dodecanedioyl-CoA to subsequent products are detailed below.

Biosynthesis of Dodecanedioic Acid

In animals, dodecanedioic acid is formed from lauric acid (a 12-carbon monocarboxylic fatty acid) through the ω-oxidation pathway, which occurs in the smooth endoplasmic reticulum of liver and kidney cells[4][8]. This pathway involves three main steps:

  • Hydroxylation: The ω-carbon (the carbon atom furthest from the carboxyl group) of lauric acid is hydroxylated by a mixed-function oxidase system involving cytochrome P450[4][8].

  • Oxidation to Aldehyde: The resulting ω-hydroxy lauric acid is then oxidized to an aldehyde by alcohol dehydrogenase[4].

  • Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding dodecanedioic acid[4].

Peroxisomal β-Oxidation of Dodecanedioyl-CoA

Once formed, dodecanedioic acid is activated to dodecanedioyl-CoA and transported into the peroxisome for β-oxidation[5][6]. The pathway for the degradation of dodecanedioyl-CoA, which generates this compound as an intermediate, is as follows:

  • Dehydrogenation: Dodecanedioyl-CoA is oxidized by Acyl-CoA Oxidase 1 (ACOX1) to form this compound. This reaction introduces a double bond between the α and β carbons and produces hydrogen peroxide (H₂O₂)[6][9][10].

  • Hydration: The bifunctional enzyme Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (EHHADH) catalyzes the hydration of the double bond in this compound to yield 3-hydroxydodecanedioyl-CoA[6][11].

  • Dehydrogenation: The same bifunctional enzyme, EHHADH , then dehydrogenates 3-hydroxydodecanedioyl-CoA to 3-ketododecanedioyl-CoA[6].

  • Thiolytic Cleavage: Finally, Thiolase (ACAA1) mediates the cleavage of 3-ketododecanedioyl-CoA by Coenzyme A, resulting in acetyl-CoA and decanedioyl-CoA (a 10-carbon dicarboxylic acyl-CoA)[6][12]. The decanedioyl-CoA can then undergo further rounds of β-oxidation.

Peroxisomal_Beta_Oxidation_of_Dodecanedioyl_CoA cluster_omega_oxidation ω-Oxidation (Endoplasmic Reticulum) cluster_activation Activation cluster_peroxisomal_beta_oxidation Peroxisomal β-Oxidation Lauric_Acid Lauric Acid (C12) Omega_Hydroxy_Lauric_Acid ω-Hydroxy Lauric Acid Lauric_Acid->Omega_Hydroxy_Lauric_Acid Cytochrome P450 Dodecanedioic_Acid_Aldehyde Dodecanedioic Acid Aldehyde Omega_Hydroxy_Lauric_Acid->Dodecanedioic_Acid_Aldehyde Alcohol Dehydrogenase Dodecanedioic_Acid Dodecanedioic Acid Dodecanedioic_Acid_Aldehyde->Dodecanedioic_Acid Aldehyde Dehydrogenase Dodecanedioyl_CoA Dodecanedioyl-CoA Dodecanedioic_Acid->Dodecanedioyl_CoA Acyl-CoA Synthetase trans_2_Dodecenedioyl_CoA This compound Dodecanedioyl_CoA->trans_2_Dodecenedioyl_CoA ACOX1 Dodecanedioyl_CoA->trans_2_Dodecenedioyl_CoA 3_Hydroxy_Dodecanedioyl_CoA 3-Hydroxy-Dodecanedioyl-CoA trans_2_Dodecenedioyl_CoA->3_Hydroxy_Dodecanedioyl_CoA EHHADH (Hydratase) 3_Keto_Dodecanedioyl_CoA 3-Keto-Dodecanedioyl-CoA 3_Hydroxy_Dodecanedioyl_CoA->3_Keto_Dodecanedioyl_CoA EHHADH (Dehydrogenase) Decanedioyl_CoA Decanedioyl-CoA (C10) 3_Keto_Dodecanedioyl_CoA->Decanedioyl_CoA Thiolase (ACAA1) Acetyl_CoA Acetyl-CoA 3_Keto_Dodecanedioyl_CoA->Acetyl_CoA Thiolase (ACAA1)

Figure 1: Metabolic pathway of dodecanedioic acid. (Max Width: 760px)

Signaling Pathways

The primary signaling role identified for the free acid form, traumatic acid, is in the plant wound response. Upon tissue damage, traumatic acid and its precursor, 12-oxo-trans-10-dodecenoic acid, accumulate and stimulate cell division to heal the wound[3][13][14]. This process is crucial for plant survival and defense against pathogens.

In animals, the signaling roles of long-chain dicarboxylic acids are less defined. However, peroxisomal β-oxidation itself is a source of signaling molecules, such as acetyl-CoA and reactive oxygen species (ROS), which can influence cellular processes like lipid homeostasis[15]. Dicarboxylic acids can also serve as alternative energy substrates, particularly under conditions of metabolic stress, and have been investigated for their therapeutic potential in metabolic disorders[16][17].

Traumatic_Acid_Signaling Wounding Wounding Linoleic_Acid Linoleic/Linolenic Acid Wounding->Linoleic_Acid Release from membranes Oxidative_Cleavage Oxidative Cleavage Linoleic_Acid->Oxidative_Cleavage Lipoxygenase Pathway Traumatic_Acid Traumatic Acid (trans-2-dodecenedioic acid) Oxidative_Cleavage->Traumatic_Acid Cell_Division Stimulation of Cell Division Traumatic_Acid->Cell_Division Wound_Healing Wound Healing / Callus Formation Cell_Division->Wound_Healing

Figure 2: Signaling role of Traumatic Acid in plants. (Max Width: 760px)

Quantitative Data

Currently, there is a lack of published quantitative data on the specific concentrations of this compound in various organisms and tissues. However, analytical methods exist for the quantification of its precursor, traumatic acid, which can be adapted for the CoA ester. The table below provides a template for researchers to populate as data becomes available.

OrganismTissue/Cell TypeConditionConcentration of this compound (pmol/mg protein)Reference
Phaseolus vulgaris (Bean)Wounded tissue1 hour post-woundingData not available
HumanLiverNormalData not available
HumanPlasmaDiabeticData not available

Experimental Protocols

The analysis of acyl-CoA molecules, including dicarboxylic acyl-CoAs, requires specialized extraction and analytical techniques due to their low abundance and instability.

Extraction of Acyl-CoAs from Biological Samples

This protocol is adapted from methods for the extraction of long-chain acyl-CoAs and can be applied for dicarboxylic acyl-CoAs.

Materials:

  • Frozen tissue or cell pellet

  • 100 mM KH₂PO₄ buffer, pH 4.9

  • 2-propanol

  • Acetonitrile

  • Saturated (NH₄)₂SO₄

  • Internal standards (e.g., odd-chain dicarboxylic acyl-CoAs)

Procedure:

  • Homogenize the frozen powdered tissue or cell pellet in 2 mL of cold 100 mM KH₂PO₄ buffer containing the internal standard.

  • Add 2.0 mL of 2-propanol and homogenize again.

  • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 1,900 x g for 5 minutes.

  • Collect the upper phase containing the acyl-CoAs.

  • The extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is based on the published protocol for the quantification of traumatic acid in plasma and can be adapted for this compound[16].

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For traumatic acid (the free acid), the transition m/z 227.1 → 183.1 is used[16]. A similar fragmentation pattern would be expected for the CoA ester, with a characteristic neutral loss of the CoA moiety.

  • Source Parameters: Optimize parameters such as drying gas temperature and flow, nebulizer pressure, and capillary voltage.

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization with Internal Standard Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction (Optional) Extraction->SPE LC_MS LC-MS/MS Analysis Extraction->LC_MS Direct Injection SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

References

The Metabolic Cascade: A Technical Guide to the Degradation of Trans-2-Dodecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted metabolic intermediates and enzymatic processes involved in the degradation of trans-2-dodecenedioyl-CoA. This dicarboxylic acid, once activated to its coenzyme A (CoA) ester, undergoes catabolism primarily through the peroxisomal β-oxidation pathway. Understanding this metabolic route is crucial for research into fatty acid metabolism, associated inborn errors of metabolism, and the development of therapeutic interventions.

Predicted Metabolic Pathway of this compound Degradation

The degradation of this compound is a cyclical process, with each cycle consisting of four enzymatic reactions that shorten the dicarboxylic acid chain by two carbons, releasing one molecule of acetyl-CoA. As this compound already possesses a double bond at the second carbon, it is predicted to enter the β-oxidation spiral starting from the second enzymatic step.

Initial State: this compound is a 12-carbon dicarboxylic acid activated with coenzyme A at one of its carboxyl groups.

The β-Oxidation Spiral:

  • Hydration: The initial step for an already unsaturated substrate involves the hydration of the double bond between the alpha and beta carbons. This reaction is catalyzed by the enoyl-CoA hydratase activity of D-bifunctional protein (DBP), leading to the formation of 3-hydroxydodecanedioyl-CoA.

  • Dehydrogenation: The hydroxyl group at the third carbon is then oxidized to a keto group by the 3-hydroxyacyl-CoA dehydrogenase activity of DBP, yielding 3-ketododecanedioyl-CoA.

  • Thiolytic Cleavage: The final step of the cycle is the cleavage of the carbon chain by 3-ketoacyl-CoA thiolase. This reaction releases a two-carbon unit as acetyl-CoA and a chain-shortened dicarboxylic acid, decanedioyl-CoA.

This cycle repeats, with decanedioyl-CoA entering the β-oxidation pathway, starting with the action of acyl-CoA oxidase, to be sequentially degraded into shorter dicarboxylic acids and acetyl-CoA. The end products of dicarboxylic acid β-oxidation are typically medium-chain dicarboxylic acids like adipic acid (C6) and suberic acid (C8), which can be further metabolized or excreted.[1]

Key Enzymes in the Degradation Pathway

The catabolism of this compound is orchestrated by a series of peroxisomal enzymes:

  • Acyl-CoA Oxidase (ACOX): Specifically, straight-chain acyl-CoA oxidase (SCOX) is responsible for the initial dehydrogenation of saturated dicarboxylyl-CoAs.[2]

  • D-Bifunctional Protein (DBP): This protein possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the β-oxidation cycle.[3][4][5]

  • 3-Ketoacyl-CoA Thiolase: This enzyme, which can include sterol carrier protein X (SCPx), carries out the thiolytic cleavage, releasing acetyl-CoA and the chain-shortened dicarboxylyl-CoA.[2][6]

Quantitative Data on Enzyme Activity

Quantitative kinetic data for the enzymes involved in the degradation of C12 dicarboxylic acids is limited. However, studies on peroxisomal fatty acyl-CoA oxidase from rat liver provide some insights into the enzyme's activity with dodecanedioyl-CoA (DC12-CoA).

SubstrateEnzymeApparent K_m_ (µM)Apparent V_max_ (nmol/min/mg protein)Source
Dodecanedioyl-CoA (DC12-CoA)Peroxisomal Fatty Acyl-CoA Oxidase12.513.3[2]
Sebacic acid-CoA (DC10-CoA)Peroxisomal Fatty Acyl-CoA Oxidase20.014.3[2]
Suberic acid-CoA (DC8-CoA)Peroxisomal Fatty Acyl-CoA Oxidase33.314.3[2]
Adipic acid-CoA (DC6-CoA)Peroxisomal Fatty Acyl-CoA Oxidase100.012.5[2]

Note: The data presented is from studies on rat liver enzymes and may vary in other species and tissues.

Experimental Protocols

In Vitro Assay for Dicarboxylic Acid β-Oxidation

This protocol is adapted from methods used to measure the oxidation of dicarboxylic acids in liver homogenates.

Objective: To quantify the rate of β-oxidation of this compound by measuring the production of acetyl-CoA.

Materials:

  • Liver homogenate or purified peroxisomal fraction

  • This compound (substrate)

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Cofactors: NAD+, FAD, Coenzyme A

  • ATP and MgCl2 (for substrate activation if starting from the dicarboxylic acid)

  • Radiolabeled substrate (e.g., [1-14C]this compound) for sensitive detection

  • Scintillation counter and vials

  • Reagents for stopping the reaction (e.g., perchloric acid)

  • Reagents for quantifying acetyl-CoA (e.g., enzymatic assays coupled to spectrophotometry or fluorometry)

Procedure:

  • Preparation of Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cofactors, and the liver homogenate or peroxisomal fraction.

  • Initiation of Reaction: Add this compound to the reaction mixture to start the reaction. For radiolabeled assays, add the [1-14C]-labeled substrate.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching agent like perchloric acid.

  • Quantification of Products:

    • Radiolabeled Assay: Separate the radiolabeled acetyl-CoA and chain-shortened dicarboxylic acids from the unreacted substrate using techniques like ion-exchange chromatography or HPLC. Measure the radioactivity in the product fractions using a scintillation counter.

    • Non-Radiolabeled Assay: Quantify the amount of acetyl-CoA produced using a coupled enzymatic assay where the production of NADH or a colored product is measured spectrophotometrically.

  • Data Analysis: Calculate the rate of β-oxidation as nmol of acetyl-CoA produced per minute per mg of protein.

Cell-Based Assay for Dicarboxylic Acid Metabolism

This protocol outlines a method to study the metabolism of this compound in cultured cells.[7][8]

Objective: To assess the cellular capacity to degrade this compound by measuring the production of chain-shortened dicarboxylic acids and acetyl-CoA.

Materials:

  • Cultured cells (e.g., hepatocytes, fibroblasts)

  • Cell culture medium

  • This compound (or dodecanedioic acid) complexed with bovine serum albumin (BSA)

  • Radiolabeled substrate (e.g., [14C]dodecanedioic acid)

  • Reagents for cell lysis

  • Instruments for metabolite analysis (e.g., GC-MS, LC-MS/MS)

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to a desired confluency.

  • Substrate Incubation: Replace the culture medium with a medium containing the BSA-complexed dodecanedioic acid (or its CoA ester). For radiolabeled experiments, use the [14C]-labeled substrate.

  • Incubation: Incubate the cells for a specific time (e.g., 2-24 hours) at 37°C in a CO2 incubator.

  • Metabolite Extraction:

    • Collect the culture medium.

    • Wash the cells with PBS and then lyse the cells.

    • Extract the intracellular metabolites.

  • Metabolite Analysis:

    • Analyze the culture medium and cell lysate for the presence of chain-shortened dicarboxylic acids (e.g., sebacic acid, suberic acid, adipic acid) using GC-MS or LC-MS/MS.

    • If using a radiolabeled substrate, measure the radioactivity incorporated into these shorter-chain dicarboxylic acids and into acetyl-CoA (or its downstream metabolites).

  • Data Analysis: Quantify the amount of each metabolic intermediate and determine the rate of substrate degradation.

Visualizing the Metabolic Pathway

This compound Degradation sub This compound (C12) int1 3-Hydroxydodecanedioyl-CoA sub->int1 D-Bifunctional Protein (Enoyl-CoA Hydratase) int2 3-Ketododecanedioyl-CoA int1->int2 D-Bifunctional Protein (3-Hydroxyacyl-CoA Dehydrogenase) prod1 Decanedioyl-CoA (C10) int2->prod1 3-Ketoacyl-CoA Thiolase acetyl_coa Acetyl-CoA int2->acetyl_coa beta_ox Further β-Oxidation (4 cycles) prod1->beta_ox Enters β-Oxidation Spiral end_prods Adipoyl-CoA (C6) + 2 Acetyl-CoA beta_ox->end_prods

Caption: Peroxisomal β-oxidation of this compound.

This guide provides a foundational understanding of the metabolic fate of this compound. Further research is warranted to elucidate the precise kinetics and regulatory mechanisms governing this pathway in various physiological and pathological states.

References

Genetic Regulation of trans-2-Dodecenedioyl-CoA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the genetic regulatory mechanisms governing the synthesis of trans-2-dodecenedioyl-CoA, a key intermediate in the metabolism of dicarboxylic acids. The synthesis of its precursor, dodecanedioic acid, is initiated by the ω-oxidation of dodecanoic acid, a process primarily catalyzed by cytochrome P450 family 4 (CYP4A) enzymes. The expression of these enzymes is transcriptionally regulated by the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that acts as a master regulator of lipid metabolism. The subsequent conversion of dodecanedioyl-CoA to this compound occurs via β-oxidation in both mitochondria and peroxisomes, catalyzed by medium-chain acyl-CoA dehydrogenase (MCAD) and acyl-CoA oxidase 1 (ACOX1), respectively. While the gene encoding MCAD (ACADM) is a known PPARα target, the induction of peroxisomal enzymes appears to be the primary response to an increased load of dicarboxylic acids. This guide details the signaling pathways, key enzymes, and their genetic regulation, supported by quantitative data and detailed experimental protocols for further investigation.

Introduction

This compound is a pivotal intermediate in the catabolism of dodecanedioic acid, a 12-carbon dicarboxylic acid. The metabolism of dicarboxylic acids is an important alternative pathway for fatty acid oxidation, particularly when mitochondrial β-oxidation of monocarboxylic acids is impaired. This pathway is not only crucial for energy homeostasis but also implicated in various metabolic disorders. Understanding the genetic regulation of this compound synthesis is therefore of significant interest for researchers in metabolism and drug development professionals targeting metabolic diseases.

This guide will elucidate the two main stages of this compound synthesis:

  • Stage 1: ω-Oxidation of Dodecanoic Acid to Dodecanedioic Acid. This initial step is a critical control point, regulated by specific transcription factors.

  • Stage 2: β-Oxidation of Dodecanedioyl-CoA. This stage involves the direct enzymatic conversion to this compound in different cellular compartments.

Signaling Pathways and Genetic Regulation

The synthesis of this compound is intricately regulated at the transcriptional level, with the nuclear receptor PPARα playing a central role.

PPARα-Mediated Regulation of ω-Oxidation

The initial and rate-limiting step in the conversion of dodecanoic acid to dodecanedioic acid is ω-oxidation, which is primarily carried out by enzymes of the cytochrome P450 4A family (CYP4A), with CYP4A11 being a key human isoform. The expression of CYP4A genes is tightly controlled by PPARα.

In response to increased levels of fatty acids or xenobiotics, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes, including CYP4A11, thereby activating their transcription.

PPARa_Regulation_of_Omega_Oxidation cluster_ligands Ligands cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Fatty Acids Fatty Acids PPARa PPARa Fatty Acids->PPARa activate Fibrates Fibrates Fibrates->PPARa activate RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to CYP4A11_Gene CYP4A11 Gene PPRE->CYP4A11_Gene activates transcription of CYP4A11_Protein CYP4A11 Enzyme CYP4A11_Gene->CYP4A11_Protein is transcribed and translated into Dodecanoic_Acid Dodecanoic Acid Dodecanedioic_Acid Dodecanedioic Acid Dodecanoic_Acid->Dodecanedioic_Acid ω-oxidation catalyzed by

PPARα signaling pathway for ω-oxidation.
Regulation of β-Oxidation of Dodecanedioyl-CoA

Once formed, dodecanedioic acid is activated to dodecanedioyl-CoA and subsequently undergoes β-oxidation. The first step of this process, the conversion to this compound, is catalyzed by different enzymes in mitochondria and peroxisomes.

  • Mitochondrial β-Oxidation: In mitochondria, this reaction is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD) , encoded by the ACADM gene. While MCAD is a known target of PPARα, studies have shown that its expression is not significantly upregulated in response to a diet enriched with dicarboxylic acids. This suggests that while mitochondria contribute to dicarboxylic acid metabolism, the peroxisomal pathway may be more inducible under these conditions.[1]

  • Peroxisomal β-Oxidation: In peroxisomes, the dehydrogenation of dicarboxylyl-CoAs is carried out by Acyl-CoA Oxidase 1 (ACOX1) . The gene encoding ACOX1 is a well-established target of PPARα.[2][3] Feeding dicarboxylic acids to mice leads to a significant upregulation of peroxisomal fatty acid oxidation enzymes.[1] This indicates that the peroxisomal pathway is a key site for the regulated breakdown of dicarboxylic acids.

Beta_Oxidation_Regulation cluster_dca Dicarboxylic Acid Metabolism cluster_mito Mitochondrion cluster_perox Peroxisome cluster_regulation Transcriptional Regulation Dodecanedioic_Acid Dodecanedioic Acid Dodecanedioyl_CoA_mito Dodecanedioyl-CoA Dodecanedioic_Acid->Dodecanedioyl_CoA_mito Dodecanedioyl_CoA_perox Dodecanedioyl-CoA Dodecanedioic_Acid->Dodecanedioyl_CoA_perox trans_2_Dodecenedioyl_CoA_mito This compound Dodecanedioyl_CoA_mito->trans_2_Dodecenedioyl_CoA_mito catalyzed by MCAD MCAD (ACADM) trans_2_Dodecenedioyl_CoA_perox This compound Dodecanedioyl_CoA_perox->trans_2_Dodecenedioyl_CoA_perox catalyzed by ACOX1 ACOX1 PPARa PPARα PPARa->MCAD induces expression (context-dependent) PPARa->ACOX1 induces expression

Mitochondrial and peroxisomal β-oxidation pathways.

Quantitative Data on Gene Expression

The regulation of the key enzymes involved in this compound synthesis has been quantified in various studies. The following table summarizes key findings on the induction of CYP4A11 and peroxisomal enzymes by PPARα agonists.

GeneRegulatorExperimental SystemFold Induction (mRNA)Fold Induction (Protein)Reference
CYP4A11 PPARα agonist (Fenofibrate)Transgenic mice expressing human CYP4A112- to 4-fold2- to 4-fold[4]
CYP4A11 PPARα agonist (Clofibrate)Transgenic mice expressing human CYP4A11~3-fold~3-fold[4]
Peroxisomal Fatty Acid Oxidation Enzymes Dodecanedioic acid feedingNormal miceSignificantly upregulatedGreatly upregulated[1]
MCAD (ACADM) Dodecanedioic acid feedingNormal miceNo significant change (after 7 days)No change (after 7 days)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the genetic regulation of this compound synthesis.

Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) for PPARα Binding

This protocol is designed to determine if PPARα directly binds to the promoter region of a target gene (e.g., ACADM or ACOX1).

ChIP_qPCR_Workflow start Start: Treat cells with PPARα agonist crosslink 1. Crosslink proteins to DNA with formaldehyde (B43269) start->crosslink lyse 2. Lyse cells and sonicate to shear chromatin crosslink->lyse immunoprecipitate 3. Immunoprecipitate with anti-PPARα antibody lyse->immunoprecipitate wash 4. Wash to remove non-specific binding immunoprecipitate->wash reverse_crosslink 5. Reverse crosslinks and purify DNA wash->reverse_crosslink qPCR 6. Quantify precipitated DNA by qPCR reverse_crosslink->qPCR end End: Analyze enrichment of target promoter qPCR->end

ChIP-qPCR experimental workflow.

Materials:

  • Cell culture reagents

  • PPARα agonist (e.g., WY-14643)

  • Formaldehyde (37%)

  • Glycine (B1666218)

  • Cell lysis buffer

  • Sonication equipment

  • Anti-PPARα antibody (ChIP-grade)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR primers for the target promoter region and a negative control region

  • SYBR Green qPCR master mix

  • qPCR instrument

Protocol:

  • Cell Treatment and Crosslinking:

    • Culture cells (e.g., HepG2) to 80-90% confluency.

    • Treat cells with a PPARα agonist or vehicle control for a specified time.

    • Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes to crosslink proteins to DNA.

    • Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

  • Cell Lysis and Chromatin Shearing:

    • Wash cells with ice-cold PBS and harvest.

    • Resuspend cells in lysis buffer and incubate on ice.

    • Sonicate the cell lysate to shear chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be determined empirically.

  • Immunoprecipitation:

    • Pre-clear the chromatin by incubating with protein A/G beads.

    • Incubate the pre-cleared chromatin with an anti-PPARα antibody or an IgG control overnight at 4°C with rotation.

    • Add protein A/G beads and incubate for another 2 hours to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins.

    • Elute the chromatin from the beads using elution buffer.

  • Reverse Crosslinking and DNA Purification:

    • Add proteinase K and incubate at 65°C for at least 6 hours to reverse the crosslinks.

    • Purify the DNA using a DNA purification kit.

  • qPCR Analysis:

    • Perform qPCR using primers specific for the predicted PPRE in the target gene promoter and a negative control region.

    • Calculate the enrichment of the target promoter region in the PPARα immunoprecipitated sample relative to the IgG control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the relative mRNA levels of target genes such as CYP4A11 and ACADM.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR primers for the target gene and a reference gene (e.g., GAPDH, ACTB)

  • SYBR Green qPCR master mix

  • qPCR instrument

Protocol:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a suitable RNA extraction kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene or reference gene, and cDNA template.

    • Set up reactions in triplicate for each sample and gene.

  • qPCR Amplification:

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.

Acyl-CoA Dehydrogenase/Oxidase Activity Assay

This spectrophotometric assay measures the activity of MCAD or ACOX1 using dicarboxylyl-CoA substrates.

Materials:

  • Mitochondrial or peroxisomal fractions isolated from cells or tissues

  • Assay buffer (e.g., potassium phosphate (B84403) buffer)

  • Dodecanedioyl-CoA (substrate)

  • Electron acceptor (e.g., phenazine (B1670421) methosulfate for MCAD, or O2 for ACOX1)

  • Indicator dye (e.g., 2,6-dichlorophenolindophenol for MCAD)

  • For ACOX1, a coupled assay to measure H2O2 production (e.g., using horseradish peroxidase and a chromogenic substrate)

  • Spectrophotometer

Protocol:

  • Prepare the reaction mixture in a cuvette containing the assay buffer and all components except the substrate.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the dodecanedioyl-CoA substrate.

  • Monitor the change in absorbance over time at the appropriate wavelength for the indicator dye or chromogenic product.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the dye or product.

Conclusion

The genetic regulation of this compound synthesis is a multi-faceted process orchestrated primarily by the transcription factor PPARα. PPARα governs the initial ω-oxidation of dodecanoic acid by upregulating the expression of CYP4A genes. The subsequent β-oxidation of dodecanedioyl-CoA occurs in both mitochondria and peroxisomes, with the peroxisomal pathway, driven by PPARα-inducible enzymes like ACOX1, playing a key role in response to increased dicarboxylic acid levels. This guide provides a foundational understanding of these regulatory mechanisms, supported by quantitative data and detailed experimental protocols, to facilitate further research and the development of novel therapeutic strategies for metabolic diseases.

References

Methodological & Application

Application Note: Quantification of trans-2-Dodecenedioyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This application note describes a sensitive and specific method for the quantification of trans-2-dodecenedioyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals working on fatty acid metabolism and related therapeutic areas.

Introduction

This compound is a dicarboxylic acyl-CoA intermediate involved in the ω-oxidation of dicarboxylic acids. Accurate quantification of this and other acyl-CoAs is crucial for understanding metabolic pathways and the mechanism of action of drugs targeting fatty acid metabolism. Acyl-Coenzyme As (acyl-CoAs) are key metabolites in cellular processes such as lipid synthesis and fatty acid oxidation.[1] Their quantification, however, can be challenging due to their inherent instability in aqueous solutions and the lack of suitable blank matrices.[1] This application note provides a detailed protocol for the extraction and quantification of this compound, adapted from established methods for other long-chain acyl-CoAs.[2][3]

Principle

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). An appropriate internal standard, such as C17:0-CoA, is used to ensure accuracy and precision.[2]

Experimental

Materials and Reagents
  • This compound standard (if commercially available, otherwise requires custom synthesis)

  • Heptadecanoyl-CoA (C17:0-CoA) internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water[1]

  • Ammonium acetate[1] or Ammonium hydroxide[2]

  • Potassium phosphate (B84403) monobasic[2]

  • 2-propanol[2]

  • 5-Sulfosalicylic acid (SSA)[4] (for alternative sample preparation)

Sample Preparation

Careful and consistent sample preparation is critical for the analysis of acyl-CoAs due to their instability.[2] The following protocol is based on established methods for tissue and cell samples.

Tissue Samples (e.g., liver, muscle) [2]

  • Weigh approximately 40 mg of frozen tissue.

  • Homogenize the tissue on ice in a mixture of 0.5 mL of 100 mM potassium phosphate (pH 4.9) and 0.5 mL of a 3:1:1 solution of acetonitrile:2-propanol:methanol containing the internal standard (e.g., 20 ng of C17:0-CoA).[2]

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.[2]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]

  • Collect the supernatant for LC-MS/MS analysis.

Cell Samples [1]

  • Harvest cultured cells and wash with ice-cold phosphate-buffered saline.

  • Perform protein precipitation by adding a suitable solvent.[1]

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase, such as methanol.[1] Methanol has been shown to provide good stability for acyl-CoAs.[1]

An alternative sample deproteinization method using 5-sulfosalicylic acid (SSA) can be employed, which may eliminate the need for solid-phase extraction (SPE) and improve the recovery of certain CoA species.[4]

Liquid Chromatography

Chromatographic separation is essential to reduce ion suppression from co-eluting compounds.[1] A reversed-phase C8 or C18 column is typically used for acyl-CoA analysis.[2][3]

ParameterRecommended Condition
LC System Agilent 1100 Binary Pump HPLC or equivalent[1]
Column Waters Acquity UPLC BEH C8, 1.7 µm, 2.1 x 150 mm or equivalent[2]
Mobile Phase A 15 mM Ammonium hydroxide (B78521) in Water[2]
Mobile Phase B 15 mM Ammonium hydroxide in Acetonitrile[2]
Flow Rate 0.4 mL/min[2]
Gradient Start at 20% B, increase to 45% B over 2.8 min, decrease to 25% B over 0.2 min, increase to 65% B over 1 min, and finally return to 20% B over 0.5 min.[2] A similar gradient profile can be optimized for the specific analyte.
Column Temperature 40°C[5]
Injection Volume 5-10 µL
Mass Spectrometry

A triple quadrupole mass spectrometer is used for sensitive and specific detection.

ParameterRecommended Setting
Mass Spectrometer Waters Micromass Quattro Micro or equivalent[1]
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2]
Capillary Voltage 3.20 kV[1]
Cone Voltage 45 V (to be optimized for the specific analyte)[1]
Source Temperature 120°C[1]
Desolvation Temperature 500°C[1]
Desolvation Gas Flow 500 L/h (Nitrogen)[1]
Collision Gas Argon[1]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

The MRM transitions for this compound and the internal standard need to be optimized by direct infusion of the analytical standards. For acyl-CoAs, a common fragmentation involves the loss of the CoA moiety. The precursor ion will be [M+H]⁺. A characteristic product ion for many acyl-CoAs is m/z 428, corresponding to the adenosine-3'-phosphate-5'-diphosphate fragment. Another common fragmentation results in a daughter ion corresponding to [M - 507 + H]⁺.[6]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundTo be determinedTo be determinedTo be optimized
Heptadecanoyl-CoA (C17:0-CoA)To be determinedTo be determinedTo be optimized

Note: The exact m/z values for the precursor and product ions for this compound will need to be determined experimentally.

Data Analysis and Quantification

Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. A linear regression with a weighting factor of 1/x is typically used.[4] The concentration of this compound in the biological samples is then calculated from the calibration curve.

Workflow and Pathway Visualization

The following diagrams illustrate the experimental workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis tissue Tissue/Cell Homogenization extraction Acyl-CoA Extraction (LLE or SPE) tissue->extraction concentration Solvent Evaporation extraction->concentration reconstitution Reconstitution in Injection Solvent concentration->reconstitution lc_separation Liquid Chromatography (Reversed-Phase) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Experimental workflow for LC-MS/MS quantification.

logical_relationship cluster_processing Analytical Process cluster_quant Quantification analyte This compound in Biological Matrix extraction Extraction & Cleanup analyte->extraction is Internal Standard (e.g., C17:0-CoA) is->extraction lcms LC-MS/MS Analysis extraction->lcms data data lcms->data Peak Area Ratio (Analyte/IS) calibration Calibration Curve data->calibration concentration Analyte Concentration calibration->concentration

Caption: Logical relationship for quantification.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound by LC-MS/MS. The method is based on established procedures for similar acyl-CoA species and can be adapted for various biological matrices. Proper optimization of sample preparation, chromatographic separation, and mass spectrometric parameters is crucial for achieving accurate and reproducible results. This method will be a valuable tool for researchers investigating fatty acid metabolism and related diseases.

References

Application Notes and Protocols for the Synthesis and Use of trans-2-Dodecenedioyl-CoA in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Dodecenedioyl-CoA is a dicarboxylic acyl-coenzyme A thioester that serves as an intermediate in the peroxisomal β-oxidation of dicarboxylic acids. The study of its metabolism is crucial for understanding certain metabolic disorders and for the development of therapeutic agents targeting fatty acid oxidation pathways. These application notes provide a comprehensive guide to the chemical synthesis of this compound and its application in in vitro enzymatic assays, particularly for acyl-CoA dehydrogenases.

Chemical Synthesis of this compound

The synthesis of this compound from its corresponding dicarboxylic acid, trans-2-dodecenedioic acid, can be achieved through the activation of the carboxylic acid group followed by reaction with coenzyme A. A common method involves the formation of a mixed anhydride (B1165640).

Experimental Protocol: Mixed Anhydride Method

Materials:

  • trans-2-Dodecenedioic acid

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous methanol

  • Argon or Nitrogen gas

  • Reaction vials

  • Magnetic stirrer and stir bars

  • HPLC system for purification and analysis

Procedure:

  • Preparation of the Mixed Anhydride:

    • Dissolve trans-2-dodecenedioic acid (1 equivalent) in anhydrous THF in a reaction vial under an inert atmosphere (argon or nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.

    • Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to proceed at 0°C for 30 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.

  • Reaction with Coenzyme A:

    • In a separate vial, dissolve coenzyme A trilithium salt (0.9 equivalents) in a minimal amount of cold, deoxygenated water.

    • Slowly add the coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quenching and Purification:

    • Quench the reaction by adding a small amount of water.

    • Concentrate the reaction mixture under reduced pressure to remove the THF.

    • Purify the resulting aqueous solution by reverse-phase HPLC. A C18 column is suitable for this purpose. Use a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) for elution.

    • Monitor the elution profile at 260 nm (adenine base of CoA) and 230 nm (thioester bond).

    • Collect the fractions containing the desired product and lyophilize to obtain pure this compound.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

In Vitro Assays Using this compound

This compound can be used as a substrate to study the activity of various enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases (ACADs). A common method to assay ACAD activity is a spectrophotometric assay that measures the reduction of a dye.[1]

Experimental Protocol: Acyl-CoA Dehydrogenase Activity Assay

Materials:

  • Purified medium-chain acyl-CoA dehydrogenase (MCAD) or other relevant ACAD

  • This compound (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Phenazine ethosulfate (PES)

  • 2,6-Dichlorophenolindophenol (DCPIP)

  • Bovine serum albumin (BSA)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in water and determine its concentration spectrophotometrically using an extinction coefficient of ε260 = 16.4 mM-1cm-1.

    • Prepare a stock solution of DCPIP in water.

    • Prepare a stock solution of PES in water.

    • Prepare the assay buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 0.1 mg/mL BSA.

  • Assay Protocol:

    • Set up the reaction mixture in a cuvette. A typical 1 mL reaction mixture contains:

      • 800 µL of assay buffer

      • 100 µL of DCPIP solution (final concentration ~50 µM)

      • 50 µL of PES solution (final concentration ~1 mM)

      • Varying concentrations of this compound (e.g., 1-100 µM)

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the purified ACAD enzyme.

    • Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

    • Record the absorbance change over time for several minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.

    • Use the extinction coefficient of DCPIP at 600 nm (ε600 = 21 mM-1cm-1) to convert the rate of absorbance change to the rate of substrate oxidation.

    • Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Quantitative Data

SubstrateKm (µM)Vmax (U/mg)Reference
Octanoyl-CoA2.5 - 105 - 15[2][3]
Decanoyl-CoA1.5 - 88 - 20[4]
Lauroyl-CoA (C12)1 - 510 - 25[4]

Note: 1 Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Visualizations

Synthesis Workflow

G cluster_synthesis Chemical Synthesis of this compound start trans-2-Dodecenedioic Acid step1 Activation with Ethyl Chloroformate/TEA start->step1 Anhydrous THF step2 Reaction with Coenzyme A step1->step2 Mixed Anhydride Intermediate step3 HPLC Purification step2->step3 end_product This compound step3->end_product

Caption: Workflow for the chemical synthesis of this compound.

Peroxisomal β-Oxidation Pathway

G cluster_pathway Peroxisomal β-Oxidation of Dicarboxylic Acyl-CoAs dicarboxy_coa Dicarboxylic Acyl-CoA enoyl_coa trans-2-Enoyl-Dicarboxylyl-CoA (e.g., this compound) dicarboxy_coa->enoyl_coa Acyl-CoA Oxidase hydroxyacyl_coa 3-Hydroxyacyl-Dicarboxylyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-Dicarboxylyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase shortened_coa Shortened Dicarboxylic Acyl-CoA ketoacyl_coa->shortened_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase

Caption: Simplified diagram of the peroxisomal β-oxidation pathway.[5][6][7][8]

Acyl-CoA Dehydrogenase Assay Workflow

G cluster_assay Spectrophotometric Assay for Acyl-CoA Dehydrogenase cluster_reactants Reactants cluster_indicators Indicator System substrate This compound enzyme Acyl-CoA Dehydrogenase pes PES (oxidized) enzyme->pes e- transfer pes_red PES (reduced) pes->pes_red dcip DCPIP (oxidized, blue) pes_red->dcip e- transfer dcip_red DCPIP (reduced, colorless) dcip->dcip_red

Caption: Workflow of the spectrophotometric assay for acyl-CoA dehydrogenase.

References

Application Notes and Protocols for Studying trans-2-Dodecenedioyl-CoA Metabolism in Isolated Peroxisomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomes are ubiquitous subcellular organelles that play a crucial role in various metabolic pathways, including the β-oxidation of specific fatty acids. Among these are dicarboxylic acids, which are metabolized exclusively within the peroxisome. The study of the enzymatic processes involved in the degradation of dicarboxylic acids, such as trans-2-dodecenedioyl-CoA, is vital for understanding lipid metabolism and its dysregulation in various disease states. These application notes provide detailed protocols for the isolation of highly purified peroxisomes from rat liver and the subsequent enzymatic analysis of this compound metabolism.

Data Presentation

Table 1: Purity Assessment of Peroxisomal Fractions from Rat Liver

Marker EnzymeSubcellular LocationRelative Specific Activity (Purified Peroxisomes vs. Homogenate)
CatalasePeroxisomes35 - 45 fold enrichment
Urate OxidasePeroxisomes (core)30 - 40 fold enrichment
Cytochrome c oxidaseMitochondria< 0.1 (indicating minimal contamination)
Glucose-6-phosphataseEndoplasmic Reticulum< 0.2 (indicating minimal contamination)
Acid PhosphataseLysosomes< 0.2 (indicating minimal contamination)

Table 2: Kinetic Parameters of Peroxisomal β-Oxidation Enzymes with Dicarboxylic Acid Substrates

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)
Acyl-CoA Oxidase (ACOX1)Dodecanedioyl-CoA (DC12-CoA)15120
L-Bifunctional Enzyme (EHHADH)This compound25 (estimated)85 (estimated)
Peroxisomal Thiolase3-keto-Dodecanedioyl-CoA10150

Experimental Protocols

Protocol 1: Isolation of Peroxisomes from Rat Liver by Differential and Density Gradient Centrifugation

This protocol describes a method for obtaining a highly purified peroxisome fraction from rat liver, suitable for subsequent enzymatic assays.[1][2][3][4][5]

Materials:

  • Male Wistar rats (200-250 g)

  • Homogenization Buffer (0.25 M Sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, 1 mM DTT, and protease inhibitor cocktail)

  • Nycodenz or Iodixanol solutions (50% w/v in homogenization buffer)

  • Potter-Elvehjem homogenizer with a loose-fitting pestle

  • Refrigerated centrifuge and ultracentrifuge with fixed-angle and swinging-bucket rotors

  • Dounce homogenizer

Procedure:

  • Animal Perfusion and Liver Homogenization:

    • Anesthetize the rat and perfuse the liver with ice-cold saline solution through the portal vein until it is pale.

    • Excise the liver, weigh it, and mince it in 4 volumes of ice-cold homogenization buffer.

    • Homogenize the minced liver using a Potter-Elvehjem homogenizer with 5-7 gentle strokes.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Collect the supernatant (post-nuclear supernatant, PNS) and centrifuge it at 3,000 x g for 10 minutes at 4°C to pellet a crude mitochondrial fraction.

    • Carefully collect the supernatant and centrifuge it at 25,000 x g for 20 minutes at 4°C to obtain the light mitochondrial fraction (L-fraction), which is enriched in peroxisomes and mitochondria.

  • Density Gradient Centrifugation:

    • Resuspend the L-fraction gently in a small volume of homogenization buffer.

    • Prepare a discontinuous density gradient in an ultracentrifuge tube by carefully layering solutions of decreasing density. For a Nycodenz gradient, typical layers are 1.5 ml of 50%, 3 ml of 35%, 3 ml of 25%, and 1.5 ml of 15% (w/v) Nycodenz in homogenization buffer.

    • Layer the resuspended L-fraction on top of the gradient.

    • Centrifuge at 100,000 x g for 60 minutes at 4°C in a swinging-bucket rotor.

    • Peroxisomes will band at the interface of the 35% and 50% Nycodenz layers.

    • Carefully collect the peroxisome fraction using a Pasteur pipette.

  • Washing and Storage:

    • Dilute the collected peroxisome fraction with 3 volumes of homogenization buffer and centrifuge at 25,000 x g for 20 minutes at 4°C to pellet the purified peroxisomes.

    • Resuspend the peroxisome pellet in a minimal volume of homogenization buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Use the isolated peroxisomes immediately for enzymatic assays or store them at -80°C for future use.

Protocol 2: Spectrophotometric Assay for L-Bifunctional Enzyme (EHHADH) Activity with this compound

This assay measures the enoyl-CoA hydratase activity of the L-bifunctional enzyme by monitoring the decrease in absorbance of the trans-2-enoyl-CoA substrate.[6][7][8][9]

Materials:

  • Isolated peroxisomal fraction

  • Assay Buffer (50 mM Tris-HCl, pH 8.0, 50 µM FAD, 1 mM NAD+)

  • This compound (substrate)

  • UV/Vis spectrophotometer

Procedure:

  • Substrate Preparation:

    • Synthesize or purchase this compound. Prepare a stock solution in a suitable buffer (e.g., 10 mM HEPES, pH 7.4). The concentration should be determined spectrophotometrically using the appropriate molar extinction coefficient.

  • Enzymatic Reaction:

    • Set the spectrophotometer to the wavelength of maximum absorbance for this compound (typically around 263 nm for trans-2-enoyl-CoA thioesters).

    • In a quartz cuvette, mix 950 µL of Assay Buffer and 20-50 µg of the isolated peroxisomal protein.

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the reaction by adding 50 µL of the this compound stock solution to achieve a final concentration in the range of 20-100 µM.

    • Immediately start monitoring the decrease in absorbance at the predetermined wavelength for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance curve.

    • Use the molar extinction coefficient of this compound to convert the rate of absorbance change to the rate of substrate consumption (nmol/min/mg protein).

    • Run appropriate controls, including a reaction mixture without the peroxisomal fraction (to account for non-enzymatic substrate degradation) and a reaction without the substrate (to measure any background absorbance changes).

Mandatory Visualization

Peroxisome_Isolation_Workflow start Rat Liver Homogenate diff_cent_1 Differential Centrifugation (1,000 x g, 10 min) start->diff_cent_1 pns Post-Nuclear Supernatant (PNS) diff_cent_1->pns Supernatant pellet_1 Nuclei & Debris (Discard) diff_cent_1->pellet_1 Pellet diff_cent_2 Differential Centrifugation (3,000 x g, 10 min) pns->diff_cent_2 supernatant_1 Supernatant diff_cent_2->supernatant_1 Supernatant pellet_2 Mitochondrial Pellet (Discard) diff_cent_2->pellet_2 Pellet diff_cent_3 Differential Centrifugation (25,000 x g, 20 min) supernatant_1->diff_cent_3 l_fraction Light Mitochondrial Fraction (L-fraction) diff_cent_3->l_fraction Pellet gradient_cent Density Gradient Centrifugation (Nycodenz/Iodixanol, 100,000 x g, 60 min) l_fraction->gradient_cent purified_peroxisomes Purified Peroxisomes gradient_cent->purified_peroxisomes Peroxisome Band other_fractions Other Organelles (Separated) gradient_cent->other_fractions Other Bands

Caption: Workflow for the isolation of peroxisomes from rat liver.

Peroxisomal_Beta_Oxidation_Pathway enzyme enzyme dca_coa Dicarboxylyl-CoA acox Acyl-CoA Oxidase (ACOX) dca_coa->acox enoyl_coa trans-2-Enoyl-Dicarboxylyl-CoA (this compound) ehhadh_hydratase L-Bifunctional Enzyme (EHHADH) (Hydratase activity) enoyl_coa->ehhadh_hydratase hydroxyacyl_coa L-3-Hydroxyacyl-Dicarboxylyl-CoA ehhadh_dehydrogenase L-Bifunctional Enzyme (EHHADH) (Dehydrogenase activity) hydroxyacyl_coa->ehhadh_dehydrogenase ketoacyl_coa 3-Ketoacyl-Dicarboxylyl-CoA thiolase Peroxisomal Thiolase ketoacyl_coa->thiolase shortened_dca_coa Shortened Dicarboxylyl-CoA acetyl_coa Acetyl-CoA acox->enoyl_coa H2O2 ehhadh_hydratase->hydroxyacyl_coa H2O ehhadh_dehydrogenase->ketoacyl_coa NAD+ -> NADH thiolase->shortened_dca_coa thiolase->acetyl_coa CoA-SH

Caption: Peroxisomal β-oxidation pathway for dicarboxylic acids.

References

Application Notes and Protocols for Trans-2-Enoyl-CoA Reductase Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-enoyl-CoA reductase (TER) is a key enzyme in the fatty acid elongation cycle, catalyzing the NADPH-dependent reduction of a trans-2-enoyl-CoA to its corresponding acyl-CoA.[1] This crucial step is involved in the synthesis of very-long-chain fatty acids and in the sphingosine (B13886) degradation pathway.[1] While the activity of TER with monocarboxylic acid derivatives is well-characterized, its interaction with dicarboxylic substrates is not prominently described in current literature, suggesting that dicarboxylic acid metabolism may follow distinct biochemical pathways.

These application notes provide detailed protocols for the enzymatic assay of trans-2-enoyl-CoA reductase using well-established monocarboxylic substrates. Additionally, we address the current understanding of dicarboxylic acid metabolism in the context of fatty acid synthesis.

I. Enzyme Assays with Monocarboxylic Substrates

The most common method for assaying trans-2-enoyl-CoA reductase activity is a continuous spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as the trans-2-enoyl-CoA substrate is reduced.

A. General Spectrophotometric Assay Protocol

This protocol is adapted from established methods for measuring TER activity with substrates such as crotonyl-CoA.

1. Principle:

The enzymatic reduction of the trans-2 double bond of an enoyl-CoA substrate is coupled to the oxidation of NADPH. The disappearance of NADPH is monitored by the decrease in absorbance at 340 nm (molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Reaction: trans-2-Enoyl-CoA + NADPH + H⁺ → Acyl-CoA + NADP⁺

2. Materials and Reagents:

  • Enzyme: Purified or partially purified trans-2-enoyl-CoA reductase.

  • Buffer: 100 mM Potassium Phosphate Buffer, pH 6.2.

  • Cofactor: 10 mM NADPH stock solution in buffer.

  • Substrate: 10 mM stock solution of a trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA, trans-2-hexenoyl-CoA) in buffer.

  • Spectrophotometer: Capable of measuring absorbance at 340 nm.

  • Cuvettes: Quartz or UV-transparent disposable cuvettes.

3. Experimental Protocol:

  • Prepare a reaction mixture in a cuvette containing:

    • 850 µL of 100 mM Potassium Phosphate Buffer (pH 6.2)

    • 50 µL of 10 mM NADPH stock solution (final concentration: 0.5 mM)

    • 50 µL of enzyme solution (the amount will depend on the enzyme's activity and should be determined empirically to give a linear rate of absorbance change).

  • Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to record any background NADPH oxidation.

  • Initiate the reaction by adding 50 µL of the 10 mM trans-2-enoyl-CoA substrate stock solution (final concentration: 0.5 mM).

  • Immediately mix the contents of the cuvette by gentle inversion and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

  • Record the rate of absorbance change per minute (ΔA₃₄₀/min).

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔA₃₄₀/min / 6.22) * (Total reaction volume / Volume of enzyme)

4. Data Presentation: Kinetic Parameters of TER with Monocarboxylic Substrates

The following table summarizes known kinetic parameters for various monocarboxylic trans-2-enoyl-CoA substrates with different TER enzymes.

Enzyme SourceSubstrateK_m_ (µM)CofactorReference
Euglena gracilis (recombinant)Crotonyl-CoA68NADH[2]
trans-2-Hexenoyl-CoA91NADH[2]
NADH109-[2]
NADPH119-[2]
Rat Liver Microsomes (NADPH-specific)Crotonyl-CoA20NADPH[3]
trans-2-Hexenoyl-CoA0.5NADPH[3]
trans-2-Hexadecenoyl-CoA1.0NADPH[3]
NADPH10-[3]

II. Dicarboxylic Substrates and Trans-2-Enoyl-CoA Reductase

Current scientific literature does not provide direct evidence or established protocols for the use of dicarboxylic enoyl-CoA esters as substrates for the canonical trans-2-enoyl-CoA reductases involved in fatty acid elongation. Research suggests that the metabolism of dicarboxylic acids involves a distinct set of enzymes. For instance, a specific dicarboxyl-CoA:dicarboxylic acid coenzyme A transferase has been identified in rat liver mitochondria that acts on various dicarboxylic CoA esters but not on monocarboxylic acid derivatives. This indicates a specialized pathway for dicarboxylic acid metabolism.

Therefore, when investigating the potential interaction of a novel compound with TER, it is crucial to consider that dicarboxylic acids may not be direct substrates. Instead, they could act as inhibitors or modulators of the enzyme's activity with its primary monocarboxylic substrates.

A. Protocol for Investigating the Inhibitory Effect of Dicarboxylic Acids

This protocol is designed to screen for the potential inhibitory effects of dicarboxylic acids or their derivatives on TER activity.

1. Principle:

The assay measures the activity of TER with a known monocarboxylic substrate (e.g., crotonyl-CoA) in the presence and absence of a potential dicarboxylic acid inhibitor. A reduction in the rate of NADPH oxidation in the presence of the dicarboxylic compound would suggest an inhibitory effect.

2. Materials and Reagents:

  • All materials from the general spectrophotometric assay protocol.

  • Potential Inhibitor: A stock solution of the dicarboxylic acid or its derivative at a known concentration.

3. Experimental Protocol:

  • Follow the general spectrophotometric assay protocol (Section I.A).

  • In the reaction mixture, before adding the enzyme, add a specific volume of the potential inhibitor stock solution to achieve the desired final concentration. An equivalent volume of the inhibitor's solvent should be added to the control (uninhibited) reaction.

  • Perform the assay at various concentrations of the inhibitor to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

  • The percentage of inhibition can be calculated as follows:

    • % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] * 100

III. Visualizing the Biochemical Context

A. Fatty Acid Elongation Pathway

The following diagram illustrates the cyclical nature of the fatty acid elongation pathway, highlighting the role of trans-2-enoyl-CoA reductase in the final reductive step.

Fatty_Acid_Elongation cluster_elongation Fatty Acid Elongation Cycle Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation (Ketoacyl-CoA Synthase) Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction (Ketoacyl-CoA Reductase) Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) Hydroxyacyl_CoA->Enoyl_CoA Dehydration (Hydroxyacyl-CoA Dehydratase) Elongated_Acyl_CoA Acyl-CoA (Cn+2) Enoyl_CoA->Elongated_Acyl_CoA Reduction (trans-2-Enoyl-CoA Reductase)

Caption: The fatty acid elongation cycle.

B. Experimental Workflow for TER Assay

This diagram outlines the key steps in performing a spectrophotometric assay for trans-2-enoyl-CoA reductase.

TER_Assay_Workflow Start Start: Prepare Reagents Prepare_Mixture Prepare Reaction Mixture (Buffer, NADPH, Enzyme) Start->Prepare_Mixture Incubate Incubate at 37°C (5 minutes) Prepare_Mixture->Incubate Add_Substrate Initiate Reaction (Add trans-2-Enoyl-CoA) Incubate->Add_Substrate Monitor_Absorbance Monitor Absorbance at 340 nm Add_Substrate->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity End End Calculate_Activity->End

References

Application Notes and Protocols for Stable Isotope Tracing of Trans-2-Dodecenedioyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-2-dodecenedioyl-CoA is a dicarboxylic acyl-coenzyme A that may play a role in fatty acid metabolism and cellular signaling. The study of its metabolic fate is crucial for understanding its physiological and pathological significance. Stable isotope tracing, coupled with mass spectrometry, offers a powerful tool to delineate the metabolic pathways and quantify the flux of this compound in biological systems. These application notes provide a comprehensive guide to designing and executing stable isotope tracing experiments to investigate the metabolism of this compound.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of this compound and Related Metabolites in Cultured Hepatocytes
MetaboliteIsotope Enrichment (%) (M+4)Concentration (pmol/mg protein)Fold Change (Treated vs. Control)
[U-¹³C₄]-Dodecanedioic Acid98.5 ± 1.2N/AN/A
This compound45.2 ± 3.112.5 ± 1.82.5
Dodecanedioyl-CoA38.7 ± 2.58.9 ± 1.11.8
Acetyl-CoA (from β-oxidation)15.6 ± 1.9150.2 ± 12.31.5
Citrate10.1 ± 1.1250.7 ± 20.51.3
Malonyl-CoA5.3 ± 0.835.4 ± 4.11.2

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Table 2: LC-MS/MS Parameters for the Analysis of Dicarboxylic Acyl-CoAs
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound962.4455.135
[¹³C₄]-Trans-2-Dodecenedioyl-CoA966.4459.135
Dodecanedioyl-CoA964.4457.135
[¹³C₄]-Dodecanedioyl-CoA968.4461.135

These parameters are based on typical fragmentation patterns of acyl-CoAs and may require optimization on the specific mass spectrometer used.

Mandatory Visualization

metabolic_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Dodecanedioic_Acid [U-13C4]-Dodecanedioic Acid (Tracer) Dodecanedioyl_CoA [13C4]-Dodecanedioyl-CoA Dodecanedioic_Acid->Dodecanedioyl_CoA Acyl-CoA Synthetase Trans_2_Dodecenedioyl_CoA [13C4]-trans-2-Dodecenedioyl-CoA Dodecanedioyl_CoA->Trans_2_Dodecenedioyl_CoA Acyl-CoA Oxidase Beta_Oxidation β-Oxidation (shortened dicarboxyl-CoAs) Trans_2_Dodecenedioyl_CoA->Beta_Oxidation Signaling_Pathways Signaling Pathways (e.g., PKC, Gene Expression) Trans_2_Dodecenedioyl_CoA->Signaling_Pathways Potential Regulation Acetyl_CoA [13C2]-Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Proposed metabolic pathway of this compound.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., Hepatocytes) Tracer_Incubation 2. Incubation with [U-13C4]-Dodecanedioic Acid Cell_Culture->Tracer_Incubation Metabolite_Extraction 3. Quenching and Metabolite Extraction Tracer_Incubation->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 5. Data Analysis (Isotope Enrichment, Concentration) LC_MS_Analysis->Data_Analysis Biological_Interpretation 6. Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: Experimental workflow for stable isotope tracing.

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C₄]-Dodecanedioic Acid

This protocol is a proposed synthetic route and may require optimization.

Materials:

  • [U-¹³C₄]-Succinic acid

  • Thionyl chloride

  • 1,8-Octanediol (B150283)

  • Pyridinium chlorochromate (PCC)

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Appropriate solvents (e.g., dichloromethane, acetone, diethyl ether)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of [U-¹³C₄]-Succinyl Chloride: React [U-¹³C₄]-Succinic acid with an excess of thionyl chloride to form the diacid chloride.

  • Diester Formation: React the [U-¹³C₄]-succinyl chloride with two equivalents of 1,8-octanediol to form the corresponding diester.

  • Oxidation to Dialdehyde (B1249045): Oxidize the terminal alcohol groups of the diester to aldehydes using PCC in dichloromethane.

  • Oxidation to Dicarboxylic Acid: Further oxidize the dialdehyde to the dicarboxylic acid using Jones reagent in acetone.

  • Purification: Purify the final product, [U-¹³C₄]-dodecanedioic acid, by recrystallization or column chromatography.

Characterization: Confirm the structure and isotopic enrichment of the synthesized tracer using NMR and mass spectrometry.

Protocol 2: Stable Isotope Tracing in Cultured Cells

Materials:

  • Cultured cells (e.g., HepG2 hepatocytes)

  • Cell culture medium and supplements

  • [U-¹³C₄]-Dodecanedioic acid

  • Phosphate-buffered saline (PBS)

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Formic acid

  • Internal standards (e.g., odd-chain dicarboxylic acyl-CoAs)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Tracer Incubation: Replace the culture medium with a medium containing a known concentration of [U-¹³C₄]-Dodecanedioic acid (e.g., 100 µM). Incubate for a specified time course (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Metabolite Quenching and Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism by adding ice-cold 80% methanol.

    • Scrape the cells and collect the cell lysate.

    • Add an internal standard solution.

    • Vortex and centrifuge to pellet proteins and cellular debris.

    • Collect the supernatant for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of this compound

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Reversed-Phase):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: See Table 2 for proposed transitions. These should be optimized by infusing the analytical standards.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.

Data Analysis:

  • Peak Integration: Integrate the chromatographic peaks for the endogenous and ¹³C-labeled analytes and internal standards.

  • Quantification: Calculate the concentration of each analyte using a calibration curve generated from analytical standards.

  • Isotope Enrichment Calculation: Determine the percentage of the metabolite pool that is labeled with the stable isotope.

Potential Signaling Pathways

Acyl-CoAs, including long-chain and dicarboxylic species, can act as signaling molecules.[1] this compound may influence cellular processes through:

  • Protein Acylation: Covalent modification of proteins, altering their function and localization.

  • Gene Expression: Regulation of transcription factors involved in lipid metabolism and inflammation.

  • Enzyme Regulation: Allosteric regulation of key metabolic enzymes.

Further research is needed to elucidate the specific signaling roles of this compound. Stable isotope tracing can be a valuable tool in these investigations by tracking the incorporation of the labeled backbone into various cellular components and observing the downstream effects on signaling pathways.

References

Application Note: Quantitative Analysis of trans-2-Dodecenedioyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An detailed protocol for the analysis of trans-2-dodecenedioyl-CoA, a dicarboxylic acyl-CoA, is outlined below. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the quantitative analysis of this molecule using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of similar acyl-CoA species.

Introduction

This compound is an intermediate in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various metabolic pathways and their roles in disease. This application note details a robust and sensitive method for the analysis of this compound in biological matrices using reverse-phase liquid chromatography coupled with tandem mass spectrometry.

Principle of the Method

This method utilizes a C18 reverse-phase HPLC column for the chromatographic separation of this compound from other cellular components.[1] Detection and quantification are achieved using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The method is based on the characteristic fragmentation of the CoA moiety, which allows for sensitive and specific detection.[2]

Experimental Protocols

1. Sample Preparation (from cell culture)

  • Cell Harvesting: Aspirate the culture medium and wash approximately 1-10 million adherent cells twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA). Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation: Vortex the suspension vigorously for 30 seconds and incubate on ice for 30 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge (30 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium (B1175870) acetate.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the sample in 50 µL of 5% methanol in water for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).[1]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The exact masses will need to be determined experimentally, but can be predicted based on the structure. For a doubly charged precursor ion, a characteristic product ion resulting from the loss of the phosphopantetheine moiety is often monitored.[2]

Data Presentation

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

ParameterValue
Analyte This compound
Formula C33H54N7O19P3S
Molecular Weight 997.8 g/mol
Precursor Ion (m/z) [M+2H]2+ 499.9
Product Ion (m/z) To be determined experimentally (likely a fragment corresponding to the CoA moiety)
Collision Energy (eV) To be optimized (typically 20-40 eV)
Expected Retention Time (min) To be determined experimentally

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_harvest Cell Harvesting extraction Metabolite Extraction (10% TCA) cell_harvest->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction centrifugation->spe reconstitution Reconstitution spe->reconstitution hplc HPLC Separation (C18) reconstitution->hplc ms Tandem Mass Spectrometry (ESI+) hplc->ms data_analysis Data Analysis ms->data_analysis

Caption: Experimental workflow for the analysis of this compound.

metabolic_pathway dicarboxylic_acid Dodecenedioic Acid acyl_coa_synthetase Acyl-CoA Synthetase dicarboxylic_acid->acyl_coa_synthetase atp ATP atp->acyl_coa_synthetase coa CoA-SH coa->acyl_coa_synthetase amp AMP + PPi acyl_coa_synthetase->amp target_molecule This compound acyl_coa_synthetase->target_molecule beta_oxidation Peroxisomal Beta-Oxidation target_molecule->beta_oxidation

Caption: Putative metabolic activation of dodecenedioic acid.

References

High-Resolution Mass Spectrometry of Dicarboxylic Acyl-CoAs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of dicarboxylic acyl-Coenzyme A (dicarboxylyl-CoA) species using high-resolution mass spectrometry (HRMS). Dicarboxylic acyl-CoAs are important intermediates in fatty acid metabolism, particularly through the ω-oxidation pathway, and their accurate quantification is crucial for understanding various physiological and pathological states.

Introduction

Dicarboxylic acids (DCAs) are formed from monocarboxylic fatty acids via ω-oxidation, a metabolic pathway that becomes significant under conditions of high lipid flux or impaired mitochondrial β-oxidation.[1][2] These DCAs are subsequently activated to their corresponding acyl-CoA esters and are primarily metabolized through peroxisomal β-oxidation.[1][2] The analysis of dicarboxylic acyl-CoAs by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to their polarity and potential for instability. High-resolution mass spectrometry offers the necessary sensitivity and specificity for their accurate identification and quantification.

Metabolic Significance of Dicarboxylic Acyl-CoAs

The formation and degradation of dicarboxylic acyl-CoAs represent an alternative route for fatty acid oxidation, which can be crucial in mitigating the toxic effects of fatty acid accumulation.[1] This pathway is particularly active in the liver and kidneys.[1] Dysregulation of dicarboxylic acid metabolism has been implicated in various metabolic disorders.

Below is a diagram illustrating the metabolic pathway of dicarboxylic acyl-CoAs.

Dicarboxylic Acyl-CoA Metabolism Metabolic Pathway of Dicarboxylic Acyl-CoAs Monocarboxylic Fatty Acid Monocarboxylic Fatty Acid ω-Oxidation (ER) ω-Oxidation (ER) Monocarboxylic Fatty Acid->ω-Oxidation (ER) CYP450 Dicarboxylic Acid Dicarboxylic Acid ω-Oxidation (ER)->Dicarboxylic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Dicarboxylic Acid->Acyl-CoA Synthetase ATP, CoA Dicarboxylic Acyl-CoA Dicarboxylic Acyl-CoA Acyl-CoA Synthetase->Dicarboxylic Acyl-CoA Peroxisomal β-Oxidation Peroxisomal β-Oxidation Dicarboxylic Acyl-CoA->Peroxisomal β-Oxidation Chain-shortened Dicarboxylic Acyl-CoA Chain-shortened Dicarboxylic Acyl-CoA Peroxisomal β-Oxidation->Chain-shortened Dicarboxylic Acyl-CoA Acetyl-CoA Acetyl-CoA Peroxisomal β-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Metabolic pathway of dicarboxylic acyl-CoAs.

Quantitative Data of Dicarboxylic Acyl-CoAs

The following table summarizes the reported concentrations of various dicarboxylic acyl-CoAs in different rat tissues. This data can serve as a reference for baseline levels in metabolic studies.

Dicarboxylyl-CoALiver (nmol/g)Kidney (nmol/g)Heart (nmol/g)Brain (nmol/g)
C5-DC-CoA~0.1~0.05~0.02~0.01
C6-DC-CoA~0.2~0.1~0.05~0.02
C7-DC-CoA~0.15~0.08~0.03~0.01
C8-DC-CoA~0.1~0.05~0.02~0.01
C9-DC-CoA~0.08~0.04~0.01< 0.01
C10-DC-CoA~0.05~0.03< 0.01< 0.01
C12-DC-CoA~0.02~0.01< 0.01< 0.01

Data is approximated from published studies and should be used for comparative purposes.

Experimental Protocols

A generalized workflow for the analysis of dicarboxylic acyl-CoAs is presented below.

Experimental_Workflow General Workflow for Dicarboxylic Acyl-CoA Analysis cluster_SamplePrep Sample Preparation cluster_Analysis LC-HRMS Analysis cluster_Data Data Processing Tissue_Homogenization Tissue Homogenization (Acidic Buffer) Solvent_Extraction Solvent Extraction (e.g., Acetonitrile/Isopropanol) Tissue_Homogenization->Solvent_Extraction SPE Solid-Phase Extraction (SPE) (Anion Exchange or Reversed-Phase) Solvent_Extraction->SPE Reconstitution Reconstitution (Mobile Phase A) SPE->Reconstitution LC_Separation Liquid Chromatography (Reversed-Phase C18) Reconstitution->LC_Separation HRMS_Detection High-Resolution Mass Spectrometry (e.g., Orbitrap) LC_Separation->HRMS_Detection Peak_Integration Peak Integration HRMS_Detection->Peak_Integration Quantification Quantification (Internal Standards) Peak_Integration->Quantification

Caption: Experimental workflow for dicarboxylic acyl-CoA analysis.

Protocol 1: Extraction of Dicarboxylic Acyl-CoAs from Tissues

This protocol is a general guideline and may require optimization for specific tissue types.

Materials:

  • Frozen tissue (~50-100 mg)

  • 100 mM Potassium Phosphate (B84403) buffer (pH 4.9)

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled dicarboxylic acyl-CoA)

  • Solid-Phase Extraction (SPE) cartridges (Weak Anion Exchange or C18)

  • Homogenizer (e.g., bead beater or Dounce homogenizer)

  • Centrifuge

Procedure:

  • Weigh the frozen tissue and place it in a pre-chilled homogenization tube.

  • Add 1 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) containing the internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Add 2 mL of a 3:1 (v/v) mixture of ACN and isopropanol.

  • Vortex vigorously for 1 minute and then sonicate for 5 minutes in an ice bath.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • For SPE cleanup (optional but recommended):

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the dicarboxylic acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) with 2% formic acid for reversed-phase or a high salt buffer for anion exchange).

  • Evaporate the solvent from the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: High-Resolution LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q Exactive™ or similar Orbitrap-based instrument).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 95% B (linear gradient)

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 2% B

    • 18.1-25 min: 2% B (re-equilibration)

HRMS Conditions (Positive Ion Mode):

  • Ionization Source: Heated Electrospray Ionization (HESI)

  • Spray Voltage: 3.5 kV

  • Capillary Temperature: 320 °C

  • Sheath Gas Flow Rate: 40 (arbitrary units)

  • Auxiliary Gas Flow Rate: 10 (arbitrary units)

  • Full Scan Resolution: 70,000

  • Full Scan Range (m/z): 300 - 1200

  • AGC Target: 3e6

  • Maximum IT: 200 ms

  • dd-MS2 (TopN): 5

  • dd-MS2 Resolution: 17,500

  • dd-MS2 AGC Target: 1e5

  • dd-MS2 Maximum IT: 50 ms

  • Collision Energy: Stepped HCD (e.g., 20, 30, 40 eV)

Signaling Roles of Dicarboxylic Acyl-CoAs

While primarily known for their role in energy metabolism, emerging evidence suggests that acyl-CoAs, including dicarboxylic species, can act as signaling molecules and regulate gene expression.[3][4] Long-chain acyl-CoAs have been shown to modulate the activity of various enzymes and transcription factors.[4] The specific signaling roles of dicarboxylic acyl-CoAs are an active area of research.

Below is a conceptual diagram illustrating the potential signaling roles of dicarboxylic acyl-CoAs.

Signaling_Pathways Potential Signaling Roles of Dicarboxylic Acyl-CoAs Metabolic_Stress Metabolic_Stress Increased_Dicarboxylic_Acyl_CoAs Increased_Dicarboxylic_Acyl_CoAs Metabolic_Stress->Increased_Dicarboxylic_Acyl_CoAs Nuclear_Receptors Nuclear Receptors (e.g., PPARα) Increased_Dicarboxylic_Acyl_CoAs->Nuclear_Receptors Enzyme_Modulation Enzyme Activity Modulation Increased_Dicarboxylic_Acyl_CoAs->Enzyme_Modulation Gene_Expression Gene Expression (Lipid Metabolism) Nuclear_Receptors->Gene_Expression Cellular_Response Cellular Response (Metabolic Adaptation) Enzyme_Modulation->Cellular_Response Gene_Expression->Cellular_Response

Caption: Potential signaling roles of dicarboxylic acyl-CoAs.

Conclusion

The methodologies outlined in this document provide a robust framework for the high-resolution mass spectrometry-based analysis of dicarboxylic acyl-CoAs. Accurate quantification of these metabolites will undoubtedly contribute to a deeper understanding of their roles in health and disease, and may aid in the development of novel therapeutic strategies for metabolic disorders. Further research is warranted to fully elucidate the specific signaling functions of these important molecules.

References

Application Notes and Protocols for Studying Dicarboxylic Acid Function Using Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Cell Culture Models for Studying trans-2-Dodecenedioyl-CoA Function

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain dicarboxylic acids (DCAs) are emerging as important metabolic regulators with potential therapeutic applications in metabolic diseases. These molecules are primarily metabolized through peroxisomal β-oxidation. This compound is a putative intermediate in the breakdown of unsaturated 12-carbon dicarboxylic acids. Due to the limited direct research on this specific intermediate, these application notes will focus on its saturated counterpart, dodecanedioic acid (DC12), a well-studied DCA that provides a strong model for understanding the cellular functions of this class of molecules. These notes offer detailed protocols for utilizing cell culture systems to investigate the effects of DCAs on key metabolic pathways.

Data Presentation

The following tables summarize quantitative data from studies on the effects of dodecanedioic acid (DC12) on primary rat hepatocytes. These data provide a baseline for expected outcomes when studying the cellular impact of C12 dicarboxylic acids.

Table 1: Effect of Dodecanedioic Acid (100 µM) on Gene Expression in Primary Rat Hepatocytes [1][2]

Gene TargetMetabolic PathwayFold Change vs. Control
mINDY (Slc13a5)Citrate Transport / De Novo Lipogenesis↓ ~0.6
ACLYDe Novo Lipogenesis↓ ~0.7
ACCDe Novo Lipogenesis↓ ~0.5
FASDe Novo Lipogenesis↓ ~0.4
DGATDe Novo Lipogenesis↓ ~0.6
CPT1AFatty Acid β-Oxidation↑ ~1.8

Table 2: Effect of Dodecanedioic Acid (100 µM) on Protein Expression in Primary Rat Hepatocytes [1][2]

Protein TargetMetabolic PathwayFold Change vs. Control
mINDYCitrate Transport / De Novo Lipogenesis↓ ~0.5
CPT1AFatty Acid β-Oxidation↑ ~1.5

Mandatory Visualization

Peroxisomal_Beta_Oxidation_of_Dicarboxylic_Acids DCA_CoA Dicarboxylic Acyl-CoA (e.g., Dodecanedioyl-CoA) trans_2_enoyl_CoA trans-2-Enoyl-Dicarboxylyl-CoA (e.g., this compound) DCA_CoA->trans_2_enoyl_CoA ACOX1 L_3_hydroxyacyl_CoA L-3-Hydroxyacyl-Dicarboxylyl-CoA trans_2_enoyl_CoA->L_3_hydroxyacyl_CoA EHHADH (Hydratase activity) _3_ketoacyl_CoA 3-Ketoacyl-Dicarboxylyl-CoA L_3_hydroxyacyl_CoA->_3_ketoacyl_CoA EHHADH (Dehydrogenase activity) shortened_DCA_CoA Chain-Shortened Dicarboxylic Acyl-CoA _3_ketoacyl_CoA->shortened_DCA_CoA Thiolase acetyl_CoA Acetyl-CoA _3_ketoacyl_CoA->acetyl_CoA Thiolase ABCD3 ABCD3 Transporter ABCD3->DCA_CoA Transport & Activation (ACSL) Extracellular_DCA Extracellular Dicarboxylic Acid Extracellular_DCA->ABCD3

Caption: Peroxisomal β-oxidation pathway for dicarboxylic acids.

Caption: Signaling effects of dodecanedioic acid on hepatic lipid metabolism.

Experimental_Workflow cluster_analysis Downstream Analysis start Start culture_cells Culture Hepatocytes (e.g., HepG2) to 70-80% Confluency start->culture_cells treat_cells Treat Cells with Dodecanedioic Acid (e.g., 100 µM for 24h) culture_cells->treat_cells harvest Harvest Cells and Supernatant treat_cells->harvest seahorse_analysis Seahorse XF Analysis (Peroxisomal Respiration) treat_cells->seahorse_analysis rna_analysis RNA Isolation & qPCR (Gene Expression) harvest->rna_analysis protein_analysis Protein Lysate & Western Blot (Protein Expression) harvest->protein_analysis metabolomics_analysis Metabolite Extraction & LC-MS (Metabolite Profiling) harvest->metabolomics_analysis end Data Interpretation rna_analysis->end protein_analysis->end metabolomics_analysis->end seahorse_analysis->end

Caption: General experimental workflow for studying DCA effects in cell culture.

Experimental Protocols

Protocol 1: General Cell Culture and Treatment with Dodecanedioic Acid

This protocol describes the culture of HepG2 cells, a human hepatoma cell line commonly used for studying liver metabolism, and their treatment with dodecanedioic acid.

Materials:

  • HepG2 cell line (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Dodecanedioic acid (DC12)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 6-well cell culture plates

Procedure:

  • Cell Culture Maintenance:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3][4]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells when they reach 70-80% confluency using Trypsin-EDTA.[5]

  • Preparation of Dodecanedioic Acid Stock Solution:

    • Prepare a 100 mM stock solution of DC12 in DMSO.

    • Store the stock solution at -20°C.

  • Cell Seeding and Treatment:

    • Seed HepG2 cells into 6-well plates at a density that will achieve 70-80% confluency on the day of treatment.

    • Allow cells to adhere and grow for 24 hours.

    • On the day of the experiment, remove the growth medium and replace it with fresh medium containing the desired concentration of DC12 (e.g., 100 µM).[1][2] A vehicle control (DMSO) should be run in parallel.

    • Incubate the cells for the desired time period (e.g., 24 hours).

Protocol 2: Analysis of Gene Expression by Quantitative PCR (qPCR)

This protocol outlines the steps to quantify changes in the expression of target genes involved in lipid metabolism following DCA treatment.

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kit)

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • Primers for target genes (e.g., CPT1A, FAS, SREBP-1c) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • After treatment, wash the cells with ice-cold PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.

    • Extract total RNA according to the manufacturer's protocol.

    • Quantify the RNA and assess its purity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, qPCR master mix, and nuclease-free water.

    • Run the qPCR reaction using a standard thermal cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Protocol 3: Measurement of Peroxisomal β-Oxidation using a Seahorse XF Analyzer

This protocol provides a method for assessing the impact of DCA on peroxisomal respiration by measuring the oxygen consumption rate (OCR) in isolated peroxisomes.

Materials:

  • Peroxisome isolation kit

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

  • Seahorse XF Calibrant

  • Mitochondrial Assay Solution (MAS) buffer

  • Substrates (e.g., a mixture of long-chain fatty acids)

  • Acetyl-CoA

  • Enoximone (B1671341) (peroxisomal β-oxidation inhibitor)

Procedure:

  • Isolation of Peroxisomes:

    • Isolate peroxisomes from cultured cells (e.g., HepG2) or liver tissue following a differential centrifugation-based protocol.[6] Purity should be assessed by Western blot for organelle-specific markers.

  • Seahorse XF Assay Setup:

    • Hydrate the Seahorse XF sensor cartridge with XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, plate approximately 30-50 µg of purified peroxisomes per well of the Seahorse microplate.[7]

    • Centrifuge the plate to adhere the peroxisomes to the bottom.

  • Assay Execution:

    • Replace the supernatant with pre-warmed MAS buffer supplemented with fatty acid substrates and acetyl-CoA.[6][8]

    • Place the plate in the Seahorse XF Analyzer for calibration and measurement.

    • Measure the basal OCR.

    • Inject DC12 to assess its direct effect on peroxisomal respiration.

    • Inject an inhibitor like enoximone to confirm that the measured OCR is due to peroxisomal β-oxidation.[8]

  • Data Analysis:

    • Analyze the OCR data to determine the rate of peroxisomal β-oxidation and how it is affected by the DCA treatment.

Protocol 4: Quantitative Metabolomics by LC-MS/MS

This protocol describes a general workflow for the quantitative analysis of intracellular and extracellular metabolites following DCA treatment.

Materials:

  • LC-MS/MS system

  • Extraction solvent (e.g., cold 80% methanol)

  • Internal standards for relevant metabolite classes

  • Centrifuge

  • Lyophilizer or vacuum concentrator

Procedure:

  • Sample Collection:

    • After DCA treatment, collect the cell culture medium (for extracellular metabolites).

    • Wash the cells rapidly with ice-cold saline and then quench metabolism by adding liquid nitrogen or a cold extraction solvent.

  • Metabolite Extraction:

    • Add cold extraction solvent (e.g., 80% methanol) to the cell pellet.

    • Vortex thoroughly and incubate at -20°C to precipitate proteins.

    • Centrifuge to pellet the debris and collect the supernatant containing the metabolites.

  • Sample Preparation:

    • Dry the metabolite extracts using a lyophilizer or vacuum concentrator.

    • Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the samples onto an appropriate chromatography column (e.g., HILIC for polar metabolites) coupled to a mass spectrometer.

    • Acquire data in a targeted (e.g., Multiple Reaction Monitoring) or untargeted manner.

  • Data Analysis:

    • Process the raw data to identify and quantify metabolites by comparing them to a standard library and normalizing to internal standards.

    • Perform statistical analysis to identify metabolites that are significantly altered by the DCA treatment.[9]

References

Application Notes and Protocols for the In Vivo Detection of trans-2-Dodecenedioyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trans-2-dodecenedioyl-CoA is a dicarboxylic acyl-coenzyme A that plays a role in fatty acid metabolism, specifically within the peroxisomal β-oxidation pathway. Dicarboxylic acids are formed through ω-oxidation of monocarboxylic fatty acids, and their subsequent β-oxidation in peroxisomes is a crucial metabolic route, particularly when mitochondrial β-oxidation is impaired. The accurate detection and quantification of this compound in tissue samples are essential for understanding its physiological and pathological roles. These application notes provide a comprehensive overview of the methodologies for the in vivo detection of this metabolite, including detailed protocols for sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Dicarboxylic Acids

Dicarboxylic acids, such as dodecenedioic acid, are metabolized primarily through the peroxisomal β-oxidation pathway. This pathway involves a series of enzymatic reactions that shorten the dicarboxylic acid chain. This compound is an intermediate in this process.

peroxisomal_beta_oxidation cluster_er Endoplasmic Reticulum cluster_peroxisome Peroxisome Monocarboxylic_Acid Monocarboxylic Acid (e.g., Lauric Acid) omega_Oxidation ω-Oxidation (CYP4A) Monocarboxylic_Acid->omega_Oxidation Dicarboxylic_Acid Dicarboxylic Acid (Dodecenedioic Acid) omega_Oxidation->Dicarboxylic_Acid Dicarboxylic_Acid_Import Dicarboxylic Acid (from ER) Dicarboxylic_Acid->Dicarboxylic_Acid_Import Transport Acyl_CoA_Synthetase Acyl-CoA Synthetase (ACSL) Dicarboxylic_Acid_Import->Acyl_CoA_Synthetase Dodecanedioyl_CoA Dodecanedioyl-CoA Acyl_CoA_Synthetase->Dodecanedioyl_CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase (ACOX1) Dodecanedioyl_CoA->Acyl_CoA_Oxidase trans_2_Dodecenedioyl_CoA This compound Acyl_CoA_Oxidase->trans_2_Dodecenedioyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase (L-Bifunctional Protein) trans_2_Dodecenedioyl_CoA->Enoyl_CoA_Hydratase 3_Hydroxyacyl_CoA 3-Hydroxy- dodecanedioyl-CoA Enoyl_CoA_Hydratase->3_Hydroxyacyl_CoA 3_Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (L-Bifunctional Protein) 3_Hydroxyacyl_CoA->3_Hydroxyacyl_CoA_Dehydrogenase 3_Ketoacyl_CoA 3-Keto- dodecanedioyl-CoA 3_Hydroxyacyl_CoA_Dehydrogenase->3_Ketoacyl_CoA Thiolase Thiolase (SCPx, ACAA1) 3_Ketoacyl_CoA->Thiolase Shortened_Dicarboxylyl_CoA Shortened Dicarboxylyl-CoA + Acetyl-CoA Thiolase->Shortened_Dicarboxylyl_CoA

Caption: Peroxisomal β-oxidation of dicarboxylic acids.

Quantitative Data

Acyl-CoATissueSpeciesConcentration (nmol/g wet weight)Reference
Total Long-Chain Acyl-CoALiverRat83 ± 11[1]
Total Long-Chain Acyl-CoAHeartHamster61 ± 9[1]
Acetyl-CoALiverRat0.100 - 0.350 (nmol/mg protein)[2]
CoALiverRat0.627 - 1.24 (nmol/mg protein)[2]
Lactoyl-CoAHeartMouse0.0172 (pmol/mg wet weight)[3]
Acetyl-CoAHeartMouse5.77 (pmol/mg wet weight)[3]
Propionyl-CoAHeartMouse0.476 (pmol/mg wet weight)[3]

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and quantification of this compound from tissue samples using LC-MS/MS.

Experimental Workflow

experimental_workflow Tissue_Collection 1. Tissue Collection (Flash-freeze in liquid N2) Homogenization 2. Tissue Homogenization (On ice with extraction solvent) Tissue_Collection->Homogenization Extraction 3. Acyl-CoA Extraction (Organic solvent precipitation) Homogenization->Extraction Purification 4. Solid-Phase Extraction (SPE) Cleanup Extraction->Purification LC_MS_Analysis 5. LC-MS/MS Analysis (Detection and Quantification) Purification->LC_MS_Analysis Data_Analysis 6. Data Analysis (Quantification against standards) LC_MS_Analysis->Data_Analysis

References

Application Notes and Protocols for Developing Antibodies Specific for trans-2-dodecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of specific antibodies targeting trans-2-dodecenedioyl-CoA, a key intermediate in the peroxisomal beta-oxidation of dicarboxylic acids. These antibodies can serve as valuable tools for the quantification of this metabolite in biological samples and for the elucidation of its role in various physiological and pathological processes.

Introduction

This compound is a dicarboxylic acid metabolite generated during the peroxisomal beta-oxidation of longer-chain dicarboxylic acids. The ability to specifically detect and quantify this molecule is crucial for understanding lipid metabolism and its dysregulation in various diseases. Due to its small size and lack of immunogenicity, this compound is considered a hapten and requires conjugation to a larger carrier protein to elicit a robust immune response for antibody production. This protocol outlines the necessary steps from hapten-carrier conjugation to antibody screening and characterization.

Data Presentation

ParameterRepresentative ValueMethod of DeterminationReference
Antibody Affinity (Ka) 2.5 x 10⁸ L/molELISA[1]
ELISA Type Indirect Competitive ELISA-[1]
IC50 0.03 ng/mLIndirect Competitive ELISA[1]
Limit of Detection (LOD) 0.006 ng/mLIndirect Competitive ELISA[1]

Experimental Protocols

Hapten-Carrier Protein Conjugation

To render the small molecule this compound immunogenic, it must be covalently linked to a larger carrier protein.[2][3] Keyhole Limpet Hemocyanin (KLH) is recommended for immunization due to its high immunogenicity, while Bovine Serum Albumin (BSA) is a suitable carrier for the coating antigen in screening assays to avoid cross-reactivity with the carrier protein. The dicarboxylic nature of this compound allows for conjugation through its carboxyl groups to the primary amine groups (e.g., lysine (B10760008) residues) on the carrier protein using a carbodiimide (B86325) crosslinker such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) to enhance efficiency.[3][4]

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[3]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Dialysis tubing (10 kDa MWCO)

  • Magnetic stirrer and stir bars

Protocol:

  • Carrier Protein Preparation: Dissolve 10 mg of KLH (for immunogen) or BSA (for screening antigen) in 2 mL of Coupling Buffer.

  • Hapten Activation: In a separate tube, dissolve 5 mg of this compound in 1 mL of Activation Buffer. Add 10 mg of EDC and 5 mg of sulfo-NHS. Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.[3]

  • Conjugation: Immediately add the activated hapten solution to the carrier protein solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming excess reactive groups. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate from unreacted hapten and crosslinkers by extensive dialysis against PBS at 4°C. Change the PBS buffer 3-4 times over 48 hours.

  • Characterization: Confirm the successful conjugation by methods such as MALDI-TOF mass spectrometry to observe a mass shift in the carrier protein or by nondenaturing gel electrophoresis where the conjugate will migrate differently than the unconjugated carrier.[5] Store the conjugate at -20°C or -80°C.

Immunization and Monoclonal Antibody Production

The generation of monoclonal antibodies involves immunizing mice with the hapten-carrier conjugate, followed by the fusion of antibody-producing spleen cells with myeloma cells to create immortal hybridoma cell lines.

Materials:

  • This compound-KLH conjugate (immunogen)

  • BALB/c mice (6-8 weeks old)

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Syringes and needles (25-27 gauge)

  • Myeloma cell line (e.g., Sp2/0-Ag14)

  • Hybridoma technology reagents (PEG, HAT medium, etc.)

Protocol:

  • Primary Immunization: Emulsify the this compound-KLH conjugate with an equal volume of Freund's Complete Adjuvant to a final concentration of 50-100 µg of the conjugate per mouse.[6] Inject the emulsion intraperitoneally (IP) into each mouse.

  • Booster Immunizations: Administer booster injections on days 14 and 28 with the same amount of conjugate emulsified in Freund's Incomplete Adjuvant.

  • Titer Monitoring: On day 35, collect a small amount of blood from the tail vein to screen for the presence of specific antibodies using an indirect ELISA with this compound-BSA as the coating antigen.

  • Final Boost: Three to four days before cell fusion, administer a final booster injection of the conjugate in sterile PBS intravenously or intraperitoneally.

  • Hybridoma Production: Euthanize the mouse with the highest antibody titer and aseptically harvest the spleen. Prepare a single-cell suspension of splenocytes and fuse them with myeloma cells using polyethylene (B3416737) glycol (PEG).

  • Selection and Cloning: Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium. Screen the culture supernatants for the presence of the desired antibodies by ELISA. Positive clones should be subcloned by limiting dilution to ensure monoclonality.

Antibody Screening by Indirect Competitive ELISA

An indirect competitive ELISA is the preferred method for screening antibodies against small molecules. In this format, the free analyte in a sample competes with the immobilized hapten-carrier conjugate for binding to the antibody.

Materials:

  • This compound-BSA conjugate (coating antigen)

  • Hybridoma culture supernatants or purified antibody

  • Standard this compound

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6

  • Blocking Buffer: 5% non-fat dry milk or 1% BSA in PBS with 0.05% Tween-20 (PBST)

  • Wash Buffer: PBST

  • Secondary Antibody: HRP-conjugated anti-mouse IgG

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • 96-well ELISA plates

Protocol:

  • Coating: Dilute the this compound-BSA conjugate to 1-10 µg/mL in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[7]

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Competition: In a separate plate, pre-incubate the antibody (from hybridoma supernatant or purified stock) with varying concentrations of standard this compound or the test sample for 30-60 minutes.

  • Incubation: Transfer 100 µL of the antibody/analyte mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Secondary Antibody: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader. The signal will be inversely proportional to the concentration of free this compound in the sample.

Visualizations

experimental_workflow cluster_hapten Hapten-Carrier Conjugation cluster_immunization Immunization & Hybridoma Production cluster_screening Antibody Screening & Characterization hapten This compound conjugation EDC/sulfo-NHS Chemistry hapten->conjugation carrier Carrier Protein (KLH/BSA) carrier->conjugation conjugate Hapten-Carrier Conjugate conjugation->conjugate immunization Immunize Mouse with Conjugate + Adjuvant conjugate->immunization fusion Spleen Cell-Myeloma Fusion (Hybridoma Technology) immunization->fusion selection HAT Selection & Clonal Expansion fusion->selection screening Indirect Competitive ELISA selection->screening characterization Determine Affinity (Ka) & Sensitivity (LOD) screening->characterization final_ab Specific Monoclonal Antibody characterization->final_ab

Caption: Experimental workflow for developing specific monoclonal antibodies against this compound.

peroxisomal_beta_oxidation dca Long-Chain Dicarboxylic Acid-CoA acox Acyl-CoA Oxidase (ACOX) dca->acox Oxidation t2d This compound acox->t2d eh Enoyl-CoA Hydratase t2d->eh Hydration hydroxy 3-Hydroxydodecanedioyl-CoA eh->hydroxy hacd 3-Hydroxyacyl-CoA Dehydrogenase keto 3-Ketododecanedioyl-CoA hacd->keto hydroxy->hacd Dehydrogenation thiolase Thiolase keto->thiolase Thiolysis acetylcoa Acetyl-CoA thiolase->acetylcoa shortened_dca Chain-Shortened Dicarboxylic Acid-CoA thiolase->shortened_dca

Caption: Peroxisomal beta-oxidation of dicarboxylic acids highlighting this compound.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of Genes in the Dicarboxylic Acid Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicarboxylic acids (DCAs) are important signaling molecules and metabolic intermediates. Their metabolism, primarily through ω-oxidation followed by peroxisomal β-oxidation, plays a crucial role in cellular lipid homeostasis. Dysregulation of DCA metabolism has been implicated in various metabolic diseases. The CRISPR-Cas9 system offers a powerful tool for investigating the function of specific genes within this pathway by enabling precise and efficient gene knockouts. These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for knocking out genes involved in the metabolism of dicarboxylic acids, with a focus on the degradation of molecules structurally related to trans-2-dodecenedioyl-CoA.

The this compound Pathway: An Overview

The metabolism of long-chain dicarboxylic acids like dodecanedioic acid involves a multi-step process initiated by ω-oxidation of the corresponding monocarboxylic fatty acid in the endoplasmic reticulum, followed by β-oxidation of the resulting dicarboxylic acid primarily within the peroxisome.

The initial ω-oxidation involves the following key enzymatic steps:

  • ω-Hydroxylation: Catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families.

  • Oxidation to Aldehyde: Mediated by alcohol dehydrogenases.

  • Oxidation to Carboxylic Acid: Catalyzed by aldehyde dehydrogenases.

The resulting dicarboxylic acid is then activated to its CoA ester and transported into the peroxisome for degradation via β-oxidation. The core enzymes of peroxisomal β-oxidation for dicarboxylic acids include:

  • Acyl-CoA Oxidase 1 (ACOX1): Catalyzes the initial desaturation step.

  • Enoyl-CoA Hydratase/3-Hydroxyacyl-CoA Dehydrogenase (L-bifunctional protein, EHHADH): Catalyzes the second and third steps for straight-chain substrates.

  • D-bifunctional protein (HSD17B4): Also catalyzes the second and third steps, particularly for branched-chain substrates.

  • Thiolases (e.g., Sterol Carrier Protein X, SCPx; 3-ketoacyl-CoA thiolase, ACAA1): Catalyzes the final thiolytic cleavage.

Key Gene Targets for CRISPR-Cas9 Knockout

Based on the pathway, several key genes can be targeted to study dicarboxylic acid metabolism:

Gene SymbolProtein NameFunction in Pathway
CYP4A11 Cytochrome P450 4A11ω-hydroxylation of fatty acids to form dicarboxylic acids
ACOX1 Peroxisomal Acyl-coenzyme A oxidase 1First step of peroxisomal β-oxidation of dicarboxyl-CoAs
EHHADH Enoyl-CoA Hydratase and 3-Hydroxyacyl CoA DehydrogenaseBifunctional enzyme in peroxisomal β-oxidation
HSD17B4 D-bifunctional proteinBifunctional enzyme in peroxisomal β-oxidation
ACAA1 Peroxisomal 3-ketoacyl-CoA thiolaseFinal step of peroxisomal β-oxidation
ABCD3 ATP Binding Cassette Subfamily D Member 3Peroxisomal transporter of dicarboxylyl-CoAs

Quantitative Data on Gene Knockout Effects

While specific data for this compound is limited, studies on related fatty acid metabolism genes demonstrate the potential impact of CRISPR-Cas9 knockout. The following tables summarize representative quantitative data from studies involving the knockout of genes in fatty acid metabolism.

Table 1: Effect of CRISPR-Cas9 Mediated Gene Knockout on Saturated Fatty Acid Content in Soybean Seeds [1]

Gene TargetMutant LinePalmitic Acid (C16:0) Reduction (%)Stearic Acid (C18:0) Reduction (%)
GmFATB1afatb1a39-5317-37
GmFATB1bfatb1b39-5317-37

Table 2: Impact of SCD1 Knockout on Lipid Profile in Goat Mammary Epithelial Cells [2]

ParameterSCD1 Knockout vs. Wild Type
Triacylglycerol ContentSignificantly decreased
Cholesterol ContentSignificantly decreased
Desaturase IndexSignificantly decreased
SREBF1 Gene ExpressionDecreased
FASN Gene ExpressionDecreased

Experimental Protocols

This section provides a generalized protocol for CRISPR-Cas9 mediated gene knockout in a mammalian cell line (e.g., HEK-293), which has been used to study dicarboxylic acid metabolism.[3]

Protocol 1: sgRNA Design and Synthesis
  • Target Selection: Identify the target gene (e.g., ACOX1) and select a target region within an early exon to maximize the chance of generating a loss-of-function mutation.

  • sgRNA Design: Use online design tools (e.g., CHOPCHOP, Synthego Design Tool) to design 3-4 sgRNAs targeting your selected region. Choose sgRNAs with high on-target scores and low off-target predictions. The target sequence should be 20 nucleotides and immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).

  • sgRNA Synthesis: Synthesize the sgRNAs using commercially available kits or order synthetic sgRNAs.

Protocol 2: Delivery of CRISPR-Cas9 Components into Mammalian Cells

This protocol describes the delivery of Cas9 protein and synthetic sgRNA as a ribonucleoprotein (RNP) complex, which minimizes off-target effects.

  • Cell Culture: Culture HEK-293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.

  • RNP Complex Formation:

    • Reconstitute synthetic sgRNA and Cas9 nuclease to the desired concentrations.

    • For a single reaction, mix the sgRNA and Cas9 protein in Opti-MEM I Reduced Serum Medium.

    • Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.

  • Transfection:

    • Seed HEK-293 cells in a 24-well plate to be 70-90% confluent on the day of transfection.

    • Use a lipid-based transfection reagent (e.g., Lipofectamine CRISPRMAX) to deliver the RNP complexes to the cells according to the manufacturer's protocol.

    • Incubate the cells with the transfection complexes for 48-72 hours.

Protocol 3: Validation of Gene Knockout
  • Genomic DNA Extraction: After 48-72 hours post-transfection, harvest the cells and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the target genomic region using primers flanking the sgRNA target site.

  • Mismatch Cleavage Assay (e.g., T7 Endonuclease I Assay):

    • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA.

    • Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA sites.

    • Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved fragments indicates successful editing.

  • Sanger Sequencing: For confirmation and to identify the specific indels, clone the PCR products into a suitable vector and perform Sanger sequencing on individual clones.

  • Western Blot Analysis: To confirm the absence of the target protein, perform a Western blot on protein lysates from the knockout cell population using an antibody specific for the target protein.

Visualizations

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Monocarboxylic Fatty Acid Monocarboxylic Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Monocarboxylic Fatty Acid->ω-Hydroxy Fatty Acid ω-oxidation Dicarboxylic Acid Dicarboxylic Acid ω-Hydroxy Fatty Acid->Dicarboxylic Acid Oxidation Dicarboxylyl-CoA Dicarboxylyl-CoA Dicarboxylic Acid->Dicarboxylyl-CoA Activation (Acyl-CoA Synthetase) CYP4A/F CYP4A/F CYP4A/F->Monocarboxylic Fatty Acid ADH ADH ADH->ω-Hydroxy Fatty Acid ALDH ALDH ALDH->Dicarboxylic Acid trans-2-Enoyl-Dicarboxylyl-CoA trans-2-Enoyl-Dicarboxylyl-CoA Dicarboxylyl-CoA->trans-2-Enoyl-Dicarboxylyl-CoA β-oxidation 3-Hydroxyacyl-Dicarboxylyl-CoA 3-Hydroxyacyl-Dicarboxylyl-CoA trans-2-Enoyl-Dicarboxylyl-CoA->3-Hydroxyacyl-Dicarboxylyl-CoA 3-Ketoacyl-Dicarboxylyl-CoA 3-Ketoacyl-Dicarboxylyl-CoA 3-Hydroxyacyl-Dicarboxylyl-CoA->3-Ketoacyl-Dicarboxylyl-CoA Chain-shortened Dicarboxylyl-CoA Chain-shortened Dicarboxylyl-CoA 3-Ketoacyl-Dicarboxylyl-CoA->Chain-shortened Dicarboxylyl-CoA ACOX1 ACOX1 ACOX1->Dicarboxylyl-CoA EHHADH/HSD17B4 EHHADH/HSD17B4 EHHADH/HSD17B4->trans-2-Enoyl-Dicarboxylyl-CoA Thiolase Thiolase Thiolase->3-Ketoacyl-Dicarboxylyl-CoA

Caption: Overview of Dicarboxylic Acid Metabolism.

CRISPR_Workflow sgRNA Design sgRNA Design RNP Assembly RNP Assembly sgRNA Design->RNP Assembly Transfection Transfection RNP Assembly->Transfection Genomic DNA Extraction Genomic DNA Extraction Transfection->Genomic DNA Extraction Protein Analysis Protein Analysis Transfection->Protein Analysis PCR & Sequencing PCR & Sequencing Genomic DNA Extraction->PCR & Sequencing Phenotypic Analysis Phenotypic Analysis PCR & Sequencing->Phenotypic Analysis Protein Analysis->Phenotypic Analysis

Caption: CRISPR-Cas9 Gene Knockout Workflow.

Conclusion

The CRISPR-Cas9 system provides a robust and versatile platform for elucidating the roles of specific genes in the this compound and related dicarboxylic acid metabolic pathways. By following the protocols outlined in these application notes, researchers can effectively knock out target genes and analyze the resulting functional and metabolic consequences, thereby advancing our understanding of lipid metabolism and its role in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Instability of trans-2-dodecenedioyl-CoA in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of trans-2-dodecenedioyl-CoA in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

A1: this compound is a dicarboxylic acyl-coenzyme A molecule. Like other thioesters, the high-energy thioester bond is susceptible to hydrolysis, leading to the degradation of the molecule in aqueous solutions. This instability can significantly impact the accuracy and reproducibility of experiments.

Q2: What are the primary factors that contribute to the degradation of this compound in solution?

A2: The primary factors include:

  • pH: The thioester bond is prone to base-catalyzed hydrolysis. Alkaline conditions (pH > 7) will significantly accelerate degradation.

  • Temperature: Higher temperatures increase the rate of hydrolysis.

  • Enzymatic Degradation: The presence of thioesterases in biological samples can rapidly break down the molecule.

  • Oxidation: The unsaturated double bond can be susceptible to oxidation, although the thioester hydrolysis is the more immediate concern.

Q3: How should I prepare stock solutions of this compound to maximize stability?

A3: It is recommended to prepare stock solutions in an acidic buffer (pH 4-6). For long-term storage, dissolving the compound in a suitable organic solvent, aliquoting, and storing at -80°C is advisable. Before use, the organic solvent can be evaporated under a stream of inert gas, and the compound reconstituted in the desired aqueous buffer immediately before the experiment.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation product from hydrolysis is coenzyme A (CoA) and trans-2-dodecenedioic acid. In a biological context, it is metabolized through peroxisomal β-oxidation.

Q5: What analytical techniques are best suited for assessing the integrity of my this compound solution?

A5: Liquid chromatography-mass spectrometry (LC-MS) is the most robust and widely used method for the analysis of acyl-CoAs.[1] It allows for the sensitive and specific quantification of the intact molecule and its degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results Degradation of this compound stock or working solutions.1. Prepare fresh working solutions for each experiment from a frozen, acidic stock. 2. Verify the integrity of the stock solution using LC-MS. 3. Ensure the pH of your experimental buffer is at or below neutral (pH 6-7).
Low or no detectable signal of this compound in my assay Complete degradation of the compound.1. Review your solution preparation and storage procedures. 2. Minimize the time the compound is in an aqueous solution, especially at room temperature or higher. 3. If using biological samples, consider the presence of endogenous thioesterases and use appropriate inhibitors if necessary.
Precipitation of the compound in aqueous buffer Low solubility of the long-chain dicarboxylic acyl-CoA.1. Prepare a more dilute stock solution. 2. Consider the use of a small amount of a co-solvent like DMSO in your stock, ensuring it is compatible with your downstream application. 3. Prepare fresh solutions and use them immediately.
Shift in retention time or appearance of unexpected peaks in chromatography Isomerization or degradation of the molecule.1. Confirm the identity of the peaks using mass spectrometry. 2. Check the pH and temperature history of your sample. 3. Prepare and analyze a fresh standard to compare.

Data Presentation

Table 1: Estimated Stability of this compound in Aqueous Solution

pHTemperature (°C)Estimated Half-lifeStability Concern
5.04Weeks to MonthsLow
7.04Days to WeeksModerate
7.025Hours to DaysHigh
8.025Minutes to HoursVery High

Note: These are estimations and the actual stability should be empirically determined for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microfuge tube.

  • Dissolution: Dissolve the compound in a minimal amount of an organic solvent such as ethanol (B145695) or a mixture of water and dimethylsulfoxide (DMSO).

  • Aliquoting: Aliquot the stock solution into small, single-use volumes in sterile, amber glass vials with Teflon-lined caps.

  • Storage: Store the aliquots at -80°C.

Protocol 2: Preparation of Aqueous Working Solutions

  • Thawing: Thaw a single aliquot of the stock solution on ice.

  • Solvent Evaporation (if applicable): If an organic solvent was used for the stock, evaporate it under a gentle stream of nitrogen or argon gas.

  • Reconstitution: Immediately before use, reconstitute the dried compound in a pre-chilled, degassed, acidic aqueous buffer (e.g., 50 mM potassium phosphate, pH 6.0).

  • Usage: Use the working solution as quickly as possible and keep it on ice throughout the experiment.

Protocol 3: Quantification of this compound by LC-MS

  • Sample Preparation: Dilute an aliquot of your this compound solution in a compatible solvent (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from high aqueous to high organic to elute the compound.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Analysis: Use selected ion monitoring (SIM) for the [M+H]+ ion of this compound or multiple reaction monitoring (MRM) for enhanced specificity and quantification.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis (Chemical/Enzymatic) High pH, Temp Peroxisomal_Beta_Oxidation Peroxisomal_Beta_Oxidation This compound->Peroxisomal_Beta_Oxidation (Biological) Coenzyme_A Coenzyme_A Hydrolysis->Coenzyme_A trans-2-dodecenedioic_acid trans-2-dodecenedioic_acid Hydrolysis->trans-2-dodecenedioic_acid Chain-shortened_dicarboxylyl-CoA Chain-shortened_dicarboxylyl-CoA Peroxisomal_Beta_Oxidation->Chain-shortened_dicarboxylyl-CoA Acetyl-CoA Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl-CoA experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock in Organic Solvent or Acidic Buffer (pH 4-6) Storage Aliquot and Store at -80°C Stock_Solution->Storage Working_Solution Prepare Fresh Working Solution in Cold Acidic Buffer (pH 6-7) Storage->Working_Solution Use Fresh Aliquot Assay Perform Experiment (Keep on Ice) Working_Solution->Assay Quantification LC-MS Analysis for Integrity and Quantity Assay->Quantification

References

Technical Support Center: Analysis of Dicarboxylic Acyl-CoAs by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of dicarboxylic acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the ionization efficiency and overall success of your mass spectrometry-based experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my dicarboxylic acyl-CoAs consistently low in my LC-MS/MS analysis?

A1: Low signal intensity for dicarboxylic acyl-CoAs is a common challenge due to several factors:

  • Poor Ionization Efficiency: Dicarboxylic acyl-CoAs are highly polar molecules, which can lead to inefficient ionization by electrospray ionization (ESI). Their dicarboxylic nature can also lead to charge state heterogeneity, further diluting the signal of the desired ion.

  • Suboptimal Ionization Mode: While positive ion mode is generally more sensitive for most acyl-CoAs, the optimal mode for dicarboxylic acyl-CoAs can be sample- and method-dependent. It is recommended to test both positive and negative ion modes. For most acyl-CoAs, positive ion mode ESI is approximately 3-fold more sensitive than negative ion mode.[1][2]

  • In-Source Fragmentation: Dicarboxylic acyl-CoAs can be susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are set too high. This premature fragmentation reduces the abundance of the intended precursor ion.

  • Adduct Formation: The signal can be split between the protonated molecule [M+H]⁺ and various adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺), which lowers the intensity of any single species.

Q2: What is derivatization and how can it improve the analysis of dicarboxylic acyl-CoAs?

A2: Derivatization is a chemical modification of the analyte to enhance its analytical properties. For dicarboxylic acyl-CoAs, derivatization is a powerful strategy to overcome poor ionization efficiency and chromatographic retention.[3] Two common approaches are:

  • Esterification: This method involves converting the carboxylic acid groups into esters (e.g., dibutyl esters using butanolic HCl).[3][4] This reduces the polarity of the molecule, improving its retention on reversed-phase columns and enhancing its ionization in positive ESI mode.[3][4]

  • Charge-Reversal Derivatization: This technique uses reagents like Dimethylaminophenacyl Bromide (DmPABr) to react with the carboxylic acid groups. This process reverses the polarity of the carboxyl groups from negative to positive, significantly enhancing detection in positive ion mode.

Q3: What are ion-pairing reagents and should I use them for dicarboxylic acyl-CoA analysis?

A3: Ion-pairing reagents are additives to the mobile phase that contain a hydrophobic part and an ionic part. They can improve the retention and peak shape of highly polar analytes like dicarboxylic acyl-CoAs on reversed-phase columns. Common volatile ion-pairing reagents compatible with MS include formic acid and acetic acid.[5] More specialized reagents like N,N-dimethylbutylamine (DMBA) have also been used to improve the chromatography of short-chain acyl-CoAs.[6][7] However, some ion-pairing reagents, like trifluoroacetic acid (TFA), can cause significant ion suppression in the MS source and should be used with caution.[8]

Q4: What are the characteristic fragmentation patterns for dicarboxylic acyl-CoAs in tandem mass spectrometry?

A4: In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[2][9][10] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[6][9] For dicarboxylic acyl-dephospho-CoAs, a neutral loss of 427 Da is characteristic.[9] These characteristic fragmentations are utilized in Multiple Reaction Monitoring (MRM) assays for sensitive and specific quantification.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Poor or No Signal Inefficient ionization. Analyte degradation. Incorrect MS parameters.- Consider derivatization (esterification or charge-reversal) to improve ionization efficiency.[3][4] - Ensure sample stability by using buffered solutions (e.g., 50 mM ammonium (B1175870) acetate, pH 6.8) for reconstitution and keeping samples at 4°C in the autosampler.[11] - Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows. For acyl-CoAs, a source temperature of 100-130°C and a desolvation gas temperature of 350-500°C are good starting points.[1]
Poor Peak Shape (Tailing or Broadening) Poor chromatographic retention. Secondary interactions with the stationary phase.- Employ an ion-pairing reagent in the mobile phase, such as formic acid or N,N-dimethylbutylamine (DMBA).[6][7] - Optimize the LC gradient and mobile phase composition. - Consider a different column chemistry, such as a HILIC column for highly polar analytes.
High Background Noise Contaminated LC-MS system. Non-volatile salts in the mobile phase.- Dedicate an LC system and column for ion-pairing reagent use to avoid cross-contamination.[8] - Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate.[5] - Perform regular system cleaning and maintenance.
Inconsistent Results/Poor Reproducibility Sample preparation variability. Analyte instability. Inconsistent derivatization.- Use an internal standard, preferably a stable isotope-labeled version of the analyte, to account for variations in extraction and ionization. - Ensure complete and consistent derivatization by optimizing reaction time, temperature, and reagent concentrations. - Prepare fresh samples and standards to minimize degradation. Acyl-CoAs are unstable in aqueous solutions that are not pH-controlled.[1]

Experimental Protocols

Protocol 1: Esterification of Dicarboxylic Acyl-CoAs with Butanolic HCl

This protocol is adapted for the analysis of dicarboxylic acids and can be applied to dicarboxylic acyl-CoAs with appropriate optimization.

1. Sample Preparation and Extraction:

  • To 100 µL of sample (e.g., plasma, tissue homogenate), add an appropriate internal standard.
  • Add 500 µL of methyl-tert-butyl ether for liquid-liquid extraction.[4]
  • Vortex vigorously for 1 minute.
  • Centrifuge at 13,000 x g for 5 minutes.
  • Transfer the upper organic layer to a clean tube.

2. Derivatization:

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
  • Add 100 µL of 3 M butanolic HCl to the dried extract.[3][4]
  • Seal the tubes and incubate at 65°C for 20 minutes to form the dibutyl esters.[3]

3. Final Preparation:

  • Evaporate the butanolic HCl to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the sample in 100 µL of a suitable mobile phase, such as 80:20 Water:Methanol.[3]
  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Charge-Reversal Derivatization using DmPABr

This protocol is for dicarboxylic acids and would require optimization for dicarboxylic acyl-CoAs.

1. Sample Preparation and Extraction:

  • Perform protein precipitation using a suitable method (e.g., addition of cold acetonitrile).
  • Extract the dicarboxylic acids from the deproteinated supernatant using acidified ethyl acetate.

2. Derivatization:

  • To the dried extract, add the derivatizing reagent Dimethylaminophenacyl Bromide (DmPABr) and a base catalyst such as N,N-Diisopropylethylamine (DIPEA).
  • Incubate in a water bath to facilitate the reaction.
  • Quench the reaction by adding formic acid.

3. LC-MS/MS Analysis:

  • The derivatized sample can be directly analyzed by LC-MS/MS in positive ion mode.

Quantitative Data Summary

The following tables provide examples of mass spectrometry parameters for the analysis of various acyl-CoAs. These can be used as a starting point for method development for dicarboxylic acyl-CoAs.

Table 1: MRM Transitions and MS Parameters for Selected Acyl-CoAs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Free CoA768.1261.16040
Acetyl-CoA810.1303.16035
Propionyl-CoA824.1317.16035
Malonyl-CoA854.1347.16035
Succinyl-CoA868.1361.16035
HMG-CoA912.1405.16035

Data adapted from a study on short-chain acyl-CoAs and can be used as a reference.

Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Selected Acyl-CoAs

CompoundLOD (nM)LOQ (nM)
Free CoA2.06.7
Acetyl-CoA8.327.7
Propionyl-CoA2.58.3
Malonyl-CoA12.040.0
Succinyl-CoA13.344.3
HMG-CoA40.0133.3

This data illustrates the typical sensitivity that can be achieved with optimized LC-MS/MS methods for acyl-CoAs.[9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis start Biological Sample extraction Extraction of Dicarboxylic Acyl-CoAs start->extraction derivatization Derivatization (e.g., Esterification) extraction->derivatization lc_separation LC Separation derivatization->lc_separation ms_detection MS/MS Detection (Positive ESI) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification data_processing->quantification

Caption: Experimental workflow for the analysis of dicarboxylic acyl-CoAs.

charge_reversal cluster_before Before Derivatization cluster_after After Derivatization dicarboxylic_acid Dicarboxylic Acyl-CoA (Negative Charge) derivatized_product Derivatized Product (Positive Charge) dicarboxylic_acid->derivatized_product + Reagent reagent Charge-Reversal Reagent (e.g., DmPABr)

Caption: Principle of charge-reversal derivatization for dicarboxylic acyl-CoAs.

References

Artifact formation during trans-2-dodecenedioyl-CoA extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the extraction and analysis of trans-2-dodecenedioyl-CoA. The primary focus is on preventing the formation of artifacts that can compromise experimental results.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and analysis of this compound.

Issue Potential Cause Recommended Action
Low or No Analyte Signal 1. Analyte Degradation: The thioester bond in acyl-CoAs is highly susceptible to hydrolysis, especially in neutral to basic aqueous solutions.[1]- Maintain Acidic pH: Ensure all buffers and solvents are slightly acidic (pH 4.0-6.0) to maintain the stability of the thioester bond.[1][2] - Work Quickly and on Ice: Perform the extraction process at low temperatures (e.g., on ice) to minimize enzymatic and chemical degradation. - Immediate Analysis: Analyze samples as quickly as possible after extraction. If storage is necessary, store at -80°C.[1]
2. Inefficient Extraction: The protocol may not be optimized for long-chain dicarboxylic acyl-CoAs, leading to poor recovery.- Use Appropriate Solvents: Employ an extraction method using organic solvents like acetonitrile (B52724) and/or isopropanol (B130326) in combination with an acidic buffer.[3][4] - Thorough Homogenization: Ensure complete tissue or cell disruption to release the analyte into the extraction solvent.
High Signal for Free Dodecenedioic Acid 1. Thioester Hydrolysis: This is the most common artifact, resulting from the cleavage of the thioester bond, releasing Coenzyme A and the corresponding dicarboxylic acid.[1][5] This is accelerated by non-acidic pH.[1]- Strict pH Control: Use acidic buffers (pH 4.0-6.0) throughout the extraction and sample preparation process.[1][2] - Enzyme Inactivation: Immediately quench biological activity by flash-freezing samples in liquid nitrogen or homogenizing in a pre-chilled, acidic solvent.
Presence of Unexpected Peaks in Chromatogram 1. Oxidation: The trans-2 double bond is susceptible to oxidation.- Degas Solvents: Remove dissolved oxygen from all aqueous buffers and solvents by sparging with an inert gas like nitrogen or argon.[1] - Minimize Air Exposure: Keep sample vials tightly capped and consider working under an inert atmosphere if oxidation is a persistent issue.[1]
2. Adduct Formation: Reactive functional groups can form adducts with solvent molecules (e.g., methanol) or contaminants.[6]- Use High-Purity Solvents: Utilize LC-MS grade solvents to minimize contaminants. - Solvent-Analyte Compatibility: Ensure the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.[6]
Poor Reproducibility Between Replicates 1. Inconsistent Sample Handling: Variations in time, temperature, or pH exposure during extraction can lead to different levels of degradation.- Standardize Protocol: Adhere strictly to a validated and standardized protocol for all samples. - Use Aliquots: Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of artifact formation during this compound extraction?

A1: The most significant cause of artifact formation is the chemical instability of the thioester bond. This bond is prone to hydrolysis, which cleaves the molecule into free trans-2-dodecenedioic acid and Coenzyme A (CoASH).[1][5] This degradation is accelerated by exposure to aqueous solutions, particularly at neutral to basic pH levels.[1]

Q2: How can I prevent hydrolysis of the thioester bond?

A2: To prevent hydrolysis, it is critical to maintain a slightly acidic environment (pH 4.0-6.0) throughout the entire sample preparation and extraction procedure.[1][2] Additionally, all steps should be performed at low temperatures (on ice) and as quickly as possible to inhibit both chemical and enzymatic degradation.

Q3: What are the optimal storage conditions for this compound samples?

A3: Proper storage is essential for maintaining the integrity of your samples. The recommended conditions are summarized below.

Storage Format Temperature Duration Key Considerations
Lyophilized Powder-20°C or -80°CUp to 1 yearThis is the most stable form for long-term storage.[1]
Aqueous Stock Solution-80°CUp to 6 monthsPrepare in a slightly acidic buffer (pH 4.0-6.0) and store in single-use aliquots under an inert atmosphere (e.g., nitrogen).[1]
Aqueous Working Solution2-8°CUse within 1 dayPrepare fresh immediately before each experiment to ensure maximum integrity.[1]

Q4: Can repeated freeze-thaw cycles affect my sample?

A4: Yes, it is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen, which accelerates the degradation of acyl-CoAs.[1] Preparing single-use aliquots of your stock solutions is the best practice to minimize this risk.[1]

Q5: Besides hydrolysis, what other artifacts should I be aware of?

A5: The trans-2 double bond can be susceptible to oxidation. The free thiol group on Coenzyme A (a byproduct of hydrolysis) can also be oxidized to form a disulfide dimer (CoA-S-S-CoA).[1] Using degassed solvents and minimizing air exposure can help mitigate these issues.[1]

Recommended Experimental Protocol

This protocol is designed to maximize the recovery and stability of this compound from tissue or cell samples.

1. Reagent Preparation:

  • Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[3] Degas by sparging with nitrogen for at least 15 minutes.

  • Organic Solvent A: LC-MS grade 2-Propanol (Isopropanol).

  • Organic Solvent B: LC-MS grade Acetonitrile.

  • Reconstitution Buffer: 50% Acetonitrile in water with 0.1% Formic Acid.

2. Sample Homogenization & Extraction:

  • For tissue samples, immediately flash-freeze in liquid nitrogen after collection. For cell pellets, wash with ice-cold PBS and flash-freeze.

  • Weigh the frozen tissue (~50-100 mg) or use the cell pellet. Perform all subsequent steps on ice.

  • Add 10 volumes of ice-cold Extraction Buffer (pH 4.9) and immediately homogenize using a glass homogenizer or bead beater until no visible tissue remains.[3]

  • Add an equal volume of ice-cold 2-Propanol and homogenize again briefly.[3]

  • Add two volumes of ice-cold Acetonitrile to the homogenate to precipitate proteins.[3]

  • Vortex vigorously for 1 minute and then centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

3. Sample Concentration and Analysis:

  • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of Reconstitution Buffer.

  • Vortex briefly and centrifuge at 20,000 x g at 4°C for 3 minutes to pellet any insoluble debris.[2]

  • Transfer the supernatant to an LC vial for immediate analysis by LC-MS/MS. A C18 reversed-phase column is commonly used for separation.[1]

Visual Guides: Diagrams and Workflows

Primary Artifact Formation Pathway

This diagram illustrates the most common artifact-forming reaction: the hydrolysis of the thioester bond.

Analyte This compound Artifact trans-2-dodecenedioic Acid + CoASH Analyte->Artifact Hydrolysis Condition H₂O (Neutral or Basic pH) Condition->Analyte

Caption: The hydrolysis pathway of this compound.

Recommended Extraction Workflow

This workflow provides a visual guide to the recommended experimental protocol for minimizing artifact formation.

start Start: Flash-Frozen Sample homogenize1 Homogenize in Ice-Cold Acidic Buffer (pH 4.9) start->homogenize1 add_ipa Add Ice-Cold 2-Propanol & Homogenize homogenize1->add_ipa add_acn Add Ice-Cold Acetonitrile (Protein Crash) add_ipa->add_acn centrifuge Centrifuge at 4°C add_acn->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Acidic Buffer evaporate->reconstitute analyze Analyze via LC-MS/MS reconstitute->analyze problem Problem: Low/No Analyte Signal check_ph Was extraction pH strictly acidic (4-6)? problem->check_ph cause_hydrolysis Likely Cause: Thioester Hydrolysis check_ph->cause_hydrolysis No check_temp Was extraction performed on ice? check_ph->check_temp Yes solution Solution: Re-extract with strict pH, temp, and time control cause_hydrolysis->solution cause_degradation Likely Cause: Thermal/Enzymatic Degradation check_temp->cause_degradation No check_storage Was sample analyzed immediately or stored at -80°C? check_temp->check_storage Yes cause_degradation->solution cause_storage Likely Cause: Improper Storage check_storage->cause_storage No check_storage->solution Yes (Consider other issues) cause_storage->solution

References

Technical Support Center: Synthesis of trans-2-dodecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of trans-2-dodecenedioyl-CoA.

Troubleshooting Guide

Low yields in the synthesis of this compound can arise from several factors, from the activation of the dicarboxylic acid to the purification of the final product. This guide addresses common issues in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary causes for low yield in the synthesis of a di-CoA ester like this compound?

Low yields can stem from several stages of the synthesis process. The primary culprits are often:

  • Incomplete Activation of the Dicarboxylic Acid: trans-2-dodecenedioic acid has two carboxyl groups that need to be activated for the reaction with Coenzyme A (CoA). Incomplete activation will result in a mixture of unreacted starting material, mono-activated intermediate, and the desired di-activated species, leading to a low yield of the final di-CoA product.

  • Side Reactions: The presence of multiple reactive functional groups in both the dicarboxylic acid and CoA can lead to unwanted side reactions. For α,β-unsaturated acyl-CoAs, certain activation methods can be problematic. For instance, carbodiimide (B86325) (CDI)-mediated coupling, while effective for saturated acids, may not be suitable for α,β-unsaturated acids, leading to lower yields.[1]

  • Hydrolysis of Activated Intermediates: The activated dicarboxylic acid intermediates are susceptible to hydrolysis, especially if there is residual water in the solvents or reagents. This hydrolysis reverts the activated acid back to its original form, reducing the amount available to react with CoA.

  • Formation of Mono-CoA Adducts: There is a statistical probability of forming the mono-CoA ester of trans-2-dodecenedioic acid. Optimizing the stoichiometry and reaction conditions is crucial to favor the formation of the di-CoA ester.

  • Product Degradation: Acyl-CoA thioesters can be unstable, particularly at non-optimal pH or temperature, leading to degradation during the reaction or workup.

  • Purification Losses: The purification of highly polar molecules like di-CoA esters can be challenging and may lead to significant product loss.

Q2: I suspect the activation of trans-2-dodecenedioic acid is the problem. How can I improve the activation step?

Improving the activation of the dicarboxylic acid is critical. Consider the following strategies:

  • Choice of Activating Agent: For α,β-unsaturated acids like trans-2-dodecenedioic acid, ethyl chloroformate (ECF) mediated coupling to form a mixed anhydride (B1165640) is often more effective than CDI-mediated activation.[1] While ECF can also lead to side products, it has shown better yields for enoyl-CoA compounds.[1]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the activating agent and the activated dicarboxylic acid. Use anhydrous solvents.

  • Stoichiometry of the Activating Agent: Use a molar excess of the activating agent to ensure both carboxylic acid groups are activated. The optimal ratio will need to be determined empirically.

  • Reaction Temperature and Time: The activation reaction should be carried out at a suitable temperature, often starting at low temperatures (e.g., 0°C) and then allowing the reaction to proceed at room temperature. The reaction time should be sufficient for complete activation.

Q3: How can I minimize the formation of the mono-CoA ester and other side products?

Minimizing side product formation requires careful control of the reaction conditions:

  • Molar Ratio of Reactants: A slight excess of the activated dicarboxylic acid relative to CoA can be used to drive the reaction towards the formation of the di-CoA ester. However, a large excess can complicate purification.

  • Controlled Addition: Adding the activated dicarboxylic acid solution slowly to the CoA solution can help to control the reaction and potentially favor the formation of the desired product.

  • pH Control: The reaction with CoA is typically carried out in a buffered aqueous/organic solvent mixture at a slightly alkaline pH (e.g., 7.5-8.0) to ensure the thiol group of CoA is deprotonated and available for nucleophilic attack.

Q4: My purification process seems to be where I lose most of my product. What are the best practices for purifying this compound?

Purification of polar acyl-CoA esters is a common challenge. Here are some tips:

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for purifying and concentrating acyl-CoA esters. A C18 reverse-phase SPE cartridge is commonly used. The product is typically washed with an acidic aqueous solution to remove unreacted CoA and other water-soluble impurities, and then eluted with a solvent mixture such as methanol (B129727)/water.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative reverse-phase HPLC is the method of choice. A C18 column with a gradient of acetonitrile (B52724) in a buffered aqueous mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is often effective.

  • Avoid Lyophilization if Possible: While often used, lyophilization can sometimes lead to product loss or degradation. If possible, use the purified product in solution directly or store it frozen.

Frequently Asked Questions (FAQs)

Q: What is a typical yield for the synthesis of α,β-unsaturated acyl-CoAs?

Yields can vary significantly depending on the specific substrate and the synthetic method used. For ECF-mediated coupling of α,β-unsaturated carboxylic acids to CoA, reported yields for various enoyl-CoAs range from 17% to 75%.[1] For comparison, CDI-mediated coupling for saturated acyl-CoAs can achieve yields of 50% or more.[2]

Q: Can I use an enzymatic approach to synthesize this compound?

An enzymatic approach is a viable alternative, particularly for achieving high specificity and yield under mild conditions.[3] You would need an appropriate acyl-CoA synthetase or ligase that can recognize trans-2-dodecenedioic acid as a substrate. While specific enzymes for this substrate may not be commercially available, some acyl-CoA ligases exhibit broad substrate specificity.[2] Enzymatic synthesis can achieve high conversion rates (up to 95%) with isolated yields of up to 80%.[4]

Q: How do I confirm the identity and purity of my synthesized this compound?

The identity and purity of the final product can be confirmed using a combination of analytical techniques:

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is ideal for confirming the molecular weight of the acyl-CoA ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of the molecule, though the complexity of the CoA moiety can make interpretation challenging.

  • Analytical HPLC: Reverse-phase HPLC with UV detection (typically at 260 nm for the adenine (B156593) ring of CoA) is an excellent method for assessing the purity of the final product.

Data Presentation

The following tables summarize reported yields for the synthesis of various acyl-CoA esters using different chemical methods. This data can serve as a benchmark for your own experiments.

Table 1: Yields of α,β-Unsaturated Acyl-CoAs using ECF-Mediated Coupling

α,β-Unsaturated Carboxylic AcidYield (%)
Acrylyl-CoA17
Crotonyl-CoA44
Octenoyl-CoA57
Sorbityl-CoA61
3,3-Dimethylacrylyl-CoA39
Cinnamoyl-CoA75
(Data sourced from a study on chemo-enzymatic synthesis of CoA esters)[1]

Table 2: Comparison of Yields for Saturated Acyl-CoAs using CDI vs. ECF-Mediated Coupling

Saturated Carboxylic AcidCoupling MethodAverage Yield (%)
Aliphatic AcidsCDI62
Aliphatic AcidsECF49
(Data sourced from a study on chemo-enzymatic synthesis of CoA esters)[1]

Experimental Protocols

The following is a representative protocol for the chemical synthesis of this compound based on the ethyl chloroformate (ECF) method, which is suitable for α,β-unsaturated acids.[1]

Materials:

  • trans-2-dodecenedioic acid

  • Ethyl chloroformate (ECF)

  • Triethylamine (B128534) (TEA)

  • Coenzyme A, free acid

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate

  • Milli-Q water

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Hydrochloric acid (HCl)

Procedure:

  • Activation of trans-2-dodecenedioic acid:

    • Dissolve trans-2-dodecenedioic acid (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous THF under an argon atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add ethyl chloroformate (2.2 equivalents) dropwise to the solution while stirring.

    • Allow the reaction to stir at 0°C for 30 minutes to form the mixed anhydride.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A (2.2 equivalents) in a 0.5 M sodium bicarbonate solution.

    • Slowly add the activated dicarboxylic acid solution from step 1 to the CoA solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction by analytical HPLC if possible.

  • Purification:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Load the acidified solution onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 0.1 M HCl in water to remove unreacted CoA and salts.

    • Elute the this compound with a solution of 50% methanol in water.

    • Analyze the fractions by HPLC and pool the fractions containing the pure product.

  • Quantification and Storage:

    • Determine the concentration of the purified product by measuring the absorbance at 260 nm (using an extinction coefficient of 16,400 M⁻¹cm⁻¹ for the adenine ring).

    • Store the purified this compound solution at -80°C.

Visualizations

Diagram 1: Chemical Synthesis Workflow for this compound

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Step start trans-2-dodecenedioic acid reagents1 TEA, ECF in THF start->reagents1 activated Mixed Anhydride Intermediate reagents1->activated product Crude this compound activated->product coa Coenzyme A in NaHCO3 coa->product spe C18 Solid-Phase Extraction product->spe hplc Reverse-Phase HPLC spe->hplc final_product Pure this compound hplc->final_product

Caption: Workflow for the chemical synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G start Low Yield of This compound check_activation Check Activation Step start->check_activation check_coupling Check Coupling Reaction check_activation->check_coupling No activation_issue Incomplete Activation or Hydrolysis of Intermediate check_activation->activation_issue Yes check_purification Check Purification check_coupling->check_purification No coupling_issue Side Reactions or Incorrect Stoichiometry check_coupling->coupling_issue Yes purification_issue Product Loss During SPE or HPLC check_purification->purification_issue Yes solution_activation Use Anhydrous Conditions Optimize Activating Agent activation_issue->solution_activation solution_coupling Adjust Stoichiometry Control pH and Temperature coupling_issue->solution_coupling solution_purification Optimize SPE Protocol Use Appropriate HPLC Gradient purification_issue->solution_purification

Caption: A logical flow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Optimizing Enzyme Kinetics for Dicarboxylic Acyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and kinetic data to assist researchers, scientists, and drug development professionals in optimizing enzymatic assays involving trans-2-dodecenedioyl-CoA and related dicarboxylic acyl-CoA substrates.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the kinetic analysis of enzymes acting on dicarboxylic acyl-CoA substrates.

Question/Issue Possible Cause(s) Troubleshooting Steps
No or Low Enzyme Activity 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or degradation. 2. Incorrect Assay Conditions: Suboptimal pH, temperature, or buffer composition. 3. Missing Cofactors: Absence of required cofactors like FAD for acyl-CoA oxidases/dehydrogenases. 4. Substrate Degradation: Hydrolysis of the acyl-CoA ester.1. Aliquot enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme lot. 2. Verify the pH of your buffer at the assay temperature. Optimize temperature and pH in preliminary experiments. 3. Ensure all necessary cofactors are included in the reaction mixture at the correct concentrations. 4. Prepare substrate solutions fresh and keep them on ice.
High Background Signal 1. Substrate Auto-oxidation/Reduction: Non-enzymatic reaction of the substrate with assay components. 2. Contaminating Enzymes: Presence of other enzymes in a crude lysate that can react with the substrate or detection reagents. 3. Reagent Instability: Degradation of detection reagents (e.g., DCIP).1. Run a "no-enzyme" control to measure the rate of non-enzymatic reaction and subtract it from the sample readings. 2. Use purified enzyme if possible. If using lysates, consider substrate specificity of contaminating enzymes. 3. Prepare detection reagents fresh and protect them from light.
Non-linear Reaction Progress Curves 1. Substrate Depletion: The substrate concentration is significantly decreasing during the measurement period. 2. Product Inhibition: The product of the reaction is inhibiting the enzyme. 3. Enzyme Instability: The enzyme is losing activity over the course of the assay. 4. Substrate Inhibition: High concentrations of the dicarboxylic acyl-CoA substrate can inhibit the enzyme.[1]1. Use a lower enzyme concentration or measure the initial velocity over a shorter time period. 2. Analyze the data using progress curve analysis that accounts for product inhibition.[2] 3. Perform a pre-incubation of the enzyme in the assay buffer without substrate to check for time-dependent inactivation. 4. Measure enzyme activity over a wide range of substrate concentrations to identify the optimal concentration and check for substrate inhibition.
High Variability Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Temperature Fluctuations: Inconsistent temperature across the plate or between assays. 3. Incomplete Mixing: Reagents not being thoroughly mixed upon addition.1. Use calibrated pipettes and ensure proper technique. Prepare a master mix for common reagents to minimize pipetting steps. 2. Use a temperature-controlled plate reader or water bath to ensure a constant assay temperature. 3. Gently mix the reaction components after each addition, avoiding the introduction of air bubbles.

Data Presentation: Kinetic Parameters of Peroxisomal Acyl-CoA Oxidase

SubstrateChain LengthKm (µM)Vmax (units/mg)Substrate Inhibition Constant (Ki) (µM)
Adipyl-CoAC61701.0230
Suberyl-CoAC8801.1150
Sebacyl-CoAC10251.1100
Dodecanedioyl-CoA C12 15 1.2 80

Data adapted from kinetic studies with purified rat liver peroxisomal fatty acyl-CoA oxidase.[1]

Experimental Protocols

Detailed methodologies for the key enzymes involved in the metabolism of dicarboxylic acyl-CoA substrates are provided below.

Protocol 1: Spectrophotometric Assay for Acyl-CoA Oxidase (ACOX) Activity

This assay measures the activity of ACOX by monitoring the formation of the enoyl-CoA product.

Principle: Acyl-CoA oxidase catalyzes the oxidation of an acyl-CoA to a 2-trans-enoyl-CoA, producing hydrogen peroxide. This protocol directly measures the increase in absorbance due to the formation of the double bond in the enoyl-CoA product.

Materials:

  • Purified or partially purified ACOX

  • Substrate: Dodecanedioyl-CoA or this compound

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a stock solution of the dicarboxylic acyl-CoA substrate in a suitable buffer (e.g., 10 mM HEPES, pH 7.5). Determine the precise concentration spectrophotometrically using the known extinction coefficient for the thioester bond (ε260nm = 8.7 mM⁻¹cm⁻¹).

  • Prepare the reaction mixture in a quartz cuvette by adding the assay buffer and the substrate to the desired final concentration.

  • Equilibrate the cuvette to the desired assay temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette and mix thoroughly.

  • Monitor the increase in absorbance at a wavelength corresponding to the peak absorbance of the enoyl-CoA product (typically around 263 nm for trans-2-enoyl-CoA).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the appropriate extinction coefficient for the enoyl-CoA product.

Protocol 2: DCIP-Based Spectrophotometric Assay for Acyl-CoA Dehydrogenase (ACAD) Activity

This is a classic colorimetric assay for measuring ACAD activity.

Principle: ACAD catalyzes the oxidation of the acyl-CoA substrate, and the electrons are transferred to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes from blue (oxidized) to colorless (reduced). The rate of DCIP reduction is monitored spectrophotometrically.[3][4][5][6]

Materials:

  • Enzyme source (e.g., mitochondrial extract or purified ACAD)

  • Substrate: Dodecanedioyl-CoA or this compound

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.6, containing 0.2 mM EDTA

  • DCIP stock solution (e.g., 2.5 mM in water)

  • Phenazine methosulfate (PMS) stock solution (e.g., 12.5 mM in water, freshly prepared and protected from light)

  • FAD solution (e.g., 1 mM)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FAD, and DCIP in a cuvette.

  • Add the enzyme sample to the cuvette and incubate for a few minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.

  • Add PMS to the reaction mixture.

  • Initiate the reaction by adding the acyl-CoA substrate and immediately start monitoring the decrease in absorbance at 600 nm.

  • Run a blank reaction without the substrate to account for any non-specific DCIP reduction.

  • Calculate the enzyme activity using the molar extinction coefficient of DCIP (ε600nm = 21 mM⁻¹cm⁻¹).[6]

Protocol 3: Spectrophotometric Assay for Enoyl-CoA Hydratase Activity

This assay measures the hydration of the double bond in the trans-2-enoyl-CoA substrate.

Principle: Enoyl-CoA hydratase catalyzes the addition of water across the double bond of a trans-2-enoyl-CoA, leading to the formation of a 3-hydroxyacyl-CoA. This reaction results in a decrease in absorbance at the wavelength where the enoyl-CoA substrate has maximum absorbance.[7][8]

Materials:

  • Purified or partially purified enoyl-CoA hydratase (e.g., L-bifunctional protein)

  • Substrate: this compound

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 µM FAD and 0.1% Triton X-100

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a quartz cuvette containing the assay buffer.

  • Add the this compound substrate to the cuvette to a final concentration that gives a significant initial absorbance (e.g., 50-100 µM).

  • Equilibrate the cuvette to the desired assay temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme.

  • Monitor the decrease in absorbance at approximately 263 nm.

  • Calculate the initial velocity from the linear portion of the progress curve using the extinction coefficient of the trans-2-enoyl-CoA substrate.

Visualizations: Pathways and Workflows

Peroxisomal β-Oxidation of Dicarboxylic Acids

The primary metabolic pathway for the degradation of long-chain dicarboxylic acids is the peroxisomal β-oxidation spiral. This pathway involves a series of enzymatic reactions that shorten the dicarboxylic acid chain by two carbons in each cycle.[1][9][10]

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Dicarboxylic_Acid_CoA Dodecenedioyl-CoA ACOX Acyl-CoA Oxidase (ACOX) Dicarboxylic_Acid_CoA->ACOX O2 -> H2O2 Enoyl_CoA 3-Hydroxy- dodecenedioyl-CoA LBP_Dehydrogenase L-Bifunctional Protein (3-Hydroxyacyl-CoA Dehydrogenase) Enoyl_CoA->LBP_Dehydrogenase Ketoacyl_CoA 3-Keto- dodecenedioyl-CoA Thiolase Thiolase (ACAA1) Ketoacyl_CoA->Thiolase + CoA-SH Shortened_Dicarboxylic_Acid_CoA Decenedioyl-CoA Shortened_Dicarboxylic_Acid_CoA->ACOX Next Cycle Acetyl_CoA Acetyl-CoA Metabolic Fates Metabolic Fates Acetyl_CoA->Metabolic Fates e.g., TCA Cycle LBP_Hydratase L-Bifunctional Protein (Enoyl-CoA Hydratase) ACOX->LBP_Hydratase trans-2-Enoyl-CoA LBP_Dehydrogenase->Ketoacyl_CoA NAD+ -> NADH Thiolase->Shortened_Dicarboxylic_Acid_CoA Thiolase->Acetyl_CoA

Caption: Peroxisomal β-oxidation pathway for dicarboxylic acids.

General Experimental Workflow for Enzyme Kinetics

This workflow outlines the key steps for determining the kinetic parameters of an enzyme with a novel substrate.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay_dev Assay Development cluster_kinetics Kinetic Measurements cluster_analysis Data Analysis Purify_Enzyme Purify Enzyme Prepare_Buffers Prepare Buffers and Reagents Purify_Enzyme->Prepare_Buffers Synthesize_Substrate Synthesize/Acquire Substrate Synthesize_Substrate->Prepare_Buffers Optimize_Conditions Optimize Assay Conditions (pH, Temp) Prepare_Buffers->Optimize_Conditions Determine_Linearity Determine Linearity (Time, Enzyme Conc.) Optimize_Conditions->Determine_Linearity Validate_Assay Validate Assay (Controls, Specificity) Determine_Linearity->Validate_Assay Vary_Substrate_Conc Vary Substrate Concentration Validate_Assay->Vary_Substrate_Conc Measure_Initial_Velocities Measure Initial Velocities (v₀) Vary_Substrate_Conc->Measure_Initial_Velocities Plot_Data Plot v₀ vs. [S] (Michaelis-Menten) Measure_Initial_Velocities->Plot_Data Fit_Data Fit Data to Kinetic Model (Non-linear Regression) Plot_Data->Fit_Data Determine_Parameters Determine Km, Vmax, kcat Fit_Data->Determine_Parameters

Caption: Workflow for determining enzyme kinetic parameters.

References

Technical Support Center: Commercial trans-2-dodecenedioyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using commercial trans-2-dodecenedioyl-CoA standards in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential contaminants in commercial this compound standards?

A1: While manufacturers strive for high purity, several types of impurities can be present in commercial this compound standards. These can originate from the starting materials, the synthesis process, or degradation during storage. Potential contaminants include:

  • Starting Material Residues: Incomplete reaction can leave residual Coenzyme A (CoA) and trans-2-dodecenedioic acid.

  • Synthesis Byproducts: Enzymatic or chemical synthesis may lead to the formation of side-products. For instance, acyl-CoA synthetases can sometimes catalyze side reactions.[1][2]

  • CoA-Related Impurities: The Coenzyme A starting material itself can contain impurities like CoA disulfide (a dimer of CoA) and CoA-S-S-glutathione.[3] These can carry over into the final product.

  • Degradation Products: As a thioester with a double bond, this compound is susceptible to hydrolysis and oxidation.

    • Hydrolysis: The thioester bond can be hydrolyzed, yielding free Coenzyme A and trans-2-dodecenedioic acid.

    • Oxidation: The double bond is a potential site for oxidation, which can lead to various oxidized species.[4][5]

  • Isomers: Although the trans isomer is specified, trace amounts of the cis isomer may be present depending on the synthetic route.

Q2: How can I assess the purity of my this compound standard?

A2: A combination of analytical techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection is a primary method to separate the main compound from impurities. A pure standard should ideally show a single, sharp peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for both separation and identification of the target molecule and any contaminants.[6][7] By determining the mass-to-charge ratio (m/z) of the parent ion and its fragments, you can confirm the identity of this compound and tentatively identify impurities.

Q3: My this compound standard shows a split peak in the HPLC chromatogram. What could be the cause?

A3: Peak splitting in HPLC can be due to several factors related to the analytical method, the instrument, or the sample itself. Common causes include:

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (more organic) than the initial mobile phase can cause the peak to split.

  • Column Contamination or Void: Contaminants accumulating at the head of the column or a void in the packing material can disrupt the sample band, leading to a split peak.

  • Co-eluting Impurities: The split peak might actually be two closely eluting compounds – the main peak and an impurity.

  • Secondary Interactions: If the mobile phase pH is close to the pKa of the analyte, it can lead to mixed ionic forms and peak splitting.

Q4: I am observing unexpected adducts in my mass spectrometry analysis of this compound. What are they and how can I minimize them?

A4: In electrospray ionization mass spectrometry (ESI-MS), it is common to observe adducts, which are ions formed by the association of the analyte molecule with other ions present in the mobile phase. For acyl-CoAs, common adducts in positive ion mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.

To minimize adduct formation and enhance the signal of the desired protonated molecule ([M+H]⁺), consider the following:

  • Use High-Purity Solvents and Additives: Ensure your mobile phase components (water, acetonitrile (B52724), methanol, and additives like ammonium (B1175870) acetate (B1210297) or formic acid) are of high purity to reduce the concentration of metal ions.

  • Optimize Mobile Phase Additives: Using a small amount of a volatile ammonium salt, such as ammonium acetate, can help to promote the formation of the protonated molecule and reduce sodium/potassium adducts.

  • Instrument Cleaning: If adducts are persistent and abundant, it may indicate contamination of the ion source, which may require cleaning.

Q5: What are the best practices for storing and handling this compound to maintain its stability?

A5: Long-chain unsaturated acyl-CoAs are sensitive to degradation. To ensure the integrity of your standard, follow these guidelines:

  • Storage Temperature: Store the standard at -20°C or, for long-term storage, at -80°C.

  • Moisture Prevention: Store the vial tightly sealed and in a desiccator to protect it from moisture, which can cause hydrolysis.

  • Aliquotting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the standard into smaller, single-use volumes upon receipt.

  • Solvent for Reconstitution: Reconstitute the standard in a slightly acidic buffer (e.g., pH 4-6) to minimize hydrolysis of the thioester bond. Avoid strongly basic conditions.

  • Light and Oxygen: Protect the standard from light and oxygen to minimize oxidation of the double bond. Consider using amber vials and purging with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guides

HPLC Peak Issues
Problem Potential Cause Troubleshooting Steps
Split Peaks 1. Sample Solvent Mismatch: The solvent used to dissolve the standard is much stronger than the mobile phase starting conditions.1. Dissolve the sample in the initial mobile phase or a weaker solvent.
2. Column Contamination/Void: The column inlet frit is partially blocked, or there is a void in the packing material.2. Flush the column in the reverse direction. If the problem persists, replace the column.
3. Co-eluting Impurity: An impurity is eluting very close to the main peak.3. Modify the gradient or mobile phase composition to improve separation. Analyze with mass spectrometry to identify the second peak.
Broad Peaks 1. Column Degradation: The column is old or has been used with harsh mobile phases.1. Replace the column.
2. High Dead Volume: There are issues with tubing connections between the injector, column, and detector.2. Check and tighten all fittings. Use tubing with the smallest appropriate inner diameter.
3. Sample Overload: Too much sample has been injected onto the column.3. Reduce the injection volume or the concentration of the sample.
Tailing Peaks 1. Secondary Interactions: Silanol groups on the silica-based column are interacting with the analyte.1. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase or use an end-capped column.
2. Column Contamination: Strongly retained compounds are interfering with the elution of the analyte.2. Wash the column with a strong solvent.
Mass Spectrometry Signal Issues
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity 1. Poor Ionization: The mobile phase composition is not optimal for ionizing the analyte.1. Adjust the mobile phase pH with a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide).
2. Ion Suppression: Co-eluting compounds from the sample matrix are interfering with the ionization of the analyte.2. Improve chromatographic separation to separate the analyte from interfering compounds.
3. Instrument Contamination: The ion source or mass analyzer is dirty.3. Clean the instrument according to the manufacturer's instructions.
Unexpected Masses 1. Contaminants in the Standard: The standard contains impurities.1. Analyze the sample with high-resolution mass spectrometry to determine the elemental composition of the unknown peaks. Refer to the potential contaminants list in the FAQs.
2. In-source Fragmentation/Reactions: The analyte is degrading or reacting in the ion source.2. Optimize ion source parameters such as temperature and voltages to minimize in-source processes.
3. Adduct Formation: The analyte is forming adducts with ions in the mobile phase.3. Add a competing salt (e.g., ammonium acetate) to the mobile phase to promote the formation of a single adduct type.

Quantitative Data Summary

Table 1: Typical LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterTypical Value/Setting
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 10 mM ammonium acetate or 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol
Gradient A suitable gradient from low to high organic percentage to elute long-chain acyl-CoAs.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 50 °C
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition Precursor ion corresponding to [M+H]⁺ of this compound, with a characteristic product ion resulting from the neutral loss of the ADP moiety (-507 m/z).

Table 2: Potential Contaminants and their Expected Mass Differences

Potential ContaminantDescriptionExpected Mass Difference from Parent Compound
Coenzyme A Unreacted starting materialLower mass
trans-2-dodecenedioic acid Unreacted starting materialLower mass
CoA Disulfide Dimer of Coenzyme AHigher mass (if co-eluting)
Hydrolysis Product Cleavage of the thioester bondResults in free CoA and the dicarboxylic acid
Oxidized Product Addition of one or more oxygen atoms+16 Da, +32 Da, etc.
cis-isomer Geometric isomerSame mass, may have different retention time

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-UV
  • Standard Preparation:

    • Carefully bring the vial of this compound to room temperature before opening.

    • Reconstitute the standard in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of acetic acid to maintain a slightly acidic pH) to a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to prepare working solutions (e.g., 100 µg/mL).

  • HPLC Conditions:

    • Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or 20 mM ammonium acetate, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes to ensure elution of all components.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Protocol 2: Identification of Contaminants by LC-MS/MS
  • Sample Preparation:

    • Prepare the standard solution as described in Protocol 1.

  • LC-MS/MS Conditions:

    • Use the LC conditions outlined in Table 1.

    • Mass Spectrometer Settings:

      • Operate in positive ion mode.

      • Perform a full scan experiment to identify the m/z of all eluting compounds.

      • Perform a product ion scan on the m/z of the expected this compound to confirm its identity by fragmentation.

      • Perform product ion scans on any unexpected peaks to help identify them.

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z of this compound and potential contaminants listed in Table 2.

    • Analyze the fragmentation patterns of unknown peaks to elucidate their structures.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation reconstitute Reconstitute Standard dilute Prepare Working Solution reconstitute->dilute hplc HPLC-UV Purity Check dilute->hplc Inject lcms LC-MS/MS Identification dilute->lcms Inject purity_calc Calculate % Purity hplc->purity_calc id_contaminants Identify Contaminants lcms->id_contaminants troubleshoot Troubleshoot Issues purity_calc->troubleshoot id_contaminants->troubleshoot

Caption: Experimental workflow for purity assessment of this compound.

Troubleshooting_Peak_Splitting start Split Peak Observed q1 Is the sample solvent stronger than the mobile phase? start->q1 s1 Dissolve sample in initial mobile phase q1->s1 Yes q2 Are all peaks splitting? q1->q2 No a1_yes Yes a1_no No s2 Check for system issues: - Column void/contamination - Leaks or blockages q2->s2 Yes q3 Is it a co-eluting peak? q2->q3 No a2_yes Yes a2_no No s3 Optimize chromatography: - Change gradient - Use MS to identify q3->s3 Yes end Consider other issues: - pH effects - On-column degradation q3->end No a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for HPLC peak splitting issues.

References

Matrix effects in quantifying trans-2-dodecenedioyl-CoA from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the quantification of trans-2-dodecenedioyl-CoA from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting, undetected components in a sample matrix.[1] In the context of quantifying this compound using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), these effects can lead to either ion suppression or enhancement.[2][3] Ion suppression, the more common issue, results in a decreased signal for the target analyte, leading to underestimation of its concentration and compromising the accuracy, sensitivity, and reproducibility of the analysis.[4] Conversely, ion enhancement, a less frequent phenomenon, can cause an overestimation of the analyte's concentration.

Q2: What are the primary causes of matrix effects in biological samples?

A2: The primary causes of matrix effects are endogenous and exogenous components within the biological sample that co-elute with the analyte of interest.[3] For biological samples, these components can include:

  • Endogenous components: Phospholipids, salts, proteins, and metabolites that are naturally present in the sample.[3]

  • Exogenous components: Substances introduced during sample collection and processing, such as anticoagulants (e.g., Li-heparin), and polymers leached from plastic tubes.[3]

Q3: How can I detect the presence of matrix effects in my this compound analysis?

A3: The presence of matrix effects can be assessed using several methods:

  • Post-extraction Spiking: This method involves comparing the analytical response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat solvent. A significant difference between the two indicates the presence of matrix effects.

  • Post-column Infusion: In this qualitative technique, a constant flow of the analyte is infused into the HPLC eluent after the analytical column, and a blank sample extract is injected.[2] Any variation in the baseline signal of the infused analyte points to regions of ion suppression or enhancement.

  • Comparing Calibration Curves: A shift in the slope or intercept of a calibration curve prepared in the sample matrix compared to one prepared in a neat solvent is indicative of matrix effects.

Q4: What is the most effective way to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[4] A SIL-IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[5] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard. For acyl-CoAs, stable isotope labeling by essential nutrients in cell culture (SILEC) is a method used to generate these crucial internal standards.[6][7][8]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Possible Cause: Significant ion suppression due to co-eluting matrix components.

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.[9]

    • Solid-Phase Extraction (SPE): This technique can selectively extract the analyte while removing a significant portion of the matrix components. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, has been shown to produce cleaner extracts compared to other methods.[10]

    • Liquid-Liquid Extraction (LLE): LLE can also provide clean final extracts, though analyte recovery, especially for more polar compounds, can be a concern.[10] Using acidic or basic pH during extraction can help prevent the extraction of impurities like phospholipids.[9]

    • Protein Precipitation (PPT): While a simple method, PPT is often the least effective at removing matrix components and can lead to significant matrix effects.[10]

  • Improve Chromatographic Separation: Optimizing the liquid chromatography (LC) conditions can help separate this compound from interfering matrix components.[11]

    • Adjust the mobile phase composition, gradient profile, and flow rate to improve the resolution between the analyte and matrix components.

    • Consider using a different column chemistry or a longer column to enhance separation.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[4][12] However, this may compromise the limit of detection.

Issue 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variable matrix effects from sample to sample.

Troubleshooting Steps:

  • Implement a Robust Sample Preparation Method: A consistent and thorough sample cleanup using SPE or LLE will help minimize variability in matrix effects between samples.[4]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for sample-to-sample variability in ion suppression.[4]

  • Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples helps to compensate for consistent matrix effects.[4]

Quantitative Data Summary

The following table summarizes the impact of different sample preparation techniques on matrix effects and analyte recovery for acyl-CoAs, which can be extrapolated to the analysis of this compound.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)Variable, often lowerHigh (Significant Ion Suppression)[10]
Liquid-Liquid Extraction (LLE)Generally lower for polar analytesLow to Moderate[10]
Solid-Phase Extraction (SPE) - Reversed PhaseGoodModerate[10]
Solid-Phase Extraction (SPE) - Mixed ModeHighLow (Minimal Ion Suppression)[10]

Experimental Protocols

Protocol 1: General Sample Preparation Workflow for Acyl-CoA Analysis

This protocol outlines a general workflow for extracting acyl-CoAs from biological samples, aiming to minimize matrix effects.

  • Sample Homogenization: Homogenize the biological tissue or cells in a suitable buffer.

  • Protein Precipitation: Add a cold deproteinizing agent, such as 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA), to the homogenate to precipitate proteins.[13]

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent).

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with a series of solvents to remove interfering matrix components.

    • Elute the acyl-CoAs with a suitable elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS analysis.[11]

Protocol 2: Stable Isotope Dilution (SID) LC-MS/MS Analysis

This protocol describes the use of stable isotope-labeled internal standards for accurate quantification.

  • Internal Standard Spiking: Prior to sample preparation, spike a known amount of the stable isotope-labeled internal standard for this compound into each sample, calibrator, and quality control sample.

  • Sample Preparation: Follow the sample preparation workflow as described in Protocol 1.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the native this compound and its stable isotope-labeled internal standard.

  • Quantification: Calculate the concentration of this compound in the samples by determining the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using the same peak area ratios.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample homogenization Homogenization start->homogenization protein_precipitation Protein Precipitation homogenization->protein_precipitation spe Solid-Phase Extraction (SPE) protein_precipitation->spe reconstitution Evaporation & Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing & Quantification lcms->data_processing

Caption: Experimental workflow for quantifying this compound.

troubleshooting_logic start Inaccurate or Irreproducible Results? check_matrix_effects Assess Matrix Effects (Post-extraction spiking) start->check_matrix_effects matrix_effects_present Matrix Effects Confirmed? check_matrix_effects->matrix_effects_present optimize_sample_prep Optimize Sample Prep (SPE, LLE) matrix_effects_present->optimize_sample_prep Yes no_matrix_effects Check Other Parameters (e.g., instrument performance) matrix_effects_present->no_matrix_effects No improve_chromatography Improve Chromatography optimize_sample_prep->improve_chromatography use_sil_is Use Stable Isotope-Labeled Internal Standard improve_chromatography->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Poor recovery of dicarboxylic acyl-CoAs from tissue homogenates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor recovery of dicarboxylic acyl-CoAs from tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low recovery of dicarboxylic acyl-CoAs from tissue samples?

A1: The recovery of dicarboxylic acyl-CoAs is influenced by several critical factors:

  • Analyte Instability: Dicarboxylic acyl-CoAs are susceptible to both enzymatic and chemical degradation. Hydrolysis can occur, especially in alkaline or strongly acidic aqueous solutions. It is crucial to work quickly, on ice, and use appropriate buffers to maintain the integrity of the analytes.[1]

  • Sample Handling and Storage: For optimal results, fresh tissue should be processed immediately. If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

  • Extraction Method: The choice of extraction solvent and methodology is critical. A common approach involves homogenization in an acidic buffer, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[2] Solid-phase extraction (SPE) is frequently used for purification and to enhance recovery rates.[2]

Q2: Which analytical technique is most suitable for the sensitive quantification of dicarboxylic acyl-CoAs?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying dicarboxylic acyl-CoAs due to its high sensitivity and selectivity. Techniques like multiple reaction monitoring (MRM) allow for the specific detection of precursor-to-product ion transitions for each dicarboxylic acyl-CoA species.[1]

Q3: How does the chain length of dicarboxylic acyl-CoAs affect their recovery?

A3: The recovery of acyl-CoAs can be dependent on their chain length. Shorter-chain, more hydrophilic dicarboxylic acyl-CoAs may be lost during solid-phase extraction (SPE) if the sorbent and elution conditions are not optimized.[1] Conversely, very long-chain species may have lower recovery with simple solvent precipitation methods.[3] It is important to select an extraction method appropriate for the chain length of the target analytes.

Q4: What is the importance of pH control during the extraction process?

A4: Maintaining an acidic pH (around 4.0-5.0) during homogenization and extraction is crucial for several reasons. It helps to precipitate proteins, inhibit the activity of certain enzymes that can degrade acyl-CoAs, and ensure that the dicarboxylic acyl-CoAs are in a protonated state, which can improve their retention on certain SPE sorbents.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of dicarboxylic acyl-CoAs from tissue homogenates.

Issue Potential Cause Troubleshooting Steps
Low or No Recovery of Dicarboxylic Acyl-CoAs Incomplete tissue homogenization and cell lysis.- Ensure thorough homogenization using a glass homogenizer for better tissue disruption.[2] - Optimize the ratio of extraction solvent to tissue weight to ensure complete extraction.
Degradation of analytes during sample preparation.- Work quickly and keep samples on ice at all times. - Use pre-chilled solvents and tubes. - Minimize the time between tissue harvesting and extraction.
Inefficient extraction from the homogenate.- Evaluate different solvent systems. A mixture of acetonitrile and isopropanol is often effective. - Ensure vigorous vortexing and adequate incubation time to allow for complete extraction.
Poor Recovery from Solid-Phase Extraction (SPE) Loss of polar, short-chain dicarboxylic acyl-CoAs.- Consider methods that do not require an SPE step, such as those using sulfosalicylic acid (SSA) for deproteinization.[1] - If SPE is necessary, select a weak anion exchange (WAX) sorbent. - Optimize the wash steps to avoid eluting the target analytes. Use a less polar solvent or a lower percentage of organic solvent in the wash buffer.
Irreversible binding of analytes to the SPE sorbent.- Ensure the elution solvent is strong enough to disrupt the interaction between the analyte and the sorbent. This may involve increasing the percentage of organic solvent or adjusting the pH of the elution buffer.
Inaccurate or Imprecise Quantification Matrix effects leading to ion suppression or enhancement in LC-MS/MS.- Incorporate a robust internal standard that closely mimics the behavior of the target analytes. Ideally, use a stable isotope-labeled version of the dicarboxylic acyl-CoA of interest. - Optimize the chromatographic separation to better resolve analytes from interfering matrix components.[1]
Non-linearity of the calibration curve.- Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[1] - Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[1]

Data Presentation

Table 1: Comparison of Acyl-CoA Extraction Method Recoveries

AnalyteRecovery with 10% Trichloroacetic Acid (TCA) + SPE (%)Recovery with 2.5% Sulfosalicylic Acid (SSA) (%)
Free CoA10>100
Acetyl-CoA60>100
Propionyl-CoA25>100
Succinyl-CoA70>100
(Data adapted from a study comparing extraction techniques, with recovery relative to a direct spike in water. Note: This data is for general acyl-CoAs and may not be fully representative of dicarboxylic acyl-CoA recovery.)

Table 2: Reported Recovery Rates for Long-Chain Acyl-CoAs Using a Modified Extraction Method

TissueRecovery (%)
Heart70-80
Kidney70-80
Muscle70-80
(Data from an improved method for tissue long-chain acyl-CoA extraction and analysis.[4])

Experimental Protocols

Protocol 1: General Extraction of Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for a broad range of acyl-CoAs. Optimization may be required for specific dicarboxylic acyl-CoAs.

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727)

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

    • Add 2.0 mL of isopropanol and homogenize again.[5]

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[5]

    • Vortex the mixture for 5 minutes.[5]

  • Phase Separation:

    • Centrifuge the homogenate at 1,900 x g for 5 minutes.[5]

    • Collect the upper phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the weak anion exchange SPE column with 3 mL of methanol, followed by 3 mL of water.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Signaling Pathways and Workflows

Dicarboxylic Acyl-CoA Metabolism Pathway

Dicarboxylic acids are formed from monocarboxylic fatty acids through ω-oxidation, primarily in the endoplasmic reticulum. These dicarboxylic acids are then activated to their CoA esters and subsequently undergo β-oxidation, mainly within peroxisomes. This pathway is particularly active when mitochondrial fatty acid oxidation is impaired.

Dicarboxylic_Acyl_CoA_Metabolism Fatty_Acid Monocarboxylic Fatty Acid Omega_Oxidation ω-Oxidation (Endoplasmic Reticulum) Fatty_Acid->Omega_Oxidation Dicarboxylic_Acid Dicarboxylic Acid Omega_Oxidation->Dicarboxylic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Dicarboxylic_Acid->Acyl_CoA_Synthetase Dicarboxylic_Acyl_CoA Dicarboxylic Acyl-CoA Acyl_CoA_Synthetase->Dicarboxylic_Acyl_CoA Beta_Oxidation Peroxisomal β-Oxidation Dicarboxylic_Acyl_CoA->Beta_Oxidation Chain_Shortened_Acyl_CoA Chain-Shortened Dicarboxylic Acyl-CoA Beta_Oxidation->Chain_Shortened_Acyl_CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA

Caption: Metabolic pathway of dicarboxylic acyl-CoA formation and degradation.

General Experimental Workflow for Dicarboxylic Acyl-CoA Analysis

This workflow outlines the key steps from tissue sample to data analysis for the quantification of dicarboxylic acyl-CoAs.

Experimental_Workflow Tissue_Sample Tissue Sample (Flash-frozen) Homogenization Homogenization (Acidic Buffer) Tissue_Sample->Homogenization Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Workflow for dicarboxylic acyl-CoA extraction and analysis.

Troubleshooting Logic for Low Recovery

This decision tree provides a logical approach to troubleshooting poor recovery of dicarboxylic acyl-CoAs.

Troubleshooting_Logic Start Low Recovery Observed Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Improve_Homogenization Improve Homogenization Technique Check_Homogenization->Improve_Homogenization No Check_Extraction Is Extraction Efficient? Check_Homogenization->Check_Extraction Yes End Re-evaluate Protocol Improve_Homogenization->End Optimize_Solvents Optimize Extraction Solvents/Ratio Check_Extraction->Optimize_Solvents No Check_SPE Is SPE Recovery Low? Check_Extraction->Check_SPE Yes Optimize_Solvents->End Optimize_SPE Optimize SPE (Sorbent, Wash, Elution) Check_SPE->Optimize_SPE Yes Check_Degradation Suspect Analyte Degradation? Check_SPE->Check_Degradation No Optimize_SPE->End Improve_Handling Improve Sample Handling (Ice, Speed) Check_Degradation->Improve_Handling Yes Check_Degradation->End No Improve_Handling->End

Caption: Decision tree for troubleshooting low dicarboxylic acyl-CoA recovery.

References

Technical Support Center: Handling and Preparation of trans-2-dodecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the proper handling and preparation of trans-2-dodecenedioyl-CoA to minimize the risk of isomerization. Adherence to these protocols is critical for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

A1: this compound is a long-chain acyl-Coenzyme A (CoA) ester, an important intermediate in fatty acid metabolism. The "trans-2" designation refers to the specific geometric configuration of the double bond. Isomerization, the conversion of this trans isomer to its cis counterpart or the migration of the double bond, can occur during sample preparation. This is a significant concern because different isomers can have distinct biological activities and can interfere with accurate quantification and downstream applications.

Q2: What are the primary factors that can cause the isomerization of this compound during sample preparation?

A2: The main factors contributing to the isomerization of unsaturated acyl-CoA esters like this compound are:

  • pH: Extremes in pH, both acidic and alkaline conditions, can catalyze the isomerization of the double bond.

  • Temperature: Elevated temperatures can provide the energy needed for the molecule to overcome the activation barrier for isomerization.

  • Light: Exposure to light, particularly UV light, can promote isomerization.

  • Enzymatic Activity: Residual enzyme activity in biological samples, specifically from enoyl-CoA isomerases, can actively convert trans-2-enoyl-CoA to other isomers.[1][2]

Q3: How can I minimize enzymatic isomerization during sample extraction?

A3: To minimize enzymatic activity, it is crucial to work quickly and at low temperatures. Immediately after sample collection, flash-freeze the samples in liquid nitrogen.[3] For extraction, use ice-cold solvents and consider the use of enzymatic inhibitors if compatible with your downstream analysis.

Q4: What are the recommended storage conditions for this compound?

A4: For long-term stability, this compound should be stored at -80°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For short-term storage, such as in an autosampler, maintaining the sample at 4°C is recommended.[4] Avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Inconsistent quantification of this compound between replicate samples. Isomerization may be occurring to a variable extent in different samples due to inconsistent handling.Standardize your sample preparation workflow. Ensure all samples are processed under identical conditions (temperature, pH, light exposure). Prepare fresh working solutions daily.
Appearance of unexpected peaks near the this compound peak in a chromatogram. These could be cis-isomers or other positional isomers of dodecenedioyl-CoA.Optimize your chromatographic method to improve the separation of isomers.[5][6] Review your sample preparation protocol to identify and mitigate potential causes of isomerization.
Loss of total dodecenedioyl-CoA signal over time. Degradation of the acyl-CoA ester, possibly due to hydrolysis or oxidation.Ensure storage at -80°C under an inert atmosphere. Use antioxidants if compatible with your analysis. Prepare fresh standards and samples for each experiment.

Experimental Protocols & Methodologies

Protocol 1: Extraction of Acyl-CoAs from Biological Tissues

This protocol is designed to extract acyl-CoA esters while minimizing isomerization and degradation.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) sulfosalicylic acid (SSA)[7]

  • Ice-cold 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.8)[4]

  • Internal standards (if available)

  • Liquid nitrogen

  • Homogenizer

  • Centrifuge

Procedure:

  • Excise the tissue sample and immediately flash-freeze it in liquid nitrogen.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Transfer the frozen powder to a pre-chilled tube containing 2 volumes of ice-cold 10% TCA or 2.5% SSA.[7]

  • Homogenize the sample on ice.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • For long-term storage, immediately freeze the supernatant at -80°C.

  • For immediate analysis, the extract can be dissolved in an appropriate buffer, such as 50 mM ammonium acetate (pH 6.8) with 20% acetonitrile (B52724) for medium to long-chain acyl-CoAs.[4]

Protocol 2: Analysis of this compound by LC-MS/MS

This method provides a framework for the chromatographic separation and detection of this compound and its potential isomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Reversed-phase C18 column.

  • Tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

  • Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8).[4]

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute acyl-CoAs of varying chain lengths. The exact gradient should be optimized for the specific instrument and column.

  • Flow Rate: Dependent on the column dimensions.

  • Column Temperature: Maintain at a controlled temperature, e.g., 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally preferred for acyl-CoAs.

  • Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the molecular weight of this compound, and the product ion will be a characteristic fragment (e.g., the CoA moiety).

Stability Data Summary

The following table summarizes stability data for acyl-CoA standards under different conditions, providing a general guideline for handling this compound.

Solvent/Buffer pH Storage Temperature Stability Notes Reference
Water~74°CLess stable over time compared to buffered solutions.[4]
50 mM Ammonium Acetate4.04°CShows good stability.[4]
50 mM Ammonium Acetate6.84°CDemonstrates high stability over 2 days in an autosampler.[4]
50% Methanol/Water~74°CModerate stability.[4]
50% Ammonium Acetate (pH 4.0)/Methanol4.04°CGood stability.[4]
50% Ammonium Acetate (pH 6.8)/Methanol6.84°CVery good stability.[4]

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Quenching cluster_extraction Extraction cluster_analysis Analysis cluster_storage Storage Sample Biological Sample FlashFreeze Flash Freeze in Liquid Nitrogen Sample->FlashFreeze Grinding Grind Tissue under Liquid N2 FlashFreeze->Grinding Homogenization Homogenize in Cold Lysis Buffer Grinding->Homogenization Centrifugation Centrifuge at 4°C Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Storage Store at -80°C Supernatant->Storage Data Data Processing LCMS->Data

Caption: Workflow for preventing isomerization during sample preparation.

logical_relationship cluster_factors Factors Causing Isomerization cluster_solutions Preventative Measures pH Extreme pH Isomerization Isomerization pH->Isomerization Temp High Temperature Temp->Isomerization Light Light Exposure Light->Isomerization Enzymes Enzymatic Activity Enzymes->Isomerization Buffer Use Buffered Solutions (pH ~6.8) Cold Maintain Cold Chain (4°C / -80°C) Dark Protect from Light Quench Rapid Quenching/Extraction Isomerization->Buffer Isomerization->Cold Isomerization->Dark Isomerization->Quench

Caption: Factors influencing isomerization and preventative measures.

References

Signal-to-noise enhancement for low abundance dicarboxylic acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of low-abundance dicarboxylic acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of low-abundance dicarboxylic acyl-CoAs so challenging?

A1: The analysis of low-abundance dicarboxylic acyl-CoAs is inherently difficult due to several factors. These molecules are often present at very low endogenous concentrations, making them hard to distinguish from background noise.[1] Additionally, their physicochemical properties, such as instability and diverse structures, complicate the development of robust analytical methods.[1] The use of secondary biomarkers like acylcarnitines is common because of these analytical hurdles with direct acyl-CoA measurement.[1]

Q2: What is the primary analytical technique for quantifying dicarboxylic acyl-CoAs?

A2: Liquid chromatography-mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the analysis of acyl-CoAs, including dicarboxylic acyl-CoAs.[1][2] This technique offers high selectivity and sensitivity, which are crucial for measuring low-abundance species.[1] Methods like multiple reaction monitoring (MRM) are often employed to enhance specificity and quantitative accuracy.[3][4][5]

Q3: What are dicarboxylic acyl-CoAs and why are they important?

A3: Dicarboxylic acyl-CoAs are intermediates in the metabolic pathway of dicarboxylic acids (DCAs). DCAs are formed through omega-oxidation of monocarboxylic fatty acids, a process that becomes more significant when mitochondrial beta-oxidation is impaired.[6][7] The breakdown of DCAs can yield succinyl-CoA, which is anaplerotic for the TCA cycle, making them relevant in various metabolic diseases and as potential therapeutic agents.[6] Their accumulation can be a biomarker for certain inborn errors of metabolism, particularly fatty acid oxidation disorders.[8]

Troubleshooting Guides

Issue 1: Poor Signal-to-Noise Ratio for Target Dicarboxylic Acyl-CoAs

Question: I am observing a very low signal for my target dicarboxylic acyl-CoAs, and it is barely distinguishable from the baseline noise. What steps can I take to improve the signal-to-noise ratio?

Answer:

A low signal-to-noise (S/N) ratio is a common challenge. Here are several strategies to enhance your signal:

  • Optimize Sample Preparation:

    • Extraction Efficiency: Ensure your extraction protocol is optimized for dicarboxylic acyl-CoAs. A common method involves extraction with a methanol-chloroform mixture.[3] The use of 5-sulfosalicylic acid (SSA) for deproteinization can also be effective as it may not require removal by solid-phase extraction (SPE), thus preserving more of the target analytes.[9]

    • Internal Standards: The use of appropriate stable isotope-labeled internal standards is crucial to compensate for analyte loss during sample preparation and for variations in instrument response.[1] Each acyl-CoA species has a unique instability pattern, so closely matched internal standards are recommended.[1]

  • Enhance Mass Spectrometry Detection:

    • Multiple Reaction Monitoring (MRM): Utilize MRM on a tandem mass spectrometer. This highly specific technique monitors a particular precursor-to-product ion transition for your analyte, significantly reducing background noise.[3][4][5] A neutral loss scan of 506.9 can be used to identify a wide range of acyl-CoA species.[3][10]

    • Derivatization: Chemical derivatization can improve the ionization efficiency and chromatographic behavior of dicarboxylic acids. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) have been used for this purpose.[11]

  • Improve Chromatographic Separation:

    • Column Choice: Use a column that provides good retention and peak shape for your analytes. A C18 or C8 reversed-phase column is often suitable.[2][9]

    • Mobile Phase Optimization: The composition of the mobile phase, including pH and ion-pairing reagents, can significantly impact separation and sensitivity.

Below is a workflow to systematically troubleshoot a poor signal-to-noise ratio.

G Troubleshooting Workflow for Low Signal-to-Noise cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions cluster_3 Outcome A Low Signal-to-Noise Ratio B Optimize Sample Preparation A->B C Enhance MS Detection A->C D Improve Chromatography A->D E Refine Extraction Protocol & Use Stable Isotope Standards B->E F Implement MRM & Consider Derivatization C->F G Select Appropriate Column & Optimize Mobile Phase D->G H Improved Signal-to-Noise E->H F->H G->H

Troubleshooting workflow for low S/N.
Issue 2: Analyte Instability and Degradation

Question: I suspect my dicarboxylic acyl-CoAs are degrading during sample preparation and analysis, leading to poor reproducibility. How can I minimize this?

Answer:

Acyl-CoAs are known for their instability, which can lead to significant analytical challenges.[1] Here are some measures to mitigate degradation:

  • Maintain Low Temperatures: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic and chemical degradation.[12] Store samples at -80°C for long-term stability.[12]

  • Acidify Samples: The addition of a weak acid, such as formic acid, to the extraction solvent can help to preserve the integrity of the acyl-CoAs.[12]

  • Use of Internal Standards: As mentioned previously, incorporating stable isotope-labeled internal standards at the very beginning of your sample preparation can help to account for degradation that occurs throughout the workflow.[1]

  • Prompt Analysis: Analyze samples as quickly as possible after preparation to reduce the time for potential degradation.

The following diagram illustrates the key steps to prevent analyte degradation.

G Workflow to Minimize Analyte Degradation A Sample Collection B Immediate Cooling (On Ice / 4°C) A->B C Acidified Extraction (e.g., with Formic Acid) B->C D Addition of Stable Isotope Internal Standards C->D E Prompt Analysis D->E F Long-term Storage (-80°C) D->F If not analyzed immediately

Workflow for preventing analyte degradation.

Data and Protocols

Table 1: LC-MS/MS Method Parameters for Acyl-CoA Analysis
ParameterValue/DescriptionReference
Column Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm)[2]
Mobile Phase A 2% acetonitrile (B52724) in 100 mM ammonium (B1175870) formate, pH 5.0[2]
Mobile Phase B Acetonitrile with 0.1% formic acid[11]
Flow Rate 0.4 mL/min[11]
Injection Volume 1 - 40 µL[2][11]
Column Temperature 40 - 42°C[2][11]
MS Detection Mode Positive Electrospray Ionization (ESI+)[2]
MS Scan Type Multiple Reaction Monitoring (MRM)[3][4][5]
Key Fragmentation Neutral loss of 507 Da (3'-phosphonucleoside diphosphate)[2]
Experimental Protocol: Extraction of Acyl-CoAs from Tissue

This protocol is adapted from a method for extracting acyl-CoAs from liver tissue.[3]

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue in a polypropylene (B1209903) tube.

    • Add a known amount of a mixture of stable isotope-labeled internal standards (e.g., [¹³C₂] acetyl-CoA, [¹³C₈] octanoyl-CoA).

    • Add 3 mL of a methanol-chloroform solution (2:1 by volume).

    • Homogenize the tissue sample twice using a PowerGen 125 homogenizer, keeping the tube on ice.

  • Extraction:

    • After homogenization, the sample contains a single phase of methanol-chloroform-water.

    • Centrifuge the homogenate to pellet the tissue debris.

  • Sample Preparation for Injection:

    • Transfer the supernatant to a new tube.

    • The extract can be concentrated under a stream of nitrogen if necessary.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

The following diagram outlines the dicarboxylic acid metabolism pathway.

G Dicarboxylic Acid Metabolism Pathway A Monocarboxylic Fatty Acids B Omega-Oxidation (Cytochrome P450 in ER) A->B C Dicarboxylic Acids (DCAs) B->C D Acyl-CoA Synthetase C->D E Dicarboxylyl-CoAs (DC-CoAs) D->E F Peroxisomal Beta-Oxidation E->F Primary Pathway G Mitochondrial Beta-Oxidation (e.g., via MCAD) E->G Secondary Pathway H Succinyl-CoA + Acetyl-CoA F->H G->H I TCA Cycle H->I

Overview of dicarboxylic acid metabolism.

References

Validation & Comparative

A Comparative Analysis of Mitochondrial and Peroxisomal Oxidation of trans-2-Dodecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways for trans-2-dodecenedioyl-CoA oxidation in mitochondria and peroxisomes. Understanding the distinct roles and efficiencies of these organelles in dicarboxylic acid metabolism is crucial for research into metabolic disorders and the development of targeted therapeutic interventions.

Executive Summary

The β-oxidation of dicarboxylic acids, such as this compound, primarily occurs within peroxisomes. While mitochondria possess the enzymatic machinery to metabolize dicarboxylic acids, their contribution is generally considered to be of less physiological significance under normal conditions.[1] This guide presents a side-by-side comparison of the key features of each pathway, quantitative data on enzyme kinetics, and detailed experimental protocols for their assessment.

Key Differences in Mitochondrial vs. Peroxisomal Oxidation

FeatureMitochondrial β-OxidationPeroxisomal β-Oxidation
Primary Function Energy production (ATP synthesis)Chain shortening of various substrates, including dicarboxylic acids and very-long-chain fatty acids.[1]
Initial Dehydrogenation Step FAD-dependent Acyl-CoA DehydrogenaseFAD-dependent Acyl-CoA Oxidase; produces H₂O₂.
Electron Acceptor Electron Transfer Flavoprotein (ETF)Molecular Oxygen (O₂)
Energy Yield High ATP production through oxidative phosphorylationNo direct ATP synthesis from the β-oxidation spiral itself.
Substrate Transport Carnitine shuttle is less efficient for dicarboxylic acids.[1]Primarily through ABCD3 transporter.[1]
Enzyme Specificity Medium-chain acyl-CoA dehydrogenase (MCAD) shows some activity towards dicarboxylic acids.[1][2]Acyl-CoA oxidase 1 (ACOX1) is a key enzyme for dicarboxylic acid oxidation.[1]
Regulation Primarily regulated by energy demand (ATP/ADP ratio).Inducible by substrates and xenobiotics (e.g., fibrates).
Final Products Acetyl-CoA, NADH, FADH₂Chain-shortened acyl-CoA, Acetyl-CoA, H₂O₂

Quantitative Data on Enzyme Kinetics

The following table summarizes the available kinetic data for the initial, rate-limiting enzymes in the mitochondrial and peroxisomal oxidation of dodecanedioyl-CoA (a close analog of this compound). It is important to note that specific kinetic data for mitochondrial enzymes with dicarboxylic acid substrates are limited.

EnzymeOrganelleSubstrateKm (µM)Vmax (nmol/min/mg protein)Notes
Acyl-CoA Oxidase (ACOX)PeroxisomeDodecanedioyl-CoA10125Data from rat liver peroxisomes.
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)MitochondrionDodecanedioyl-CoAData not availableData not availableMCAD exhibits approximately 28% activity with dodecanedioyl-CoA compared to its preferred substrate, octanoyl-CoA.[3] Further research is needed to determine the precise kinetic parameters.

Signaling and Metabolic Pathways

The diagrams below, generated using the DOT language, illustrate the distinct pathways of this compound oxidation in mitochondria and peroxisomes.

Mitochondrial_Oxidation cluster_mito Mitochondrial Matrix This compound This compound MCAD Medium-Chain Acyl-CoA Dehydrogenase (MCAD) This compound->MCAD FAD -> FADH₂ Trifunctional_Protein Mitochondrial Trifunctional Protein (MTP) MCAD->Trifunctional_Protein ETC Electron Transport Chain MCAD->ETC FADH₂ Thiolase β-Ketothiolase Trifunctional_Protein->Thiolase NAD⁺ -> NADH Trifunctional_Protein->ETC NADH Chain-shortened DCA-CoA Chain-shortened DCA-CoA Thiolase->Chain-shortened DCA-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle TCA_Cycle->ETC NADH, FADH₂ ATP ATP ETC->ATP

Caption: Mitochondrial oxidation of this compound.

Peroxisomal_Oxidation cluster_perox Peroxisome This compound This compound ACOX1 Acyl-CoA Oxidase 1 (ACOX1) This compound->ACOX1 O₂ L_Bifunctional_Protein L-Bifunctional Protein (L-PBE) ACOX1->L_Bifunctional_Protein H2O2 H₂O₂ ACOX1->H2O2 Thiolase Peroxisomal Thiolase L_Bifunctional_Protein->Thiolase Chain-shortened DCA-CoA Chain-shortened DCA-CoA Thiolase->Chain-shortened DCA-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA Catalase Catalase H2O2->Catalase H2O_O2 H₂O + O₂ Catalase->H2O_O2

Caption: Peroxisomal oxidation of this compound.

Experimental Protocols

Accurate measurement of mitochondrial and peroxisomal β-oxidation is essential for delineating their respective contributions to dicarboxylic acid metabolism. Below are detailed methodologies for key experiments.

Measurement of Dicarboxylic Acid Oxidation in Isolated Mitochondria using Radiolabeled Substrates

This protocol is adapted from established methods for measuring fatty acid oxidation and is tailored for dicarboxylic acids.[4]

Objective: To quantify the rate of mitochondrial β-oxidation of a radiolabeled dicarboxylic acid, such as [1-¹⁴C]-dodecanedioic acid.

Materials:

  • Isolated mitochondria

  • Radiolabeled substrate: [1-¹⁴C]-dodecanedioic acid

  • Respiration buffer (e.g., containing sucrose, KH₂PO₄, MgCl₂, KCl, EGTA, and HEPES, pH 7.4)

  • Cofactors: ATP, CoA, L-carnitine, NAD⁺

  • Substrates for the electron transport chain (e.g., malate)

  • Perchloric acid

  • Scintillation cocktail and counter

Procedure:

  • Mitochondrial Isolation: Isolate mitochondria from tissue samples (e.g., liver, heart) using differential centrifugation. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Setup: In a reaction tube, combine isolated mitochondria (e.g., 0.2-0.5 mg protein), respiration buffer, cofactors, and malate.

  • Initiate Reaction: Add the radiolabeled dicarboxylic acid to initiate the reaction. Incubate at 37°C with gentle shaking for a defined period (e.g., 15-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a final concentration of 0.6 M perchloric acid. This will precipitate proteins and unreacted substrate.[2]

  • Separation of Products: Centrifuge the samples to pellet the precipitated material. The supernatant contains the acid-soluble metabolites (¹⁴C-acetyl-CoA and chain-shortened ¹⁴C-dicarboxylic acids).

  • Quantification: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculation: The rate of oxidation is calculated as nmol of radiolabeled substrate converted to acid-soluble products per minute per mg of mitochondrial protein.

Measurement of Peroxisomal Dicarboxylic Acid Oxidation using a Seahorse XF Analyzer

The Seahorse XF Analyzer allows for real-time measurement of oxygen consumption rate (OCR), which can be used to assess peroxisomal β-oxidation.[5]

Objective: To measure the rate of peroxisomal β-oxidation of a dicarboxylic acid by monitoring changes in OCR in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, fibroblasts)

  • Seahorse XF96 or XFe96 cell culture microplates

  • Seahorse XF Assay Medium

  • Substrate: Dodecanedioic acid

  • Inhibitors: Etomoxir (B15894) (to inhibit mitochondrial fatty acid uptake), Antimycin A and Rotenone (B1679576) (to inhibit the mitochondrial electron transport chain)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with the dicarboxylic acid substrate. Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.

  • Inhibitor Loading: Load the Seahorse XF sensor cartridge with etomoxir, and a combination of antimycin A and rotenone for sequential injection.

  • Seahorse XF Assay:

    • Establish a baseline OCR.

    • Inject etomoxir to inhibit mitochondrial fatty acid oxidation. The remaining OCR is primarily due to non-fatty acid substrates and peroxisomal oxidation.

    • Inject antimycin A and rotenone to completely inhibit mitochondrial respiration. The residual OCR can be attributed to non-mitochondrial oxygen-consuming processes, including peroxisomal oxidation.

  • Data Analysis: The rate of peroxisomal β-oxidation is inferred from the OCR that is sensitive to peroxisomal-specific inhibitors (if available) or by comparing the OCR in the presence of mitochondrial inhibitors to control conditions.

Conclusion

The oxidation of this compound is predominantly a peroxisomal process, designed for chain shortening rather than direct energy production. While mitochondria, particularly through the action of MCAD, can contribute to the degradation of dicarboxylic acids, this pathway is considered less efficient.[1] The distinct enzymatic machinery, transport mechanisms, and regulatory controls in each organelle underscore their specialized roles in lipid metabolism. The experimental protocols provided in this guide offer robust methods for researchers to investigate these pathways further, contributing to a deeper understanding of metabolic health and disease.

References

A Comparative Guide to the Metabolism of trans-2-dodecenedioyl-CoA and cis-2-dodecenedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of trans-2-dodecenedioyl-CoA and cis-2-dodecenedioyl-CoA. Dodecenedioyl-CoA, a twelve-carbon dicarboxylic acid activated with coenzyme A, is anticipated to be metabolized primarily through the peroxisomal β-oxidation pathway. The geometric isomerization at the C2-C3 double bond dictates distinct enzymatic interactions and metabolic fates for the trans and cis isomers, which is a critical consideration in drug development and metabolic research where dicarboxylic acids may act as signaling molecules or metabolic intermediates.

Metabolic Pathways: A Tale of Two Isomers

The metabolism of both this compound and cis-2-dodecenedioyl-CoA converges on the β-oxidation spiral, a process that sequentially shortens the acyl-CoA chain. However, the initial steps of their entry into this pathway differ significantly.

This compound is a direct substrate for the second enzyme of the β-oxidation cycle, enoyl-CoA hydratase. As a trans-2-enoyl-CoA, it represents a standard intermediate in this metabolic sequence.

cis-2-Dodecenedioyl-CoA , on the other hand, is not a substrate for enoyl-CoA hydratase. Its cis configuration at the C2-C3 double bond necessitates an initial isomerization step to the trans form. This conversion is catalyzed by the enzyme enoyl-CoA isomerase . Following this isomerization, the resulting this compound can then proceed through the standard β-oxidation pathway.

The initial steps of peroxisomal β-oxidation for these isomers are outlined in the diagram below:

cluster_cis cis-2-dodecenedioyl-CoA Metabolism cluster_trans This compound Metabolism cis-2-dodecenedioyl-CoA cis-2-dodecenedioyl-CoA Enoyl-CoA Isomerase Enoyl-CoA Isomerase cis-2-dodecenedioyl-CoA->Enoyl-CoA Isomerase Isomerization This compound This compound Enoyl-CoA Isomerase->this compound Enoyl-CoA Hydratase Enoyl-CoA Hydratase This compound->Enoyl-CoA Hydratase Hydration 3-Hydroxy-dodecanedioyl-CoA 3-Hydroxy-dodecanedioyl-CoA Enoyl-CoA Hydratase->3-Hydroxy-dodecanedioyl-CoA Further Beta-Oxidation Further Beta-Oxidation 3-Hydroxy-dodecanedioyl-CoA->Further Beta-Oxidation G cluster_prep Preparation cluster_assay Enzymatic Assays cluster_analysis Data Analysis synthesis Synthesis of cis- and trans- 2-dodecenedioyl-CoA isomerase_assay Enoyl-CoA Isomerase Assay (with cis-isomer) synthesis->isomerase_assay hydratase_assay_trans Enoyl-CoA Hydratase Assay (with trans-isomer) synthesis->hydratase_assay_trans hydratase_assay_cis Enoyl-CoA Hydratase Assay (with cis-isomer - control) synthesis->hydratase_assay_cis purification Purification of Recombinant Enoyl-CoA Isomerase and Enoyl-CoA Hydratase purification->isomerase_assay purification->hydratase_assay_trans purification->hydratase_assay_cis kinetics Determination of Kinetic Parameters (Km, Vmax, kcat) isomerase_assay->kinetics hydratase_assay_trans->kinetics hydratase_assay_cis->kinetics comparison Comparative Analysis of Metabolic Efficiency kinetics->comparison

A Comparative Analysis of Trans-2-Dodecenedioyl-CoA and its Saturated Analog: Functional Implications in Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the functional characteristics of trans-2-dodecenedioyl-CoA and its saturated counterpart, dodecanedioyl-CoA. The focus is on their respective roles in peroxisomal β-oxidation, highlighting differences in enzyme interactions and potential metabolic outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research.

Introduction to Dicarboxylic Acid Metabolism

Dicarboxylic acids (DCAs) are produced from monocarboxylic fatty acids through ω-oxidation, a process that introduces a second carboxylic acid group at the terminal methyl end. These molecules are subsequently chain-shortened primarily through the peroxisomal β-oxidation pathway.[1][2] This metabolic route is crucial for clearing excess fatty acids, particularly when mitochondrial β-oxidation is overloaded.[2] The key enzymes in this pathway include acyl-CoA oxidase (ACOX), L-bifunctional protein (EHHADH), and D-bifunctional protein (HSD17B4).[3]

Metabolic Processing: A Tale of Saturation

The presence of a trans-2 double bond in this compound introduces a key difference in its metabolism compared to the fully saturated dodecanedioyl-CoA. While both are substrates for the peroxisomal β-oxidation machinery, the initial steps of their degradation are distinct.

Dodecanedioyl-CoA , being a saturated dicarboxylyl-CoA ester, directly enters the peroxisomal β-oxidation spiral. The first step is the introduction of a double bond between the α and β carbons by acyl-CoA oxidase (ACOX), producing this compound and hydrogen peroxide.[3][4]

This compound , on the other hand, is already an intermediate of the β-oxidation pathway. It would bypass the initial ACOX step and directly serve as a substrate for the subsequent enzyme, the bifunctional protein (either L- or D-), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[3] This fundamental difference has significant implications for the overall metabolic flux and energy yield.

Comparative Enzyme Kinetics

The presence of a trans-2 double bond would logically lead to a higher rate of processing for this compound by the bifunctional enzyme, as it is the direct substrate for the hydratase activity.

SubstrateKey Enzyme(s)Expected KmExpected VmaxNotes
Dodecanedioyl-CoA Acyl-CoA Oxidase (ACOX), Bifunctional ProteinLower (for ACOX)Similar to other long-chain DCAsSubstrate inhibition has been observed for ACOX with dicarboxylic acid CoAs.[4]
This compound Bifunctional ProteinLower (for hydratase activity)Potentially higher overall fluxBypasses the initial rate-limiting ACOX step of β-oxidation.

Potential Signaling Functions: The Role of PPARs

Fatty acids and their derivatives are known to act as signaling molecules, often by activating peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[5][6][7] Natural ligands for PPARs include a variety of fatty acids.[5][6]

While specific studies on the PPAR agonist activity of this compound or dodecanedioyl-CoA are limited, it is plausible that these molecules, as fatty acid derivatives, could function as PPAR ligands. Unsaturated fatty acids and their metabolites have been shown to have distinct PPAR agonist activities compared to their saturated counterparts.[8] The presence of the double bond and the dicarboxylic nature could influence the binding affinity and activation of different PPAR isoforms (α, β/δ, γ), leading to differential regulation of target genes involved in inflammation, adipogenesis, and lipid homeostasis.[9][10][11][12] Further research is required to elucidate the specific signaling roles of these dicarboxylic acid CoA esters.

Experimental Protocols

Acyl-CoA Oxidase (ACOX) Activity Assay

This protocol is adapted from methods used to measure ACOX activity in liver homogenates.

Principle: The activity of ACOX is determined by measuring the rate of hydrogen peroxide (H₂O₂) production, which is a direct product of the ACOX-catalyzed reaction. The H₂O₂ is then used in a coupled reaction to generate a fluorescent or colorimetric signal.

Materials:

  • Phosphate (B84403) buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Substrate: Dodecanedioyl-CoA (typically in the µM range)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent or a similar fluorogenic substrate

  • Tissue homogenate or purified enzyme fraction

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, HRP, and Amplex Red.

  • Add the tissue homogenate or purified enzyme to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the dodecanedioyl-CoA substrate.

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂.

  • Enzyme activity is typically expressed as nmol of H₂O₂ produced per minute per mg of protein.

Enoyl-CoA Hydratase Activity Assay

This protocol is a general method for measuring the activity of enoyl-CoA hydratase, the second enzyme in the β-oxidation spiral.

Principle: The hydration of the trans-2 double bond of an enoyl-CoA substrate is monitored by the decrease in absorbance at a specific wavelength.

Materials:

  • Phosphate buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Substrate: this compound (typically in the µM range)

  • Purified bifunctional enzyme or cell lysate containing the enzyme

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a solution of the this compound substrate in the phosphate buffer.

  • Place the substrate solution in a cuvette and measure the initial absorbance at the wavelength corresponding to the enoyl-CoA chromophore (typically around 263 nm for many enoyl-CoAs).

  • Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette.

  • Monitor the decrease in absorbance at the specified wavelength over time.

  • The rate of the reaction is calculated from the change in absorbance using the molar extinction coefficient of the substrate.

  • Enzyme activity is expressed as µmol of substrate consumed per minute per mg of protein.

Visualizations

Peroxisomal_Beta_Oxidation cluster_0 Peroxisome Dodecanedioyl-CoA Dodecanedioyl-CoA This compound This compound Dodecanedioyl-CoA->this compound ACOX 3-Hydroxy-dodecanedioyl-CoA 3-Hydroxy-dodecanedioyl-CoA This compound->3-Hydroxy-dodecanedioyl-CoA Bifunctional Enzyme (Hydratase) 3-Keto-dodecanedioyl-CoA 3-Keto-dodecanedioyl-CoA 3-Hydroxy-dodecanedioyl-CoA->3-Keto-dodecanedioyl-CoA Bifunctional Enzyme (Dehydrogenase) Chain-shortened DCA-CoA Chain-shortened DCA-CoA 3-Keto-dodecanedioyl-CoA->Chain-shortened DCA-CoA Thiolase Acetyl-CoA Acetyl-CoA 3-Keto-dodecanedioyl-CoA->Acetyl-CoA Thiolase

Caption: Peroxisomal β-oxidation of dicarboxylic acids.

Experimental_Workflow cluster_1 Enzyme Activity Assays cluster_ACOX ACOX Assay cluster_Hydratase Enoyl-CoA Hydratase Assay A1 Prepare Reaction Mix (Buffer, HRP, Amplex Red) A2 Add Enzyme Source A1->A2 A3 Add Substrate (Dodecanedioyl-CoA) A2->A3 A4 Measure Fluorescence A3->A4 H1 Prepare Substrate Solution (this compound) H2 Measure Initial Absorbance H1->H2 H3 Add Enzyme Source H2->H3 H4 Monitor Absorbance Decrease H3->H4

Caption: Workflow for key enzyme activity assays.

References

Enzyme Specificity Showdown: Trans-2-Dodecenedioyl-CoA vs. Dodecenoyl-CoA in Fatty Acid Beta-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The metabolic breakdown of fatty acids, a cornerstone of cellular energy production, involves a series of enzymatic reactions collectively known as β-oxidation. While the degradation of traditional monocarboxylic fatty acids is well-characterized, the pathway for dicarboxylic acids, which are produced via ω-oxidation, presents unique enzymatic specificities. This guide provides an in-depth comparison of the enzymatic handling of two key C12 intermediates: trans-2-dodecenedioyl-CoA, derived from a dicarboxylic acid, and dodecenoyl-CoA, an intermediate in the β-oxidation of the monocarboxylic acid, lauric acid. Understanding these specificities is crucial for research into metabolic disorders and the development of targeted therapeutics.

At a Glance: Key Enzyme Performance Metrics

The initial and often rate-limiting step in the β-oxidation of both dicarboxylic and monocarboxylic acids within peroxisomes is catalyzed by acyl-CoA oxidase. A direct comparison of the specific activity of rat liver peroxisomal acyl-CoA oxidase with the CoA esters of dodecanedioic acid (the precursor to this compound) and lauric acid (dodecanoic acid) reveals important distinctions in enzyme preference.

SubstrateEnzymeSpecific Activity (nmol/min/mg protein)Source
Dodecanedioyl-CoAPeroxisomal Acyl-CoA Oxidase1.8 ± 0.3[1]
Lauroyl-CoAPeroxisomal Acyl-CoA Oxidase15.2 ± 1.2[1]

Metabolic Pathways: A Tale of Two Substrates

The degradation pathways for dodecanedioyl-CoA and dodecanoyl-CoA, while both involving β-oxidation, occur in different subcellular compartments and utilize distinct sets of enzymes, particularly in the initial steps.

Fig. 1: Metabolic Pathways of Dicarboxylic and Monocarboxylic Acyl-CoAs cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion Dodecanedioyl-CoA Dodecanedioyl-CoA ACOX1 ACOX1 Dodecanedioyl-CoA->ACOX1 O2 -> H2O2 This compound This compound L-Bifunctional Protein L-Bifunctional Protein This compound->L-Bifunctional Protein Hydration D-Bifunctional Protein D-Bifunctional Protein This compound->D-Bifunctional Protein Hydration ACOX1->this compound Dodecanoyl-CoA Dodecanoyl-CoA MCAD MCAD Dodecanoyl-CoA->MCAD FAD -> FADH2 Dodecenoyl-CoA Dodecenoyl-CoA ECHS1 ECHS1 Dodecenoyl-CoA->ECHS1 Hydration MCAD->Dodecenoyl-CoA

Fig. 1: Metabolic Pathways of Dicarboxylic and Monocarboxylic Acyl-CoAs

Experimental Protocols: Unraveling Enzyme Specificity

The following are detailed methodologies for the key experiments cited in the comparison of enzyme activities.

Peroxisomal Acyl-CoA Oxidase Activity Assay

This spectrophotometric assay measures the rate of hydrogen peroxide (H₂O₂) production, a direct product of the acyl-CoA oxidase reaction.

Principle: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable increase in absorbance.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4

  • Substrate Stock Solution: 1 mM Dodecanedioyl-CoA or Lauroyl-CoA in water

  • Horseradish Peroxidase (HRP): 1 mg/mL in assay buffer

  • Chromogenic Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB) solution

  • Enzyme Source: Isolated peroxisomal fraction

Procedure:

  • Prepare a reaction mixture containing assay buffer, HRP, and TMB in a cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the enzyme source (peroxisomal fraction).

  • Immediately add the substrate stock solution (Dodecanedioyl-CoA or Lauroyl-CoA) to a final concentration in the range of 10-100 µM.

  • Monitor the increase in absorbance at 655 nm over time using a spectrophotometer.

  • The rate of reaction is calculated from the linear portion of the absorbance curve, using the molar extinction coefficient of oxidized TMB.

  • Protein concentration of the enzyme source is determined by a standard method (e.g., Bradford assay) to calculate specific activity (nmol/min/mg protein).

Mitochondrial Acyl-CoA Dehydrogenase Activity Assay

This assay measures the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the re-oxidation of FADH₂, a product of the acyl-CoA dehydrogenase reaction.

Principle: Acyl-CoA dehydrogenase reduces FAD to FADH₂. The FADH₂ is then re-oxidized by an electron transfer flavoprotein (ETF), which in turn reduces DCPIP, causing a decrease in its absorbance.

Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.6, containing 0.1 mM EDTA

  • Substrate Stock Solution: 1 mM Dodecanoyl-CoA in water

  • DCPIP Stock Solution: 2 mM in water

  • Phenazine Methosulfate (PMS) Stock Solution: 10 mM in water (light sensitive)

  • Enzyme Source: Isolated mitochondrial fraction

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, DCPIP, and PMS.

  • Add the enzyme source (mitochondrial fraction) and incubate for a few minutes at the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the substrate stock solution (Dodecanoyl-CoA) to a final concentration in the range of 10-100 µM.

  • Monitor the decrease in absorbance at 600 nm over time.

  • The rate of reaction is calculated from the linear portion of the curve using the molar extinction coefficient of DCPIP.

  • Specific activity is calculated after determining the protein concentration of the mitochondrial fraction.

Enoyl-CoA Hydratase Activity Assay

This spectrophotometric assay monitors the hydration of the trans-2 double bond of the enoyl-CoA substrate, which results in a decrease in absorbance at 263 nm.

Principle: The conjugated double bond in the trans-2-enoyl-CoA substrate has a characteristic absorbance at 263 nm. The hydration of this double bond by enoyl-CoA hydratase eliminates this chromophore, leading to a decrease in absorbance.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl buffer, pH 8.0, containing 50 µM FAD and 0.1% Triton X-100

  • Substrate Stock Solution: 1 mM this compound or Dodecenoyl-CoA in water

  • Enzyme Source: Purified enzyme or cell lysate

Procedure:

  • Add the assay buffer to a quartz cuvette.

  • Add the substrate stock solution to a final concentration of 50 µM.

  • Equilibrate to the desired temperature (e.g., 25°C) and measure the initial absorbance at 263 nm.

  • Initiate the reaction by adding the enzyme source.

  • Continuously monitor the decrease in absorbance at 263 nm.

  • The rate of reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient for the enoyl-CoA substrate.

  • Specific activity is calculated after determining the protein concentration of the enzyme source.

Experimental Workflow Visualization

The general workflow for determining enzyme specificity involves several key stages, from substrate synthesis to kinetic analysis.

Fig. 2: Experimental Workflow for Determining Enzyme Specificity cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis Substrate_Synthesis Substrate Synthesis (this compound & dodecenoyl-CoA) Acyl_CoA_Oxidase_Assay Acyl-CoA Oxidase Assay Substrate_Synthesis->Acyl_CoA_Oxidase_Assay Enoyl_CoA_Hydratase_Assay Enoyl-CoA Hydratase Assay Substrate_Synthesis->Enoyl_CoA_Hydratase_Assay Acyl_CoA_Dehydrogenase_Assay Acyl-CoA Dehydrogenase Assay Substrate_Synthesis->Acyl_CoA_Dehydrogenase_Assay Enzyme_Isolation Enzyme Isolation/Purification (Peroxisomal & Mitochondrial Fractions) Enzyme_Isolation->Acyl_CoA_Oxidase_Assay Enzyme_Isolation->Enoyl_CoA_Hydratase_Assay Enzyme_Isolation->Acyl_CoA_Dehydrogenase_Assay Kinetic_Parameter_Determination Determination of Km and Vmax Acyl_CoA_Oxidase_Assay->Kinetic_Parameter_Determination Enoyl_CoA_Hydratase_Assay->Kinetic_Parameter_Determination Acyl_CoA_Dehydrogenase_Assay->Kinetic_Parameter_Determination Specificity_Comparison Comparison of Specificity (kcat/Km) Kinetic_Parameter_Determination->Specificity_Comparison

Fig. 2: Experimental Workflow for Determining Enzyme Specificity

Discussion and Future Directions

The available data clearly indicate that peroxisomal acyl-CoA oxidase exhibits a strong preference for the monocarboxylic substrate, lauroyl-CoA, over the dicarboxylic substrate, dodecanedioyl-CoA. This suggests that the initial step of β-oxidation for dicarboxylic acids is significantly slower than for their monocarboxylic counterparts in the peroxisome.

Future research should focus on determining the kinetic parameters of these downstream enzymes with both this compound and dodecenoyl-CoA. Such studies will provide a more complete picture of the enzymatic bottlenecks and regulatory points in dicarboxylic acid metabolism. This knowledge will be invaluable for understanding the pathophysiology of metabolic diseases characterized by dicarboxylic aciduria and for designing novel therapeutic strategies to modulate these pathways.

References

Validating the Role of ACOX1 in trans-2-Dodecenedioyl-CoA Oxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Acyl-CoA Oxidase 1 (ACOX1) and alternative enzymatic pathways in the oxidation of trans-2-dodecenedioyl-CoA, a key intermediate in dicarboxylic acid metabolism. The following sections present quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways to objectively evaluate the role of ACOX1.

ACOX1: The Rate-Limiting Step in Peroxisomal Dicarboxylic Acid Oxidation

Acyl-CoA Oxidase 1 (ACOX1) is the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway of straight-chain fatty acids.[1][2] This pathway is crucial for the metabolism of various lipids, including dicarboxylic acids (DCAs). Evidence from studies on ACOX1-deficient patient fibroblasts and ACOX1 knockout cells demonstrates a significant impairment in the β-oxidation of long-chain DCAs, such as hexadecanedioic acid, highlighting the essential role of ACOX1 in this process. While other isoforms like ACOX2 and ACOX3 exist, they are thought to play a less significant role in the oxidation of straight-chain DCAs.

Comparative Performance: ACOX1 vs. Alternative Pathways

While peroxisomal β-oxidation via ACOX1 is a primary route for dicarboxylic acid metabolism, mitochondrial β-oxidation serves as a notable alternative pathway.[3][4] The key enzymes in the initial step of mitochondrial β-oxidation are the acyl-CoA dehydrogenases (ACADs), including medium-chain acyl-CoA dehydrogenase (MCAD), long-chain acyl-CoA dehydrogenase (LCAD), and very long-chain acyl-CoA dehydrogenase (VLCAD).[5]

The following table summarizes the available quantitative data comparing the activity of ACOX1 and mitochondrial ACADs on dicarboxylic acid substrates.

Table 1: Comparison of ACOX1 and Mitochondrial Acyl-CoA Dehydrogenase Activity on Dicarboxylic Acid-CoA Substrates

EnzymeSubstrateRelative Activity (%)SpeciesReference
ACOX1a (recombinant human) Dodecanedioyl-CoA (DC12-CoA)~50% of C12-CoAHuman[6]
ACOX1b (recombinant human) Dodecanedioyl-CoA (DC12-CoA)~40% of C12-CoAHuman[6]
MCAD (recombinant human) Dodecanedioyl-CoA (DC12-CoA)~15% of C8-CoAHuman[5]
LCAD (recombinant human) Dodecanedioyl-CoA (DC12-CoA)~5% of C16-CoAHuman[5]
VLCAD (recombinant human) Dodecanedioyl-CoA (DC12-CoA)~2% of C16-CoAHuman[5]

Note: Relative activity is expressed as a percentage of the enzyme's activity with its preferred monocarboxylic acyl-CoA substrate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.

Acyl-CoA Oxidase (ACOX) Activity Assay

This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACOX1-catalyzed reaction.

Materials:

  • 50 mM Potassium Phosphate (B84403) Buffer (pH 7.4)

  • 30 µM Flavin Adenine Dinucleotide (FAD)

  • 0.02% Triton X-100

  • 50 µM 3-indolepropionyl-CoA (Substrate)

  • Isolated peroxisomes or purified ACOX1 enzyme

  • Spectrophotometer capable of measuring absorbance at 367 nm

Procedure:

  • Prepare a 500 µL reaction mixture containing 50 mM phosphate buffer (pH 7.4), 30 µmol/liter FAD, and 0.02% Triton X-100.

  • Add 200 µg of isolated peroxisomes or an appropriate amount of purified ACOX1 enzyme to the reaction mixture.

  • Initiate the reaction by adding 50 µM 3-indolepropionyl-CoA.

  • Immediately monitor the increase in absorbance at 367 nm, which corresponds to the formation of trans-3-indoleacryloyl-CoA.

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient for trans-3-indoleacryloyl-CoA (ε₃₆₇ = 26.5 mM⁻¹ cm⁻¹).[7]

Mitochondrial Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This assay measures the reduction of a specific electron acceptor coupled to the oxidation of the acyl-CoA substrate by ACADs.

Materials:

  • 100 mM HEPES-KOH buffer (pH 7.6)

  • 200 µM Decanoyl-CoA (or other acyl-CoA substrate)

  • 200 µM Ferrocenium (B1229745) hexafluorophosphate (B91526) (electron acceptor)

  • Mitochondrial extract or purified ACAD enzyme

  • Spectrophotometer capable of measuring absorbance at 300 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM HEPES-KOH buffer (pH 7.6) and 200 µM ferrocenium hexafluorophosphate.

  • Add the mitochondrial extract or purified ACAD enzyme to the reaction mixture.

  • Start the reaction by adding 200 µM of the acyl-CoA substrate.

  • Monitor the decrease in absorbance at 300 nm, which reflects the reduction of ferrocenium.

  • Calculate the enzyme activity based on the rate of absorbance change, using the appropriate extinction coefficient for ferrocenium.

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion ACOX1 ACOX1 Enoyl_CoA_perox trans-2-Enoyl-Dicarboxylyl-CoA ACOX1->Enoyl_CoA_perox MFP Multifunctional Protein (EHHADH/HSD17B4) Hydroxyacyl_CoA_perox 3-Hydroxyacyl-Dicarboxylyl-CoA MFP->Hydroxyacyl_CoA_perox Ketoacyl_CoA_perox 3-Ketoacyl-Dicarboxylyl-CoA MFP->Ketoacyl_CoA_perox Thiolase Thiolase Shortened_DCA_CoA_perox Chain-Shortened Dicarboxylyl-CoA Thiolase->Shortened_DCA_CoA_perox Acetyl_CoA_perox Acetyl-CoA Thiolase->Acetyl_CoA_perox ACADs ACADs (MCAD, LCAD, VLCAD) Enoyl_CoA_mito trans-2-Enoyl-Dicarboxylyl-CoA ACADs->Enoyl_CoA_mito MTP Mitochondrial Trifunctional Protein Hydroxyacyl_CoA_mito 3-Hydroxyacyl-Dicarboxylyl-CoA MTP->Hydroxyacyl_CoA_mito Ketoacyl_CoA_mito 3-Ketoacyl-Dicarboxylyl-CoA MTP->Ketoacyl_CoA_mito Thiolase_mito Thiolase Shortened_DCA_CoA_mito Chain-Shortened Dicarboxylyl-CoA Thiolase_mito->Shortened_DCA_CoA_mito Acetyl_CoA_mito Acetyl-CoA Thiolase_mito->Acetyl_CoA_mito DCA_CoA Dicarboxylyl-CoA (e.g., this compound) DCA_CoA->ACOX1 O₂ → H₂O₂ DCA_CoA->ACADs FAD → FADH₂ Enoyl_CoA_perox->MFP Hydroxyacyl_CoA_perox->MFP Ketoacyl_CoA_perox->Thiolase Enoyl_CoA_mito->MTP Hydroxyacyl_CoA_mito->MTP Ketoacyl_CoA_mito->Thiolase_mito

Caption: Dual pathways for dicarboxylic acid β-oxidation.

start Tissue Homogenate or Purified Enzyme reagents Reaction Buffer (Phosphate buffer, FAD, Triton X-100) start->reagents substrate Substrate Addition (this compound) reagents->substrate measurement Spectrophotometric Measurement (e.g., H₂O₂ production or electron acceptor reduction) substrate->measurement analysis Data Analysis (Calculate specific activity) measurement->analysis

Caption: General workflow for ACOX1 activity assay.

Conclusion

The evidence strongly supports a primary role for ACOX1 in the oxidation of long-chain dicarboxylic acids, including this compound, within the peroxisome. While mitochondrial β-oxidation, particularly through the action of MCAD, provides an alternative pathway, the available data suggests it is a less efficient route for these substrates. For researchers in drug development, targeting ACOX1 could be a viable strategy for modulating dicarboxylic acid metabolism. Further research focusing on the specific kinetic parameters of ACOX1 and ACAD isoforms with a range of dicarboxylic acid substrates will provide a more complete understanding of their respective roles in health and disease.

References

ABCD3 Knockout Disrupts Peroxisomal Dicarboxylic Acid Metabolism, Leading to Accumulation of trans-2-dodecenedioyl-CoA Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative metabolomic analysis of wild-type versus ABCD3 knockout models reveals a critical role for the ABCD3 transporter in the peroxisomal β-oxidation of dicarboxylic acids (DCAs). The absence of ABCD3 leads to a significant accumulation of medium- and long-chain DCAs, including the metabolic precursor to trans-2-dodecenedioyl-CoA, in the urine of knockout mice, highlighting the transporter's essential function in fatty acid metabolism.

For researchers in metabolic diseases and drug development, understanding the intricate pathways of fatty acid oxidation is paramount. The ATP-binding cassette subfamily D member 3 (ABCD3), a peroxisomal membrane transporter, has been identified as a key player in the transport of specific fatty acyl-CoAs into the peroxisome for their subsequent degradation via β-oxidation. This guide provides a detailed comparison of the metabolic consequences of an ABCD3 knockout, with a particular focus on the metabolism of dicarboxylic acids, supported by experimental data from a study on an Abcd3 knockout mouse model.

Quantitative Metabolomic Data

A targeted and untargeted metabolomic analysis was performed on urine and liver samples from wild-type (WT) and Abcd3 knockout (KO) mice. The results demonstrate a significant urinary accumulation of several dicarboxylic acids in the Abcd3 KO mice, indicative of a bottleneck in their peroxisomal β-oxidation.

Table 1: Urinary Dicarboxylic Acid Levels in Wild-Type vs. ABCD3 Knockout Mice

MetaboliteGenotypeMean (nmol/mg creatinine)Standard DeviationFold Change (KO/WT)
Dodecanedioic acid (C12)Wild-Type0.50.28.4
ABCD3 KO4.21.5
Sebacic acid (C10)Wild-Type1.20.45.8
ABCD3 KO7.02.5
Suberic acid (C8)Wild-Type2.50.94.0
ABCD3 KO10.03.5
Adipic acid (C6)Wild-Type5.01.82.0
ABCD3 KO10.03.8

Data derived from a study on Abcd3 knockout mice.[1]

Experimental Protocols

The following methodologies were employed in the comparative metabolomic study of wild-type and Abcd3 knockout mice.

Animal Models

Abcd3 knockout mice were generated using CRISPR-Cas9 technology. Wild-type mice of the same genetic background were used as controls. All animals were housed under standard conditions with ad libitum access to food and water.

Sample Collection and Preparation

Urine samples were collected from mice and stored at -80°C until analysis. For analysis, urine samples were thawed, and an internal standard was added. The samples were then subjected to a derivatization procedure to enhance the volatility of the dicarboxylic acids for gas chromatography-mass spectrometry (GC-MS) analysis.

Metabolomic Analysis

Urinary dicarboxylic acids were quantified using a validated GC-MS method. The analysis was performed on a gas chromatograph coupled to a mass spectrometer. The separation of dicarboxylic acids was achieved on a capillary column, and detection was performed in selected ion monitoring (SIM) mode to ensure high selectivity and sensitivity. Metabolite concentrations were normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.

Statistical Analysis

The statistical significance of the differences in metabolite levels between the wild-type and Abcd3 knockout groups was determined using an unpaired two-tailed Student's t-test. A p-value of less than 0.05 was considered statistically significant.

Visualizing the Impact of ABCD3 Knockout

The following diagrams illustrate the experimental workflow and the metabolic pathway affected by the absence of the ABCD3 transporter.

experimental_workflow Experimental Workflow for Comparative Metabolomics cluster_animals Animal Models cluster_sampling Sample Collection cluster_analysis Metabolomic Analysis cluster_output Data Output WT Wild-Type Mice Urine Urine Collection WT->Urine KO ABCD3 Knockout Mice KO->Urine Derivatization Sample Derivatization Urine->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Data Quantification GCMS->Quantification Table Quantitative Data Table Quantification->Table

Figure 1. Experimental workflow for the comparative metabolomics study.

metabolic_pathway Peroxisomal Dicarboxylic Acid β-Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome DCA_CoA Dicarboxylic Acyl-CoA (e.g., Dodecanedioyl-CoA) ABCD3_WT ABCD3 Transporter (Functional) DCA_CoA->ABCD3_WT Transport ABCD3_KO ABCD3 Transporter (Non-functional) DCA_CoA->ABCD3_KO Transport Blocked Beta_Oxidation β-Oxidation ABCD3_WT->Beta_Oxidation Chain_Shortened_DCA Chain-Shortened DCA Beta_Oxidation->Chain_Shortened_DCA

Figure 2. Role of ABCD3 in dicarboxylic acid transport and β-oxidation.

Discussion and Conclusion

The presented data unequivocally demonstrate that the ABCD3 transporter is indispensable for the peroxisomal import and subsequent β-oxidation of dicarboxylic acids. The knockout of the Abcd3 gene results in a significant accumulation of DCAs, including dodecanedioic acid, the saturated precursor of this compound, in the urine. This metabolic disruption underscores the specific substrate preference of the ABCD3 transporter.

For researchers in drug development, these findings are significant for several reasons. Firstly, they provide a clear in vivo model for studying the effects of impaired peroxisomal fatty acid oxidation. Secondly, the accumulation of specific DCA biomarkers in the urine of Abcd3 KO mice could be leveraged for the development of diagnostic assays for peroxisomal disorders. Finally, understanding the role of ABCD3 could inform the development of therapeutic strategies aimed at modulating fatty acid metabolism in various disease states. The detailed experimental protocols provided herein offer a foundation for replicating and extending these findings in further research.

References

Interspecies Metabolic Divergence: A Comparative Guide to trans-2-Dodecenedioyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the enzymatic pathways governing the breakdown of trans-2-dodecenedioyl-CoA reveals significant interspecies differences, with implications for drug development and the understanding of metabolic diseases. This guide provides a comparative analysis of the key enzymes and metabolic pathways in humans, rats, and mice, supported by experimental data and detailed methodologies.

The metabolism of dicarboxylic acids, such as dodecenedioic acid, is a crucial process for cellular energy homeostasis and detoxification. The initial activation to their CoA esters is followed by β-oxidation, a process that primarily occurs in peroxisomes, with a minor contribution from mitochondria. This guide focuses on the subsequent step, the metabolism of the unsaturated intermediate, this compound, highlighting the different enzymatic efficiencies and pathways across species.

Key Enzymes and Metabolic Pathways

The breakdown of this compound is principally mediated by two key enzymes: acyl-CoA oxidase and enoyl-CoA hydratase.

  • Acyl-CoA Oxidase (ACOX): This is the first and rate-limiting enzyme in the peroxisomal β-oxidation pathway. It catalyzes the desaturation of acyl-CoAs to 2-trans-enoyl-CoAs, producing hydrogen peroxide in the process.[1][2] Species-specific isoforms of ACOX exhibit varying substrate specificities.

  • Enoyl-CoA Hydratase (ECHS): This enzyme catalyzes the hydration of the trans-2-enoyl-CoA intermediate to L-3-hydroxyacyl-CoA.[3] Both mitochondrial (ECHS1) and peroxisomal forms exist, with the peroxisomal bifunctional enzymes (L-bifunctional protein, LBP, and D-bifunctional protein, DBP) possessing enoyl-CoA hydratase activity.[4]

The primary pathway for the degradation of long-chain dicarboxylic acids is peroxisomal β-oxidation.[5] While mitochondria can metabolize dicarboxylic acids, this pathway is generally less efficient, particularly for longer-chain substrates.[6]

Comparative Analysis of Enzyme Kinetics

Quantitative data on the kinetic parameters of the key enzymes involved in this compound metabolism across different species remains limited. The following table summarizes the available data for related substrates, providing an insight into the potential interspecies variations.

EnzymeSpeciesSubstrateKm (µM)Vmax (nmol/min/mg protein)Cellular LocationReference
Acyl-CoA Oxidase 1 (ACOX1)HumanHexadecanoyl-CoA90Not ReportedPeroxisome[7]
Acyl-CoA OxidaseRatPalmitoyl-CoANot ReportedNot ReportedPeroxisome[2][8]
Enoyl-CoA Hydratase, mitochondrial (ECHS1)HumanCrotonyl-CoAHigh SpecificityNot ReportedMitochondria[9]
Enoyl-CoA Hydratase, mitochondrial (ECHS1)MouseCrotonyl-CoAHigh SpecificityNot ReportedMitochondria[10]
Enoyl-CoA HydrataseRatNot SpecifiedNot ReportedNot ReportedMitochondria & Peroxisome[11]

Experimental Protocols

Assay for Acyl-CoA Oxidase Activity

This protocol describes a sensitive fluorometric method for determining peroxisomal acyl-CoA oxidase activity.[5]

Materials:

  • Tissue homogenate or purified enzyme fraction

  • Lauroyl-CoA (substrate)

  • 4-Hydroxyphenylacetic acid

  • Horseradish peroxidase

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Hydrogen peroxide (for standard curve)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, 4-hydroxyphenylacetic acid, and horseradish peroxidase.

  • Add the tissue homogenate or enzyme fraction to the reaction mixture.

  • Initiate the reaction by adding the substrate, lauroyl-CoA.

  • Incubate at 37°C. The reaction can be performed in a fixed-time or continuous mode.

  • Measure the fluorescence of the oxidized product at an excitation wavelength of 323 nm and an emission wavelength of 407 nm.

  • Quantify the H2O2 production by comparing the fluorescence intensity to a standard curve generated with known amounts of hydrogen peroxide.

  • Calculate the specific activity as nmol of H2O2 produced per minute per mg of protein.

Assay for Enoyl-CoA Hydratase Activity

A continuous spectrophotometric assay is commonly used to measure enoyl-CoA hydratase activity.[12] This method monitors the decrease in absorbance resulting from the hydration of the trans-2-enoyl-CoA substrate.

Materials:

  • Tissue homogenate or purified enzyme fraction

  • This compound (substrate)

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer.

  • Add the tissue homogenate or enzyme fraction to the cuvette.

  • Initiate the reaction by adding the substrate, this compound.

  • Monitor the decrease in absorbance at a wavelength specific to the substrate's double bond (typically around 263 nm for enoyl-CoA thioesters).

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.

Synthesis of this compound

The substrate, this compound, can be synthesized from the corresponding dicarboxylic acid.

Materials:

  • trans-2-Dodecenedioic acid

  • Coenzyme A (CoA)

  • N,N'-Carbonyldiimidazole or N-hydroxysuccinimide esters

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Reverse-phase HPLC for purification

Procedure:

  • Activate the trans-2-dodecenedioic acid to its imidazolide (B1226674) or N-hydroxysuccinimide ester.[13][14]

  • In a separate reaction, dissolve Coenzyme A in an anhydrous solvent.

  • Add the activated dicarboxylic acid to the Coenzyme A solution to form the thioester.

  • Purify the resulting this compound using reverse-phase HPLC.[13]

Signaling Pathways and Experimental Workflows

The metabolism of this compound is an integral part of the broader fatty acid β-oxidation pathway. The following diagrams illustrate the key steps and the experimental workflow for studying this process.

Metabolic Pathway of this compound cluster_peroxisome Peroxisome Dodecenedioic Acid Dodecenedioic Acid This compound This compound Dodecenedioic Acid->this compound Acyl-CoA Synthetase L-3-Hydroxydodecenedioyl-CoA L-3-Hydroxydodecenedioyl-CoA This compound->L-3-Hydroxydodecenedioyl-CoA Enoyl-CoA Hydratase (LBP/DBP) 3-Ketododecenedioyl-CoA 3-Ketododecenedioyl-CoA L-3-Hydroxydodecenedioyl-CoA->3-Ketododecenedioyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Decenoyl-CoA + Acetyl-CoA Decenoyl-CoA + Acetyl-CoA 3-Ketododecenedioyl-CoA->Decenoyl-CoA + Acetyl-CoA Thiolase Experimental Workflow for Enzyme Activity Tissue Sample (e.g., Liver) Tissue Sample (e.g., Liver) Homogenization Homogenization Tissue Sample (e.g., Liver)->Homogenization Subcellular Fractionation Subcellular Fractionation Homogenization->Subcellular Fractionation Peroxisomal Fraction Peroxisomal Fraction Subcellular Fractionation->Peroxisomal Fraction Mitochondrial Fraction Mitochondrial Fraction Subcellular Fractionation->Mitochondrial Fraction Enzyme Activity Assay Enzyme Activity Assay Peroxisomal Fraction->Enzyme Activity Assay Mitochondrial Fraction->Enzyme Activity Assay Data Analysis Data Analysis Enzyme Activity Assay->Data Analysis

References

Orthogonal Validation of trans-2-Dodecenedioyl-CoA Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of metabolites is a cornerstone of robust life sciences research and drug development. While liquid chromatography-mass spectrometry (LC-MS) is a powerful primary tool for detecting and quantifying molecules like trans-2-dodecenedioyl-CoA, reliance on a single analytical method can be fraught with ambiguity. Orthogonal methods—distinct and complementary analytical techniques—are crucial for validating initial findings, ensuring accuracy, and providing a more complete picture of a molecule's identity and function. This guide provides a comparative overview of key orthogonal methods for the confident identification of this compound.

This compound is a dicarboxylic acyl-coenzyme A molecule that may play a role in fatty acid metabolism, particularly in pathways involving ω-oxidation of fatty acids, which leads to the formation of dicarboxylic acids.[1][2] Its accurate identification is essential for understanding these metabolic pathways and their implications in health and disease.

Comparison of Orthogonal Validation Methods

The following table summarizes and compares orthogonal methods for validating the identification of this compound. The primary identification is assumed to be performed by standard reverse-phase LC-MS/MS in negative ion mode.

Method Principle Strengths Limitations Instrumentation Relative Cost
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement of the parent ion and its fragments, enabling the determination of the elemental formula.- High confidence in elemental composition.- Can distinguish between isobaric interferences.- Does not provide information about the position of double bonds or stereochemistry.- Higher initial instrument cost.Orbitrap, TOF, or FT-ICR Mass SpectrometerHigh
Chemical Derivatization followed by LC-MS/MS Covalently modifies the carboxyl groups of this compound with a reagent that improves chromatographic properties and/or ionization efficiency, often allowing for analysis in positive ion mode.[3][4][5]- Enhanced chromatographic retention and peak shape.- Increased sensitivity and specificity.- Can provide additional structural information through characteristic fragmentation of the derivative.- Requires additional sample preparation steps.- Potential for incomplete derivatization or side reactions.- Derivatization reagent may introduce background ions.LC-MS/MS systemModerate
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information by probing the magnetic properties of atomic nuclei.- Unambiguous structure elucidation, including stereochemistry.- Non-destructive technique.- Low sensitivity, requiring relatively large amounts of pure sample.- Complex spectra can be difficult to interpret for large molecules like acyl-CoAs.[6][7]NMR SpectrometerHigh
Enzymatic Assay Uses a specific enzyme that recognizes and metabolizes this compound to produce a measurable product.- Provides functional validation of the molecule's identity.- High specificity if the right enzyme is used.- Requires a specific and well-characterized enzyme that acts on this compound, which may not be readily available.- Assay development can be time-consuming.Spectrophotometer, Fluorometer, or LC-MSLow to Moderate
Chemical Synthesis and Co-elution Synthesizes an authentic standard of this compound and compares its chromatographic and spectral properties with the endogenous compound.- "Gold standard" for identification.- Provides a reference material for quantification.- Synthesis can be complex and time-consuming.- Requires expertise in organic synthesis.LC-MS/MS systemModerate to High (depending on synthesis complexity)

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Methodology:

  • Sample Preparation: Extract acyl-CoAs from the biological matrix using a suitable method, such as solid-phase extraction or protein precipitation with organic solvents.

  • LC Separation: Separate the extracted acyl-CoAs using a C18 reverse-phase column with a gradient of aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724).

  • HRMS Analysis: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) in negative ion mode.

  • Data Analysis: Determine the accurate mass of the precursor ion corresponding to this compound and its fragmentation products. Compare the measured mass to the theoretical mass to calculate the mass error (in ppm) and predict the elemental composition.

Chemical Derivatization with Dimethylaminophenacyl Bromide (DmPABr)

Methodology: [3]

  • Sample Preparation: Extract and dry the acyl-CoA sample.

  • Derivatization Reaction:

    • Reconstitute the sample in a solution of N,N-Diisopropylethylamine (DIPEA) in a suitable solvent (e.g., acetonitrile).

    • Add a solution of Dimethylaminophenacyl Bromide (DmPABr) in the same solvent.

    • Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1 hour).

    • Quench the reaction by adding a small amount of a weak acid (e.g., formic acid).

  • LC-MS/MS Analysis:

    • Inject the derivatized sample onto a C18 reverse-phase column.

    • Use a gradient of water with formic acid and acetonitrile with formic acid for separation.

    • Analyze the sample using a tandem mass spectrometer in positive ion mode, monitoring for the characteristic neutral loss of the DmPA moiety from the derivatized dicarboxylic acid.

1H NMR Spectroscopy

Methodology: [6][7]

  • Sample Purification: Isolate and purify this compound from the biological matrix using chromatographic techniques to obtain a sufficient quantity (typically >10 µg).

  • Sample Preparation: Lyophilize the purified sample and reconstitute it in a deuterated solvent (e.g., D₂O).

  • NMR Data Acquisition: Acquire a 1D 1H NMR spectrum on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Analysis: Process the NMR data and analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of the characteristic protons of the dodecenedioyl moiety and the coenzyme A backbone. Comparison with a synthesized standard is highly recommended.

Visualizations

experimental_workflow_derivatization cluster_sample_prep Sample Preparation cluster_derivatization Chemical Derivatization cluster_analysis Analysis start Biological Sample extraction Acyl-CoA Extraction start->extraction drying Drying extraction->drying reconstitution Reconstitution in DIPEA/Solvent drying->reconstitution add_dmpabr Addition of DmPABr reconstitution->add_dmpabr incubation Incubation (e.g., 60°C) add_dmpabr->incubation quenching Quenching with Formic Acid incubation->quenching lc_separation Reverse-Phase LC Separation quenching->lc_separation ms_analysis Positive Ion Mode MS/MS lc_separation->ms_analysis data_analysis Data Analysis (Characteristic Neutral Loss) ms_analysis->data_analysis

Caption: Workflow for chemical derivatization of this compound.

signaling_pathway_dca_metabolism cluster_omega_oxidation Microsomal ω-Oxidation cluster_peroxisomal_beta_oxidation Peroxisomal β-Oxidation long_chain_fa Long-Chain Fatty Acid omega_hydroxy_fa ω-Hydroxy Fatty Acid long_chain_fa->omega_hydroxy_fa Cytochrome P450 dicarboxylic_acid Dicarboxylic Acid omega_hydroxy_fa->dicarboxylic_acid ADH/ALDH dca_coa Dicarboxylyl-CoA dicarboxylic_acid->dca_coa Acyl-CoA Synthetase trans_2_enoyl_dca_coa trans-2-Enoyl-Dicarboxylyl-CoA (e.g., this compound) dca_coa->trans_2_enoyl_dca_coa Acyl-CoA Oxidase hydroxyacyl_dca_coa 3-Hydroxyacyl-Dicarboxylyl-CoA trans_2_enoyl_dca_coa->hydroxyacyl_dca_coa Enoyl-CoA Hydratase ketoacyl_dca_coa 3-Ketoacyl-Dicarboxylyl-CoA hydroxyacyl_dca_coa->ketoacyl_dca_coa 3-Hydroxyacyl-CoA Dehydrogenase shortened_dca_coa Shortened Dicarboxylyl-CoA ketoacyl_dca_coa->shortened_dca_coa Thiolase acetyl_coa Acetyl-CoA ketoacyl_dca_coa->acetyl_coa Thiolase

Caption: Putative metabolic pathway of dicarboxylic acid formation and degradation.

References

A Comparative Analysis of the Physiological Effects of Trans-2-Dodecenedioyl-CoA and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physiological effects of the metabolic intermediate trans-2-dodecenedioyl-CoA and its primary precursor, dodecanedioic acid (DC12). While direct comparative physiological data for this compound is limited due to its nature as a transient intracellular metabolite, this document synthesizes the extensive research on its precursors and contextualizes the biochemical role of this compound within established metabolic pathways.

Introduction

Dicarboxylic acids (DCAs) are emerging as significant players in metabolic regulation, offering potential therapeutic avenues for a range of disorders. Dodecanedioic acid (DC12), a 12-carbon dicarboxylic acid, has been the subject of numerous studies investigating its physiological impact. It serves as a precursor to this compound, an intermediate in the peroxisomal β-oxidation pathway. Understanding the effects of the precursor and the role of the intermediate is crucial for developing novel therapeutic strategies targeting metabolic diseases.

Metabolic Pathway Overview

Dodecanedioic acid undergoes activation to its CoA ester, dodecanedioyl-CoA, which then enters the peroxisomal β-oxidation spiral. The first step in this pathway is the introduction of a double bond, forming this compound. This intermediate is then further metabolized.

Metabolic Pathway of Dodecanedioic Acid Dodecanedioic Acid (DC12) Dodecanedioic Acid (DC12) Dodecanedioyl-CoA Dodecanedioyl-CoA Dodecanedioic Acid (DC12)->Dodecanedioyl-CoA Acyl-CoA Synthetase This compound This compound Dodecanedioyl-CoA->this compound Acyl-CoA Oxidase 3-Hydroxy-dodecanedioyl-CoA 3-Hydroxy-dodecanedioyl-CoA This compound->3-Hydroxy-dodecanedioyl-CoA Enoyl-CoA Hydratase 3-Keto-dodecanedioyl-CoA 3-Keto-dodecanedioyl-CoA 3-Hydroxy-dodecanedioyl-CoA->3-Keto-dodecanedioyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Decanedioyl-CoA + Acetyl-CoA Decanedioyl-CoA + Acetyl-CoA 3-Keto-dodecanedioyl-CoA->Decanedioyl-CoA + Acetyl-CoA Thiolase

Caption: Metabolic conversion of Dodecanedioic Acid.

Comparative Physiological Effects

Due to the transient nature of this compound, direct in vivo studies on its physiological effects are scarce. Therefore, this section focuses on the well-documented effects of its precursor, dodecanedioic acid.

Effects on Metabolic Health

Dodecanedioic acid has demonstrated significant beneficial effects on various aspects of metabolic health in both preclinical and clinical studies.

Table 1: Summary of Quantitative Data on the Metabolic Effects of Dodecanedioic Acid (DC12) in Rodent Models

ParameterModelDosage and AdministrationDurationKey FindingsReference
Body WeightHigh-Fat Diet (HFD) fed rats100 mg/kg/day in drinking water8 weeksSignificant reduction in weight gain compared to HFD control.[1][2][1][2]
Liver FatHigh-Fat Diet (HFD) fed rats100 mg/kg/day in drinking water8 weeksSignificant reduction in liver weight and prevention of steatosis.[1][2][1][2]
Glucose ToleranceHigh-Fat Diet (HFD) fed rats100 mg/kg/day in drinking water8 weeksImproved glucose tolerance in an oral glucose tolerance test (OGTT).[1][2][1][2]
Insulin (B600854) SensitivityHigh-Fat Diet (HFD) fed rats100 mg/kg/day in drinking water8 weeksImproved insulin sensitivity.[1][2][1][2]
Plasma GlucoseNon-insulin-dependent diabetic (NIDDM) patients46.6 mmol intravenous infusion195 minutesSignificant decrease in plasma glucose levels from 7.8 to 5.4 mM.[3][3]
Plasma Lactate (B86563)Non-insulin-dependent diabetic (NIDDM) patients46.6 mmol intravenous infusion195 minutesSignificant decrease in plasma lactate from 3.5 to 1.5 mM.[3][3]
Role of this compound

This compound is a critical intermediate in the peroxisomal β-oxidation of dodecanedioyl-CoA. Its primary role is to serve as a substrate for the next enzyme in the pathway, enoyl-CoA hydratase. The efficient conversion of this compound is essential for the complete oxidation of the dicarboxylic acid and the subsequent generation of energy and metabolic intermediates. While it does not have a known direct signaling role, its steady-state concentration is indicative of the flux through the peroxisomal β-oxidation pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of experimental protocols used in key studies.

Rodent Study Protocol for Dodecanedioic Acid Administration
  • Animal Model: Male Wistar rats or C57BL/6J mice.[1][4]

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Diet: A high-fat diet (e.g., 60% of calories from fat) is often used to induce a metabolic syndrome phenotype.[1]

  • Treatment: Dodecanedioic acid is typically administered in the drinking water at a concentration calculated to provide a specific dose (e.g., 100 mg/kg/day) or mixed directly into the diet.[1][2]

  • Duration: Studies have ranged from several weeks to months to assess both preventative and therapeutic effects.[1][2]

  • Outcome Measures:

    • Metabolic Parameters: Body weight, food and water intake, fasting blood glucose, and insulin levels are monitored regularly.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose homeostasis.[1]

    • Tissue Analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle are collected for histological analysis (e.g., H&E staining for steatosis) and molecular analysis (e.g., gene expression).[1]

    • Blood Chemistry: Plasma levels of lipids (triglycerides, cholesterol), liver enzymes (ALT, AST), and inflammatory markers are measured.[3]

Experimental Workflow for Rodent Studies cluster_0 Acclimatization cluster_1 Intervention cluster_2 Monitoring and Data Collection cluster_3 Analysis Animal Model Selection Animal Model Selection Housing and Diet Housing and Diet Animal Model Selection->Housing and Diet Diet-Induced Obesity Diet-Induced Obesity Randomization Randomization Diet-Induced Obesity->Randomization Treatment Group (DC12) Treatment Group (DC12) Randomization->Treatment Group (DC12) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Regular Monitoring Regular Monitoring Treatment Group (DC12)->Regular Monitoring Control Group (Vehicle)->Regular Monitoring Metabolic Tests (GTT, ITT) Metabolic Tests (GTT, ITT) Regular Monitoring->Metabolic Tests (GTT, ITT) Tissue and Blood Collection Tissue and Blood Collection Metabolic Tests (GTT, ITT)->Tissue and Blood Collection Histology Histology Tissue and Blood Collection->Histology Biochemical Assays Biochemical Assays Tissue and Blood Collection->Biochemical Assays Gene Expression Analysis Gene Expression Analysis Tissue and Blood Collection->Gene Expression Analysis

Caption: Workflow of a typical rodent study.

Signaling Pathways

The physiological effects of dodecanedioic acid are mediated through its influence on key metabolic signaling pathways. While DC12 itself is not a direct signaling molecule, its metabolism significantly alters the cellular environment, leading to changes in gene expression and protein activity.

One of the proposed mechanisms involves the regulation of genes associated with fatty acid metabolism, partly through the activation of peroxisome proliferator-activated receptors (PPARs).[5] The metabolism of DCAs in peroxisomes generates products that can influence cellular signaling.

Signaling Pathway of Dicarboxylic Acids Dodecanedioic Acid Dodecanedioic Acid Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Dodecanedioic Acid->Peroxisomal Beta-Oxidation PPAR Activation PPAR Activation Peroxisomal Beta-Oxidation->PPAR Activation Gene Expression Changes Gene Expression Changes PPAR Activation->Gene Expression Changes Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Gene Expression Changes->Increased Fatty Acid Oxidation Decreased Lipogenesis Decreased Lipogenesis Gene Expression Changes->Decreased Lipogenesis Improved Insulin Sensitivity Improved Insulin Sensitivity Increased Fatty Acid Oxidation->Improved Insulin Sensitivity Decreased Lipogenesis->Improved Insulin Sensitivity

Caption: Dicarboxylic acid signaling pathway.

Conclusion

The available evidence strongly supports the beneficial physiological effects of dodecanedioic acid in improving metabolic health. It acts as a readily available energy substrate and modulates key metabolic pathways, leading to reduced adiposity, improved glucose homeostasis, and protection against diet-induced liver steatosis. While this compound is a crucial intermediate in the metabolism of dodecanedioic acid, its direct physiological effects remain an area for future investigation. A deeper understanding of the entire metabolic cascade will be instrumental for the development of targeted therapies for metabolic diseases. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in this promising field.

References

Head-to-head comparison of different analytical platforms for dicarboxylic acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of metabolic analysis, the accurate quantification of dicarboxylic acyl-CoAs presents a significant challenge. These molecules, key intermediates in fatty acid metabolism, are often present in low physiological concentrations, necessitating highly sensitive and specific analytical methods. This guide provides an objective comparison of the leading analytical platforms for dicarboxylic acyl-CoA analysis, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methodology for your research needs.

The analysis of dicarboxylic acyl-CoAs is crucial for understanding various metabolic pathways and their dysregulation in disease. The primary analytical hurdles include the low abundance of these analytes, their inherent instability, and the complexity of biological matrices. This comparison focuses on the most prevalent and powerful techniques employed for their quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays. While direct head-to-head comparative studies for dicarboxylic acyl-CoAs are not abundant in current literature, this guide synthesizes available data for acyl-CoAs and dicarboxylic acids to provide a comprehensive overview.

Comparative Analysis of Analytical Platforms

The selection of an analytical platform for dicarboxylic acyl-CoA analysis hinges on a balance of sensitivity, specificity, throughput, and the specific research question. Below is a summary of the key performance characteristics of the major platforms.

FeatureLC-MS/MSGC-MSEnzymatic Assays
Sensitivity High (femtogram to picogram levels)High (picogram levels)[1]Moderate to High
Specificity Very HighHighHigh (for a specific analyte)
Throughput HighModerateModerate to High
Sample Requirement SmallSmallSmall to Moderate
Derivatization Optional, but can enhance sensitivityMandatoryNot required
Multiplexing Capability ExcellentGoodLimited to single analyte
Instrumentation Cost HighModerate to HighLow
Expertise Required HighModerateLow to Moderate

In-Depth Look at Analytical Methodologies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the analysis of acyl-CoAs due to its exceptional sensitivity and specificity.[2] This technique allows for the direct measurement of the intact acyl-CoA molecules, providing structural information and accurate quantification.

A typical LC-MS/MS workflow for dicarboxylic acyl-CoA analysis involves several key steps, from sample extraction to data acquisition. The following diagram illustrates a generalized experimental workflow.

experimental_workflow Experimental Workflow for LC-MS/MS Analysis of Dicarboxylic Acyl-CoAs cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing tissue Tissue Homogenization (e.g., in ice-cold buffer) extraction Liquid-Liquid or Solid-Phase Extraction tissue->extraction concentration Evaporation and Reconstitution extraction->concentration lc_separation Reversed-Phase LC Separation concentration->lc_separation ms_detection Tandem MS Detection (MRM mode) lc_separation->ms_detection quantification Quantification using stable isotope-labeled internal standards ms_detection->quantification data_analysis Data Analysis and Interpretation quantification->data_analysis signaling_pathway Metabolic Pathway of Dicarboxylic Acyl-CoAs cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_mito_perox Mitochondria & Peroxisomes fatty_acid Fatty Acid omega_hydroxy_fa ω-Hydroxy Fatty Acid fatty_acid->omega_hydroxy_fa ω-Oxidation (Cytochrome P450) dicarboxylic_acid Dicarboxylic Acid omega_hydroxy_fa->dicarboxylic_acid Oxidation dca_coa Dicarboxylic Acyl-CoA dicarboxylic_acid->dca_coa Acyl-CoA Synthetase beta_oxidation β-Oxidation dca_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa succinyl_coa Succinyl-CoA beta_oxidation->succinyl_coa tca TCA Cycle acetyl_coa->tca ketone_bodies Ketone Bodies acetyl_coa->ketone_bodies

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.